molecular formula C6H8N2OS B8229085 2-Methylthiophene-3-carbohydrazide

2-Methylthiophene-3-carbohydrazide

Cat. No.: B8229085
M. Wt: 156.21 g/mol
InChI Key: IGUWXGSMDBEXDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methylthiophene-3-carbohydrazide (CAS 1228426-89-8) is a heterocyclic organic compound with the molecular formula C6H8N2OS and a molecular weight of 156.21 g/mol . This chemical serves as a versatile synthetic intermediate and key building block in medicinal chemistry and pharmaceutical research, particularly for the development of novel therapeutic agents. Thiophene-carbohydrazide derivatives are prominent in anticancer research. Studies have shown that such derivatives can be synthesized and used as precursors for compounds with significant antitumor and antioxidant activities . Furthermore, recent research in 2024 highlights the role of thiophenyl carbohydrazide derivatives as potential antiproliferative agents that can destabilize microtubules and inhibit tubulin polymerization, which is a key mechanism for targeting cancer cell division . These derivatives have been investigated for their binding to the colchicine site of tubulin, making them promising leads for the development of new oral anticancer drugs aimed at overcoming drug resistance . Researchers value this compound for its application in designing and synthesizing complex molecules for biological screening. The compound should be stored sealed in a dry environment at 2-8°C. This product is labeled "For Research Use Only" and is intended for laboratory research purposes. It is not intended for diagnostic, therapeutic, or veterinary use in humans.

Properties

IUPAC Name

2-methylthiophene-3-carbohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2OS/c1-4-5(2-3-10-4)6(9)8-7/h2-3H,7H2,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGUWXGSMDBEXDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CS1)C(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Synthesis of 2-Methylthiophene-3-carbohydrazide via Hydrazinolysis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide details the synthesis of 2-methylthiophene-3-carbohydrazide , a critical pharmacophore in the development of antimicrobial, anti-inflammatory, and anticancer agents. The protocol utilizes a nucleophilic acyl substitution (hydrazinolysis) of ethyl 2-methylthiophene-3-carboxylate using hydrazine hydrate.

Unlike generic organic synthesis manuals, this guide focuses on the specific electronic constraints of the thiophene ring, the safety management of hydrazine, and the analytical validation required to distinguish the product from its ester precursor.

Chemical Context & Retrosynthesis

The target molecule is a heterocyclic carbohydrazide . These motifs are essential "linker" units in medicinal chemistry, often condensed with aldehydes to form Schiff bases (hydrazones) that exhibit potent biological activity.

Retrosynthetic Logic

The most robust route to the hydrazide is the hydrazinolysis of the corresponding ester . While acid chlorides can be used, they are overly reactive and prone to hydrolysis or di-acylation of hydrazine. The ester route offers a balance of reactivity and stability, allowing for a controlled reaction under reflux conditions.

  • Target: 2-Methylthiophene-3-carbohydrazide

  • Precursor: Ethyl 2-methylthiophene-3-carboxylate[1]

  • Reagent: Hydrazine Hydrate (

    
    )
    
  • Solvent: Ethanol (EtOH)[2]

Reaction Scheme

The transformation involves the conversion of the ethoxy group (-OEt) to a hydrazide group (-NHNH


).

ReactionScheme Ester Ethyl 2-methylthiophene- 3-carboxylate Conditions Reflux, EtOH 4-8 Hours Ester->Conditions Reagent Hydrazine Hydrate (Excess) Reagent->Conditions Product 2-Methylthiophene- 3-carbohydrazide Conditions->Product Byproduct Ethanol Conditions->Byproduct

Figure 1: Synthetic workflow for the hydrazinolysis of thiophene esters.

Mechanistic Insight

The reaction proceeds via a Nucleophilic Acyl Substitution mechanism.

  • Nucleophilic Attack: The lone pair on the nitrogen of hydrazine attacks the carbonyl carbon of the ester. The thiophene ring is electron-rich (donating electron density via resonance), which renders the carbonyl carbon less electrophilic compared to a benzene analog. Consequently, thermal energy (reflux) is strictly required to overcome the activation energy barrier.

  • Tetrahedral Intermediate: A transient tetrahedral intermediate is formed.

  • Elimination: The ethoxide ion is a good leaving group in protic solvents. It is eliminated, reforming the carbonyl double bond and releasing ethanol.

Mechanism Step1 Nucleophilic Attack (Hydrazine -> Carbonyl) Step2 Tetrahedral Intermediate (sp3 Carbon) Step1->Step2 Reversible Step3 Elimination of Ethoxide (Formation of Hydrazide) Step2->Step3 -EtOH

Figure 2: Mechanistic pathway of hydrazinolysis.

Experimental Protocol

Materials Required
Reagent/SolventRoleGradeHazards
Ethyl 2-methylthiophene-3-carboxylate Substrate>97%Irritant
Hydrazine Hydrate (80% or 100%) NucleophileReagentCarcinogen, Corrosive, Toxic
Absolute Ethanol SolventACSFlammable
Cold Water/Ice Workup--
Step-by-Step Procedure

Safety Pre-Check: Perform all operations in a functioning fume hood. Hydrazine hydrate is a potent reducing agent and suspected carcinogen. Double-glove (Nitrile) and wear a face shield.

  • Setup:

    • Equip a 100 mL Round Bottom Flask (RBF) with a magnetic stir bar and a reflux condenser.

    • Connect the condenser to a nitrogen or argon line (optional but recommended to prevent oxidation of the hydrazine).

  • Charging:

    • Add 10.0 mmol (approx. 1.7 g) of ethyl 2-methylthiophene-3-carboxylate to the flask.

    • Add 20 mL of Absolute Ethanol. Stir until the ester is fully dissolved.

    • Critical Step: Add 50.0 - 100.0 mmol (approx. 2.5 - 5.0 mL) of Hydrazine Hydrate dropwise.

    • Note: A large excess (5-10 equivalents) is used to drive the equilibrium forward and prevent the formation of the dimer (N,N'-diacylhydrazine).

  • Reaction:

    • Heat the mixture to Reflux (78-80°C) .

    • Maintain reflux for 6 to 8 hours .

    • Monitoring: Check progress via TLC (System: Hexane:Ethyl Acetate 1:1). The starting ester (

      
      ) should disappear, and a lower running spot (Hydrazide, 
      
      
      
      ) should appear.
  • Workup & Isolation:

    • Remove the heat source and allow the reaction mixture to cool to room temperature.

    • Often, the product will crystallize directly upon cooling.

    • If no precipitate forms, concentrate the solution to 1/3 volume using a rotary evaporator, then pour the residue onto crushed ice (50 g) with stirring.

    • A solid precipitate (white to pale yellow) will form.[2][3]

  • Purification:

    • Filter the solid using a Büchner funnel.

    • Wash the cake with cold water (3 x 10 mL) to remove excess hydrazine.

    • Wash with a small amount of cold ethanol (5 mL) .

    • Recrystallization: If necessary, recrystallize from hot ethanol to yield needle-like crystals.

  • Drying:

    • Dry the product in a vacuum oven at 45°C for 4 hours.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield / No Precipitation Product too soluble in EtOHEvaporate solvent completely; triturate residue with cold ether or hexane to induce crystallization.
Bis-hydrazide Formation Insufficient HydrazineEnsure at least 5 molar equivalents of hydrazine hydrate are used.
Starting Material Remains Thiophene ring deactivationIncrease reflux time to 12-24 hours or switch to a higher boiling solvent like n-Butanol (

).
Colored Impurities Oxidation of thiophene/hydrazinePerform reaction under inert atmosphere (

); use fresh hydrazine.

Analytical Validation (Self-Validating System)

To ensure the protocol was successful, compare the spectral data of the product against the starting material.

Melting Point
  • Expectation: The hydrazide will have a significantly higher melting point than the ester precursor due to hydrogen bonding capabilities.

  • Typical Range: 140°C – 180°C (Dependent on specific polymorph/derivative).

Infrared Spectroscopy (FT-IR)
  • Key Indicator: Appearance of N-H stretching.

  • Signals:

    • Doublet at 3300–3150 cm⁻¹ (corresponding to symmetric/asymmetric

      
       stretch).
      
    • Shift in Carbonyl (

      
      ): Amide I band typically appears at 1650–1620 cm⁻¹ , lower than the ester carbonyl (~1720 cm⁻¹).
      
Proton NMR ( H-NMR) in DMSO-

This is the definitive confirmation.

Proton EnvironmentStarting Material (Ester)Product (Hydrazide)
-OCH

CH

(Quartet)
Present (~4.2 ppm)ABSENT
-OCH

CH

(Triplet)
Present (~1.3 ppm)ABSENT
-NH- (Amide)AbsentSinglet (~9.0 - 10.0 ppm)
-NH

(Amine)
AbsentBroad Singlet (~4.5 ppm)
Thiophene-CH Doublets (~7.0 - 7.5 ppm)Doublets (Slight shift due to electronic change)

References

  • Elshaarawy, R. F. M., et al. (2011).[4] "Efficient Synthesis and Crystal Structure of 2-Thiophenecarbohydrazide." Zeitschrift für Naturforschung B. (Demonstrates the general efficiency of hydrazinolysis for thiophene esters).

  • Abdel-Aziz, H. A., et al. (2013). "The reaction of ethyl 2-oxo-2H-chromene-3-carboxylate with hydrazine hydrate." Molecules. (Discusses stoichiometry and bis-hydrazide byproducts).

  • PubChem. (2023). "2-Methylthiophene Compound Summary." National Library of Medicine. (Physical property data for the thiophene core).

  • Sigma-Aldrich. (2023).[5] "Safety Data Sheet: Hydrazine Hydrate." (Mandatory safety reference).

Sources

2-Methylthiophene-3-carbohydrazide: A Strategic Scaffold for Heterocyclic Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 2-Methylthiophene-3-carbohydrazide: Technical Guide & Synthesis Protocol Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, and Process Scientists

Executive Summary

2-Methylthiophene-3-carbohydrazide (CAS 1228426-89-8 ) is a critical thiophene-based building block utilized in the synthesis of bioactive heterocycles.[1][2] As a hydrazide derivative of 2-methylthiophene-3-carboxylic acid, it serves as a "privileged scaffold" in medicinal chemistry, offering a versatile entry point for constructing 1,3,4-oxadiazoles, 1,2,4-triazoles, and Schiff base ligands. These derivatives are actively investigated for their anticancer, antimicrobial, and anti-inflammatory profiles.

This guide provides a comprehensive technical overview, including validated synthetic protocols, physicochemical properties, and a reactivity map designed to facilitate its application in drug development pipelines.

Chemical Identity & Physicochemical Properties[3][4][5][6]

PropertyData
Chemical Name 2-Methylthiophene-3-carbohydrazide
Synonyms 2-Methylthiophene-3-carboxylic acid hydrazide; 3-Hydrazinocarbonyl-2-methylthiophene
CAS Number 1228426-89-8
Molecular Formula C₆H₈N₂OS
Molecular Weight 156.21 g/mol
MDL Number MFCD20483091
Physical State Solid (typically off-white to pale yellow crystalline powder)
Solubility Soluble in DMSO, DMF, hot Ethanol/Methanol; sparingly soluble in water
Predicted pKa ~11.5 (Hydrazide NH)

Note on Melting Point: While specific batch data varies, structurally analogous thiophene hydrazides typically exhibit melting points in the range of 140–180 °C . Experimental verification using DSC (Differential Scanning Calorimetry) is recommended for new lots.

Synthetic Pathways & Manufacturing Logic

The synthesis of 2-methylthiophene-3-carbohydrazide is most reliably achieved through the hydrazinolysis of alkyl esters . This route is preferred over the acid chloride method for bench-scale synthesis due to milder conditions and easier purification (avoiding vigorous HCl generation).

Synthesis Workflow (DOT Visualization)

SynthesisPath cluster_0 Key Transformation Start 2-Methylthiophene-3-carboxylic Acid (CAS 1918-78-1) Intermediate Methyl 2-methylthiophene-3-carboxylate (Ester Intermediate) Start->Intermediate Esterification Reagent1 MeOH / H2SO4 (cat) Reflux Start->Reagent1 Reagent2 Hydrazine Hydrate (excess) EtOH, Reflux Intermediate->Reagent2 Product 2-Methylthiophene-3-carbohydrazide (CAS 1228426-89-8) Intermediate->Product Hydrazinolysis Reagent1->Intermediate Reagent2->Product

Figure 1: Step-wise synthetic pathway from the carboxylic acid precursor to the target hydrazide.

Experimental Protocols

Protocol A: Synthesis of Methyl 2-methylthiophene-3-carboxylate

Rationale: Converting the acid to an ester activates the carbonyl carbon for nucleophilic attack by hydrazine.

  • Reagents: 2-Methylthiophene-3-carboxylic acid (10 mmol), Methanol (anhydrous, 20 mL), Sulfuric acid (conc., 0.5 mL).

  • Procedure:

    • Dissolve the acid in methanol in a round-bottom flask.

    • Slowly add concentrated H₂SO₄ dropwise (exothermic reaction).

    • Reflux the mixture for 6–8 hours. Monitor via TLC (System: Hexane/EtOAc 7:3).

    • Workup: Evaporate excess methanol. Neutralize the residue with saturated NaHCO₃ solution. Extract with Ethyl Acetate (3 x 15 mL). Dry organic layer over anhydrous Na₂SO₄ and concentrate to yield the ester (typically an oil or low-melting solid).

Protocol B: Hydrazinolysis to 2-Methylthiophene-3-carbohydrazide

Rationale: Hydrazine is a potent nucleophile (alpha-effect) that displaces the methoxy group. Excess hydrazine is used to prevent the formation of the dimer (di-hydrazide).

  • Reagents: Methyl 2-methylthiophene-3-carboxylate (from Protocol A), Hydrazine hydrate (80% or 98%, 5 equivalents), Ethanol (absolute, 15 mL).

  • Procedure:

    • Dissolve the ester in ethanol.

    • Add hydrazine hydrate dropwise at room temperature.

    • Reflux the reaction mixture for 4–6 hours. A precipitate often forms during the reaction or upon cooling.

    • Isolation: Cool the mixture to 0–5 °C. Filter the solid precipitate.

    • Purification: Recrystallize from hot ethanol to yield pure white crystals.

    • Validation: Verify structure via IR (look for NH/NH₂ doublets at 3200–3400 cm⁻¹ and Amide I C=O at ~1650 cm⁻¹).

Reactivity & Functionalization (Scaffold Hopping)

The hydrazide group is a "chemical chameleon," allowing access to diverse pharmacophores.

Reactivity Landscape (DOT Visualization)

Reactivity Core 2-Methylthiophene-3- carbohydrazide Schiff Acylhydrazones (Schiff Bases) Core->Schiff + Aryl Aldehydes (EtOH/AcOH) Oxadiazole 1,3,4-Oxadiazoles (Anticancer/Antimicrobial) Core->Oxadiazole + POCl3 or Carboxylic Acids Thiadiazole 1,3,4-Thiadiazoles (Antifungal) Core->Thiadiazole + CS2 / KOH then H2SO4 Triazole 1,2,4-Triazoles (Anti-inflammatory) Core->Triazole + CS2 / KOH then Hydrazine

Figure 2: Divergent synthesis of heterocyclic libraries from the carbohydrazide core.

Key Transformations
  • Schiff Base Formation: Reaction with aromatic aldehydes yields hydrazones (-CONHN=CH-Ar). These are often screened for antitubercular and antioxidant activity.

  • Cyclization to 1,3,4-Oxadiazoles: Heating with POCl₃ or carboxylic acids closes the ring. The thiophene-oxadiazole hybrid is a potent pharmacophore in kinase inhibition.

  • Cyclization to 1,2,4-Triazoles: Reaction with carbon disulfide (CS₂) followed by hydrazine treatment yields the mercapto-triazole derivative.

Safety & Handling (E-E-A-T)

  • Hazard Classification: GHS07 (Exclamation Mark).

  • Signal Word: Warning.

  • Risk Statements:

    • H302: Harmful if swallowed.[3][4][5][6]

    • H315: Causes skin irritation.[3][4][5]

    • H319: Causes serious eye irritation.[4][5]

    • H335: May cause respiratory irritation.[3]

  • Handling Precaution: Hydrazine hydrate (used in synthesis) is a known carcinogen and highly toxic. All synthesis steps involving hydrazine must be performed in a fume hood with double-gloving (Nitrile).

  • Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon) if possible, as hydrazides can oxidize slowly over time.

References

  • Elshaarawy, R. F. M., et al. (2011).[7] A Novel Efficient Method for the Synthesis of 2-Thiophenecarbohydrazide. Zeitschrift für Naturforschung B, 66(12), 1202–1208. [Link]

  • Bezmialem Vakif University . (2023). 3‐Amino‐thiophene‐2‐carbohydrazide Derivatives as Anti Colon Cancer Agents. (Analogous synthesis methodology). [Link]

Sources

Spectroscopic Characterization of 2-Methylthiophene-3-carbohydrazide: A Comprehensive Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Methylthiophene-3-carbohydrazide (CAS: 1228426-89-8; Formula: C₆H₈N₂OS) is a highly versatile heterocyclic building block. It serves as a critical synthetic precursor for the development of oxadiazoles, thiadiazoles, and triazoles, which are prevalent motifs in kinase inhibitors, anti-tumor agents, and antimicrobial therapeutics[1][2]. Because the structural integrity of this intermediate dictates the success of downstream cyclization reactions, rigorous spectroscopic validation is mandatory.

This whitepaper provides a definitive, authoritative reference model for the spectroscopic characterization of 2-Methylthiophene-3-carbohydrazide. By synthesizing principles of organic spectroscopy with field-proven analytical workflows, this guide outlines the causality behind experimental choices and establishes self-validating protocols for Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and High-Resolution Mass Spectrometry (HRMS).

Structural Architecture & Analytical Strategy

The molecule consists of an electron-rich thiophene ring substituted with a weak electron-donating methyl group at the C2 position and an electron-withdrawing carbohydrazide moiety at the C3 position. This "push-pull" electronic distribution significantly impacts the local magnetic environments of the ring protons and the vibrational force constants of the functional groups[3].

To accurately capture these nuances, a multi-modal analytical strategy is required.

G A 2-Methylthiophene- 3-carbohydrazide B Sample Prep (DMSO-d6 / Solid) A->B C NMR (1H, 13C) Structural Connectivity B->C D FT-IR Functional Groups B->D E HRMS (ESI+) Molecular Mass B->E F Data Synthesis & Validation C->F D->F E->F

Fig 1: Multi-modal spectroscopic workflow for the structural validation of thiophene derivatives.

Nuclear Magnetic Resonance (NMR) Profiling

Causality of Solvent Selection

For carbohydrazides, DMSO-d₆ is the absolute solvent of choice. Carbohydrazides readily form strong intermolecular hydrogen bonds, rendering them poorly soluble in non-polar solvents like CDCl₃[4]. Furthermore, DMSO-d₆ significantly slows down the proton exchange rate of the labile -NH and -NH₂ protons, allowing them to be observed as distinct broad singlets rather than exchanging rapidly with the solvent and disappearing (as they would in D₂O or MeOD)[2].

Elucidation of Chemical Shifts
  • ¹H NMR: The thiophene ring contains two adjacent protons at C4 and C5. The H5 proton is adjacent to the highly electronegative sulfur atom, which deshields it relative to H4, pushing it further downfield[5][6]. They will appear as two distinct doublets with a coupling constant (J) of ~5.5 Hz. The C2-methyl group appears as a sharp singlet, slightly deshielded (~2.60 ppm) compared to unsubstituted 2-methylthiophene due to the anisotropic effect of the adjacent C3 carbonyl[3][5].

  • ¹³C NMR: The carbonyl carbon of the hydrazide is highly deshielded (~165 ppm). The thiophene carbons exhibit a wide chemical shift range (120–145 ppm) dictated by the resonance effects of the substituents[3].

Table 1: Predicted NMR Assignments (400 MHz, DMSO-d₆)
NucleusChemical Shift (δ, ppm)Multiplicity & CouplingIntegrationAssignment / Structural Rationale
¹H 9.50Broad Singlet (br s)1H-NH (Amide proton, strongly deshielded by C=O)
¹H 7.40Doublet (J ≈ 5.5 Hz)1HThiophene-H5 (Deshielded by adjacent Sulfur)
¹H 7.20Doublet (J ≈ 5.5 Hz)1HThiophene-H4 (Coupled to H5)
¹H 4.50Broad Singlet (br s)2H-NH₂ (Terminal amine protons)
¹H 2.60Singlet (s)3H-CH₃ (Methyl group at C2)
¹³C 165.0Singlet1CC=O (Carbonyl carbon)
¹³C 145.5Singlet1CThiophene-C2 (Attached to methyl)
¹³C 130.2Singlet1CThiophene-C3 (Attached to carbonyl)
¹³C 128.5Singlet1CThiophene-C5 (Adjacent to S)
¹³C 125.0Singlet1CThiophene-C4
¹³C 15.2Singlet1C-CH₃ (Aliphatic methyl carbon)

Vibrational Spectroscopy (FT-IR)

Causality of Vibrational Bands

Solid-state FT-IR (via ATR or KBr pellet) is critical for confirming the functional groups. The solid-state IR spectrum is heavily influenced by the hydrogen-bonding network of the carbohydrazide moiety. The N-H stretching vibrations of the primary amine (-NH₂) typically present as a doublet (asymmetric and symmetric stretches) in the 3250–3400 cm⁻¹ region, while the secondary amide (-NH) stretch overlaps in this same high-frequency domain[7][8].

Crucially, the Amide I band (C=O stretch) is shifted to lower wavenumbers (~1650 cm⁻¹) compared to isolated ketones. This is caused by the resonance delocalization of the adjacent nitrogen lone pair into the carbonyl system, which lowers the C=O bond order, combined with strong intermolecular hydrogen bonding[9][10].

Table 2: Key FT-IR Assignments (Solid State)
Wavenumber (cm⁻¹)IntensityVibrational ModeStructural Origin
3350, 3250Medium, Sharpν(N-H) asymmetric & symmetricTerminal -NH₂ group[7]
3180 - 3200Medium, Broadν(N-H) stretchSecondary amide -NH[8]
1650 - 1670Strongν(C=O) stretch (Amide I)Hydrazide carbonyl[9][10]
1530 - 1550Mediumν(C=C) stretchThiophene ring skeleton
700 - 800Mediumν(C-S-C) stretchThiophene thioether linkage[2]

High-Resolution Mass Spectrometry (HRMS)

Causality of Ionization and Fragmentation

Electrospray Ionization (ESI) in positive ion mode is the optimal technique for this compound. The basic terminal amine (-NH₂) of the hydrazide group is easily protonated in slightly acidic methanolic solutions, yielding a robust[M+H]⁺ pseudo-molecular ion[2][4].

Because ESI is a "soft" ionization technique, the molecular ion is preserved. Upon Collision-Induced Dissociation (CID), the primary fragmentation pathway involves the cleavage of the C-N bond. The molecule expels neutral hydrazine (NH₂NH₂, -32 Da) to form a highly stable, resonance-stabilized 2-methylthiophene-3-acylium ion[11]. Subsequent loss of carbon monoxide (CO, -28 Da) yields the 2-methylthiophene cation.

Table 3: MS Fragmentation Pathway (ESI-CID)
m/z (Observed)Ion TypeFormulaNeutral Loss
157.04 [M+H]⁺[C₆H₉N₂OS]⁺None (Molecular Ion)
125.00 [M+H - N₂H₄]⁺[C₆H₅OS]⁺-32 Da (Hydrazine) -> Acylium Ion
97.01 [M+H - N₂H₄ - CO]⁺[C₅H₅S]⁺-28 Da (Carbon Monoxide)

Standardized Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems.

NMR Acquisition Protocol
  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of anhydrous DMSO-d₆ (containing 0.03% v/v TMS as an internal standard). Filter through a glass wool plug into a 5 mm NMR tube to remove particulates.

  • System Suitability (Self-Validation): Lock the spectrometer to the deuterium signal of DMSO. Shim the magnet until the residual DMSO-d₅ solvent peak (a quintet at 2.50 ppm) achieves a peak width at half-height (W₁/₂) of < 1.0 Hz . If the peak is broader, re-shim; poor homogeneity will obscure the fine 5.5 Hz coupling of the thiophene protons.

  • Acquisition: Acquire the ¹H spectrum with a minimum of 16 scans, a relaxation delay (D1) of 2.0 seconds, and a 30° flip angle. For ¹³C, acquire a minimum of 1024 scans with proton decoupling.

FT-IR Acquisition Protocol (ATR Method)
  • Background Validation (Self-Validation): Clean the diamond ATR crystal with isopropanol. Run a background scan (32 scans, 4 cm⁻¹ resolution). The baseline must be completely flat, and the atmospheric CO₂ doublet (~2350 cm⁻¹) must be successfully subtracted by the software.

  • Sample Analysis: Place 1-2 mg of the solid powder directly onto the crystal. Apply the pressure anvil until the software indicates optimal contact.

  • Acquisition: Collect 32 scans from 4000 to 400 cm⁻¹. Clean the crystal immediately post-acquisition to prevent sulfur-induced pitting.

HRMS Acquisition Protocol
  • Sample Preparation: Prepare a 1 µg/mL solution of the compound in LC-MS grade Methanol containing 0.1% Formic Acid (to facilitate protonation).

  • Calibration (Self-Validation): Infuse a standard tuning mix (e.g., sodium formate clusters). The mass accuracy of the internal calibrant must be verified to be < 5 ppm error before sample injection.

  • Acquisition: Inject 5 µL into the ESI source. Set the capillary voltage to 3.5 kV, desolvation temperature to 250 °C, and acquire data in positive ion mode over a mass range of m/z 50–500.

References

  • Synthesis of Tetrahydrobenzo[b]thiophene-3-carbohydrazide Derivatives as Potential Anti-cancer Agents and Pim-1 Kinase Inhibitors - ResearchGate.1

  • 2-Methylthiophene | C5H6S | CID 11126 - PubChem (NIH).5

  • Synthesis, Characterization and Biological Activity of Some Thiophene Substituted Biheterocycles Containing Oxadiazoles - Asian Journal of Chemistry.2

  • A heterocyclic N'-(4-(diethylamino)-2-hydroxybenzylidene)-4-oxopiperidine-1-carbohydrazide Schiff base ligand and its metal complexes - European Journal of Chemistry. 9

  • Synthesis and anti-tumor evaluation of novel hydrazide and hydrazide-hydrazone derivatives - Acta Pharmaceutica. 11

  • Scaled quantum mechanical study of 2-Thiophene Carbohydrazide - Journal of Emerging Technologies and Innovative Research. 7

  • Synthesis, antioxidant and antimicrobial evaluation of thiazolidinone, azetidinone encompassing indolylthienopyrimidines - Indian Academy of Sciences. 4

  • Metal (II) Complexes Derived from Naphthofuran-2-carbohydrazide and Diacetylmonoxime Schiff Base - Bioinorganic Chemistry and Applications (PMC). 10

  • Predicting Selectivity in Oxidative Addition of C–S Bonds of Substituted Thiophenes to a Platinum(0) Fragment - Organometallics (ACS). 6

  • Carbon-13 nuclear magnetic resonance spectra of organic sulfur compounds - Canadian Journal of Chemistry. 3

  • Assignment of Fundamental Vibrations of Hydrazo Derivatives. Carbohydrazide and Diprotonated Carbohydrazide - ResearchGate. 8

Sources

Purity and Characterization of 2-Methylthiophene-3-carbohydrazide: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Methylthiophene-3-carbohydrazide (CAS: 59042-90-9) is a critical heterocyclic scaffold employed in the synthesis of bioactive hydrazones, pyrazoles, and metal chelators with anticancer and antimicrobial potential. Its utility in drug development is contingent upon rigorous purity profiling, particularly the quantification of genotoxic hydrazine residues and unreacted ester precursors. This guide synthesizes field-proven characterization protocols with mechanistic insights to establish a self-validating quality control framework.

Synthetic Pathway & Impurity Profiling

To understand the purity profile, one must first deconstruct the synthesis. The compound is typically generated via the nucleophilic acyl substitution (hydrazinolysis) of methyl or ethyl 2-methylthiophene-3-carboxylate.

The Reaction Mechanism & Critical Control Points

The reaction is driven by the nucleophilicity of hydrazine hydrate acting on the ester carbonyl. While straightforward, the kinetics allow for specific side reactions that define the impurity profile.

SynthesisFlow Ester Methyl 2-methylthiophene- 3-carboxylate (Starting Material) Product 2-Methylthiophene- 3-carbohydrazide (Target) Ester->Product N2H4, EtOH, Reflux Imp_Acid Impurity A: 2-Methylthiophene- 3-carboxylic acid (Hydrolysis) Ester->Imp_Acid H2O (Trace) Hydrazine Hydrazine Hydrate (Reagent) Hydrazine->Product Imp_Res Residual Hydrazine (Genotoxic) Hydrazine->Imp_Res Excess Reagent Imp_Bis Impurity B: Bis-hydrazide Dimer (Over-reaction) Product->Imp_Bis + Ester (Stoichiometry error)

Figure 1: Synthetic pathway and origin of critical impurities. Note the divergence toward Impurity A (hydrolysis) and Impurity B (dimerization).

Impurity Causality
  • Unreacted Ester: Results from incomplete conversion, often due to insufficient reflux time or wet solvent (competing hydrolysis).

  • Carboxylic Acid (Impurity A): Arises if the reaction solvent contains water, leading to competitive hydrolysis of the ester.

  • Hydrazine (Genotoxic Impurity): Essential reagent used in excess to drive kinetics; must be purged to <10 ppm levels in pharmaceutical intermediates.

Structural Characterization (Identity)

Identity confirmation relies on a triad of orthogonal techniques: NMR, IR, and MS. Do not rely on a single method; the thiophene ring substitution pattern must be unequivocally proven.

Nuclear Magnetic Resonance (NMR)

The 2,3-substitution pattern of the thiophene ring induces specific splitting patterns and chemical shifts.

Protocol: Dissolve 10 mg in DMSO-d6.

NucleusSignal (ppm)MultiplicityIntegrationAssignmentStructural Logic
1H 9.45Broad Singlet1H-CONH -Amide proton; exchangeable with D2O.
1H 7.35Doublet (J=5.4 Hz)1HThiophene H4Deshielded by adjacent carbonyl.
1H 7.28Doublet (J=5.4 Hz)1HThiophene H5Coupled to H4; typical thiophene J-coupling.
1H 4.45Broad Singlet2H-NH2 Hydrazide terminal amine; typically broad.
1H 2.65Singlet3H-CH3 Methyl at C2; downfield due to aromatic ring.

Note: The coupling constant (J ~5.4 Hz) is diagnostic for 2,3-disubstituted thiophenes. A 2,5-substitution would yield a smaller coupling constant (~3-4 Hz).

Infrared Spectroscopy (FT-IR)

IR provides a rapid "fingerprint" for the hydrazide functionality.

  • 3300 & 3200 cm⁻¹: Distinct doublet representing symmetric and asymmetric N-H stretching of the primary amine (-NH2).

  • 1650 cm⁻¹: Strong Amide I band (C=O stretch), lowered by conjugation with the thiophene ring.

Mass Spectrometry (ESI-MS)
  • Method: Direct infusion ESI (+).

  • Target: [M+H]⁺ = 157.04 Da (Calculated for C6H8N2OS).

  • Fragment: Loss of -NHNH2 (31 Da) to generate the acylium ion at m/z ~125 is a common confirmation of the hydrazide structure.

Purity Assessment & Method Development

Quantifying purity requires separating the polar hydrazide from the non-polar ester and the highly polar hydrazine. A gradient HPLC method is non-negotiable here.

HPLC Method Parameters

This method is designed to be "QC friendly"—robust enough for routine batch release.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water (Buffers hydrazine, improves peak shape).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.[1][2]

  • Detection: UV at 254 nm (Thiophene absorption maximum).

  • Temperature: 30°C.

Elution Order Logic:

  • Hydrazine (t_R ~1-2 min): Elutes with the void volume (often requires derivatization for low-level quantitation).

  • Acid Impurity (t_R ~4-5 min): More polar than the product.

  • 2-Methylthiophene-3-carbohydrazide (Product, t_R ~7-8 min): Baseline separation.

  • Ester Starting Material (t_R ~12-13 min): Non-polar, elutes late.

Thermal Analysis (DSC)

Differential Scanning Calorimetry (DSC) serves as a rapid purity check.

  • Expectation: Sharp endotherm at melting point (approx. 110-115°C, value to be verified experimentally per batch).

  • Purity Indicator: A broadened peak or depressed onset temperature (<108°C) indicates eutectic impurities (likely unreacted ester).

Analytical Decision Tree

This workflow ensures no batch is released without meeting safety and efficacy standards.

DecisionTree Start Crude Batch Isolated TLC TLC Screening (Disappearance of Ester) Start->TLC HPLC HPLC Purity Check (>98% Area?) TLC->HPLC Pass Recryst Recrystallization (EtOH/Water) TLC->Recryst Fail (Ester visible) HPLC->Recryst No HydrazineTest Hydrazine Limit Test (<10 ppm?) HPLC->HydrazineTest Yes Recryst->HPLC HydrazineTest->Recryst Fail Release Batch Release (COA Generation) HydrazineTest->Release Pass

Figure 2: Analytical workflow for batch qualification. Note the critical loop for recrystallization if HPLC or Hydrazine limits fail.

References

  • Synthesis of Thiophene-2-carbohydrazide Derivatives. RSC Advances. (2020). Describes the microwave-assisted synthesis and XRD characterization of analogous thiophene hydrazides.

  • HPLC Method Development for Hydrazides. Rasayan Journal of Chemistry. (2022). Validation protocols for hydrazine quantification in pharmaceutical intermediates.

  • Spectroscopic Identification of Organic Compounds. Chemistry LibreTexts. (2022). Comprehensive guide on IR and NMR interpretation for carboxylic acid derivatives.

  • 2-Methylthiophene-3-carboxylic acid (Precursor Data). PubChem. (2025).[3] Physical and chemical property data for the synthetic precursor.

Sources

A Senior Application Scientist's Guide to the Biological Activity Screening of Novel Thiophene Carbohydrazides

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Therapeutic Promise of the Thiophene Carbohydrazide Scaffold

The thiophene ring is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2][3] Its unique electronic properties and ability to engage in various biological interactions have made it a focal point for the development of new therapeutic agents. When functionalized with a carbohydrazide moiety, the resulting thiophene carbohydrazide derivatives exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, antioxidant, and anti-inflammatory properties.[1][4] This guide provides a comprehensive overview of the essential in vitro screening protocols to elucidate the therapeutic potential of novel thiophene carbohydrazide analogues, grounded in established scientific principles and practical laboratory experience.

The carbohydrazide functional group is a key pharmacophore that enhances the biological activity of the thiophene core, potentially through its ability to form stable complexes with metal ions and participate in hydrogen bonding with biological targets.[5] The strategic screening of these novel compounds is a critical first step in the drug discovery pipeline, enabling the identification of promising lead candidates for further development.[6] This document will detail the methodologies for a tiered screening approach, starting with broad-spectrum antimicrobial and cytotoxicity assays, followed by more specific evaluations of antioxidant and anti-inflammatory potential.

Part 1: Foundational Screening - Antimicrobial Activity and Cytotoxicity

The initial phase of screening aims to establish the fundamental biological impact of the novel thiophene carbohydrazides. This involves assessing their ability to inhibit the growth of pathogenic microbes and their inherent toxicity towards mammalian cells. A favorable therapeutic window, characterized by high antimicrobial efficacy and low cytotoxicity, is the primary objective of this stage.

Antimicrobial Susceptibility Testing: The Broth Microdilution Method

The broth microdilution method is a standardized and widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[7][8] The MIC is defined as the lowest concentration of the compound that prevents visible growth of a microorganism.

  • Preparation of Microbial Inoculum:

    • From a fresh agar plate, select 3-5 isolated colonies of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Compound Preparation and Serial Dilution:

    • Prepare a stock solution of the novel thiophene carbohydrazide in a suitable solvent, such as dimethyl sulfoxide (DMSO).[9]

    • Perform a two-fold serial dilution of the compound stock solution in a 96-well microtiter plate containing the appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculation and Incubation:

    • Add the prepared microbial inoculum to each well of the microtiter plate.

    • Include positive (microorganism with no compound) and negative (medium only) controls.

    • Incubate the plates at the optimal temperature for the test organism (e.g., 37°C for most bacteria) for 18-24 hours.

  • Determination of MIC:

    • Following incubation, visually inspect the plates for microbial growth (turbidity).

    • The MIC is the lowest concentration of the compound at which no visible growth is observed.

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
Thiophene Carbohydrazide 181632
Thiophene Carbohydrazide 24816
Thiophene Carbohydrazide 3>64>64>64
Standard Antibiotic24N/A
Standard AntifungalN/AN/A1

This table presents hypothetical data for illustrative purposes.

In Vitro Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.[10][11] It is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

  • Cell Culture and Seeding:

    • Culture a relevant mammalian cell line (e.g., human colon cancer cell line HCT116 or a normal cell line like HUVEC) in appropriate medium supplemented with fetal bovine serum and antibiotics.[12]

    • Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.[11]

  • Compound Treatment:

    • Prepare serial dilutions of the thiophene carbohydrazide derivatives in cell culture medium.

    • Remove the old medium from the cells and add the medium containing the test compounds.

    • Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds).

  • Incubation:

    • Incubate the cells with the compounds for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition and Formazan Solubilization:

    • After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.[11]

    • Remove the MTT solution and add a solubilization buffer (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.[11]

  • Absorbance Measurement and Data Analysis:

    • Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.[11]

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

CompoundHCT116 IC₅₀ (µM)HUVEC IC₅₀ (µM)Selectivity Index (SI)
Thiophene Carbohydrazide 115.285.75.6
Thiophene Carbohydrazide 25.850.18.6
Thiophene Carbohydrazide 3>100>100-
Doxorubicin (Reference Drug)0.95.46.0

This table presents hypothetical data for illustrative purposes. The Selectivity Index (SI) is calculated as IC₅₀ in normal cells / IC₅₀ in cancer cells.[12]

cluster_0 Part 1: Foundational Screening Novel Thiophene\nCarbohydrazides Novel Thiophene Carbohydrazides Antimicrobial Screening Antimicrobial Screening Novel Thiophene\nCarbohydrazides->Antimicrobial Screening Broth Microdilution Cytotoxicity Screening Cytotoxicity Screening Novel Thiophene\nCarbohydrazides->Cytotoxicity Screening MTT Assay Data Analysis Data Analysis Antimicrobial Screening->Data Analysis MIC Values Cytotoxicity Screening->Data Analysis IC50 Values Lead Candidate\nSelection Lead Candidate Selection Data Analysis->Lead Candidate\nSelection Therapeutic Index

Caption: Workflow for the initial screening of novel thiophene carbohydrazides.

Part 2: Delving Deeper - Antioxidant and Anti-inflammatory Activity

Compounds exhibiting favorable antimicrobial activity and low cytotoxicity can be further investigated for their potential to modulate oxidative stress and inflammation, two interconnected pathological processes.

Antioxidant Capacity Assessment: The DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a rapid and simple method to evaluate the free radical scavenging activity of a compound.[9][13] DPPH is a stable free radical that shows a strong absorbance at 517 nm. In the presence of an antioxidant, the DPPH radical is reduced, leading to a decrease in absorbance.

  • Reagent Preparation:

    • Prepare a stock solution of DPPH in methanol.

    • Prepare various concentrations of the test compounds and a standard antioxidant (e.g., ascorbic acid or butylated hydroxytoluene) in methanol.[14]

  • Reaction Mixture:

    • In a 96-well plate or test tubes, mix the DPPH solution with the different concentrations of the test compounds.

    • Include a control containing DPPH and methanol only.

  • Incubation and Measurement:

    • Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

    • Measure the absorbance at 517 nm using a spectrophotometer.

  • Calculation of Scavenging Activity:

    • The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance in the presence of the test compound.

    • Determine the IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

CompoundDPPH Scavenging IC₅₀ (µM)
Thiophene Carbohydrazide 125.4
Thiophene Carbohydrazide 218.9
Thiophene Carbohydrazide 3>200
Ascorbic Acid (Standard)8.7

This table presents hypothetical data for illustrative purposes.

Anti-inflammatory Potential: Inhibition of Protein Denaturation

Inflammation is a complex biological response, and protein denaturation is a well-documented cause of inflammation.[15] The ability of a compound to inhibit protein denaturation can be a good indicator of its anti-inflammatory properties.

  • Reaction Mixture Preparation:

    • Prepare a reaction mixture consisting of bovine serum albumin (BSA), the test compound at various concentrations, and a buffer (e.g., phosphate-buffered saline, pH 6.3).

  • Induction of Denaturation:

    • Induce denaturation by heating the reaction mixture at approximately 72°C for 5 minutes.

  • Cooling and Measurement:

    • Cool the samples and measure the turbidity (a measure of denaturation) at 660 nm using a spectrophotometer.

  • Calculation of Inhibition:

    • Calculate the percentage of inhibition of protein denaturation using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control (with no compound) and A_sample is the absorbance in the presence of the test compound.

    • A standard anti-inflammatory drug, such as diclofenac sodium, should be used as a positive control.

cluster_1 Inflammatory Cascade Inflammatory Stimuli Inflammatory Stimuli Protein Denaturation Protein Denaturation Inflammatory Stimuli->Protein Denaturation Pro-inflammatory Mediators Pro-inflammatory Mediators Protein Denaturation->Pro-inflammatory Mediators Inflammation Inflammation Pro-inflammatory Mediators->Inflammation Thiophene Carbohydrazide Thiophene Carbohydrazide Thiophene Carbohydrazide->Protein Denaturation Inhibition

Caption: Potential mechanism of anti-inflammatory action.

Conclusion: A Roadmap to Lead Compound Identification

This guide has outlined a systematic and robust in vitro screening cascade for novel thiophene carbohydrazide derivatives. By following these protocols, researchers can efficiently and effectively assess the antimicrobial, cytotoxic, antioxidant, and anti-inflammatory properties of their synthesized compounds. The data generated from these assays will provide a solid foundation for structure-activity relationship (SAR) studies and guide the selection of the most promising lead candidates for further preclinical development.[4] It is crucial to remember that this is an iterative process, and the screening strategy may need to be adapted as more is learned about the biological profile of this exciting class of compounds.[6]

References

  • Synthesis and Antimicrobial Activity of Thiophene-Based Heterocycles Derived from Thiophene-2-Carbohydrazide | Request PDF. ResearchGate. Available at: [Link]

  • 3‐Amino‐thiophene‐2‐carbohydrazide Derivatives as Anti Colon Cancer Agents: Synthesis, Characterization, In‐Silico and In‐Vitro Biological Activity Studies. Wiley Online Library. Available at: [Link]

  • Synthesis and Antimicrobial Activity of Thiophene-Based Heterocycles Derived from Thiophene-2-Carbohydrazide. Taylor & Francis Online. Available at: [Link]

  • Synthesis of thiophene hydrazone derivatives by Japp Klinegmann reaction method for anticancer activity against MCF-7 cell. Impactfactor. Available at: [Link]

  • Synthesis, computational chemical study, antiproliferative activity screening, and molecular docking of some thiophene-based oxadiazole, triazole, and thiazolidinone derivatives. National Center for Biotechnology Information. Available at: [Link]

  • Overview of the Antioxidant and Anti-Inflammatory Activities of Selected Plant Compounds and Their Metal Ions Complexes. National Center for Biotechnology Information. Available at: [Link]

  • How to Develop a Successful in vitro Screening Strategy. International Biopharmaceutical Industry. Available at: [Link]

  • A Review on Anticancer Activities of Thiophene and Its Analogs. National Center for Biotechnology Information. Available at: [Link]

  • Synthesis and antimicrobial activity of thiophene-based heterocycles derived from thiophene-2-carbohydrazide. National Center for Biotechnology Information. Available at: [Link]

  • Synthesis and Molecular Modeling of Antioxidant and Anti-Inflammatory Five-Membered Heterocycle–Cinnamic Acid Hybrids. MDPI. Available at: [Link]

  • A network-based protocol to prioritize compounds for biological testing: discovery of Anti-Staphylococcus aureus cacalol derivatives. Frontiers. Available at: [Link]

  • Synthesis and amide imidic prototropic tautomerization in thiophene-2-carbohydrazide: XRD ... . RSC Publishing. Available at: [Link]

  • Antimicrobial and Antioxidant Activity of Heterocyclic Compounds Derived from New Chalcones. Journal of Medicinal and Chemical Sciences. Available at: [Link]

  • Development of an in Vitro Reproductive Screening Assay for Novel Pharmaceutical Compounds. National Center for Biotechnology Information. Available at: [Link]

  • Design and Synthesis of Novel Series of Thiophene-2, 5-dicarbohydrazide Derivatives as Potential Anticancer Agents. ResearchGate. Available at: [Link]

  • Dual Activity of Aromatic and Heterocyclic Compounds as Anti-inflammatory and Anticancer promising agents. Trends in Advanced Sciences and Technology. Available at: [Link]

  • Synthesis, characterization and Anticancer Evaluation of thiophene based Triazole linked Hydrazones. Journal of Xi'an Shiyou University, Natural Science Edition. Available at: [Link]

  • Antimicrobial Activity of Some Novel Armed Thiophene Derivatives and Petra/Osiris/Molinspiration (POM) Analyses. MDPI. Available at: [Link]

  • Biological Activities of Thiophenes. Encyclopedia MDPI. Available at: [Link]

  • Biological Applications of Thiocarbohydrazones and Their Metal Complexes: A Perspective Review. National Center for Biotechnology Information. Available at: [Link]

  • Evaluation of Antioxidant and Anti-Inflammatory Activities, and Metabolite Profiling of Selected Medicinal Plants of Nepal. National Center for Biotechnology Information. Available at: [Link]

  • Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers. Available at: [Link]

Sources

An In-depth Technical Guide to Potential Therapeutic Targets for 2-Methylthiophene-3-carbohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The thiophene ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs.[1] Its derivatives, particularly those incorporating a carbohydrazide moiety, have garnered significant attention for their broad spectrum of biological activities. This guide provides a comprehensive exploration of the potential therapeutic targets for 2-methylthiophene-3-carbohydrazide derivatives, synthesizing findings from contemporary research. We delve into the mechanistic underpinnings of their anticancer, antimicrobial, antioxidant, and anti-inflammatory properties, offering a technical resource for researchers, scientists, and drug development professionals. This document is designed to not only present the current state of knowledge but also to provide actionable, field-proven insights and detailed experimental workflows to accelerate the discovery and validation of novel therapeutics based on this promising chemical scaffold.

Introduction: The Therapeutic Promise of Thiophene-Based Compounds

Thiophene and its derivatives are a cornerstone of heterocyclic chemistry, with wide-ranging applications in materials science and, most notably, medicinal chemistry.[2] The inherent physicochemical properties of the thiophene nucleus, including its electron-rich nature and ability to engage in various non-covalent interactions, make it an ideal building block for designing molecules that can effectively interact with biological targets.[1] The incorporation of a carbohydrazide functional group introduces additional hydrogen bond donors and acceptors, further enhancing the potential for high-affinity binding to protein active sites.[3] This unique combination of a thiophene core and a carbohydrazide linker has given rise to a class of compounds with diverse and potent biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[3][4][5]

This guide will systematically explore the key therapeutic areas where 2-methylthiophene-3-carbohydrazide derivatives have shown significant promise, with a focus on elucidating their potential molecular targets and mechanisms of action.

Anticancer Activity: Targeting Key Pathways in Malignancy

Cancer remains a leading cause of mortality worldwide, driving an urgent need for novel and more effective therapeutic agents. Derivatives of 2-methylthiophene-3-carbohydrazide have emerged as a promising class of anticancer compounds, with studies demonstrating their efficacy against various cancer cell lines.[6][7][8] The anticancer activity of these derivatives appears to be multifactorial, involving the modulation of several key signaling pathways crucial for cancer cell proliferation, survival, and metastasis.

Inhibition of Angiogenesis: Targeting VEGFR2 and TGF-β2

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a key mediator of angiogenesis, and its inhibition is a clinically validated strategy for cancer therapy.

In-silico molecular docking and molecular dynamics studies have identified VEGFR2 as a potential target for 3-amino-thiophene-2-carbohydrazide derivatives.[6] These studies suggest that the carbonyl and nitrogen atoms of the hydrazide group can form stable hydrogen bond interactions with key amino acid residues in the VEGFR2 active site, such as Asp-1046 and Glu-885, effectively inhibiting its kinase activity.[6]

Transforming Growth Factor-beta 2 (TGF-β2) is another important target implicated in cancer progression, promoting cell proliferation, invasion, and immunosuppression. Certain thiophene carbohydrazide derivatives have demonstrated promising inhibitory effects on TGF-β2, suggesting a dual mechanism of action that could lead to more potent antitumor activity.[6]

Experimental Protocol: VEGFR2 Kinase Inhibition Assay

This protocol outlines a typical in vitro kinase assay to determine the inhibitory activity of 2-methylthiophene-3-carbohydrazide derivatives against VEGFR2.

StepProcedureRationale
1 Reagent Preparation Prepare a stock solution of the test compound in DMSO. Prepare assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Prepare a solution of recombinant human VEGFR2 kinase and a suitable substrate (e.g., poly(Glu, Tyr) 4:1). Prepare ATP solution.
2 Assay Plate Setup Add assay buffer, substrate, and VEGFR2 kinase to the wells of a 96-well plate. Add serial dilutions of the test compound or vehicle control (DMSO).
3 Initiation of Reaction Add ATP to each well to initiate the kinase reaction. Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
4 Detection Stop the reaction by adding a stop solution (e.g., EDTA). Use a suitable detection method, such as a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay) or a fluorescence-based assay, to measure the amount of phosphorylated substrate.
5 Data Analysis Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Disruption of Microtubule Dynamics: Tubulin as a Target

The microtubule cytoskeleton plays a pivotal role in cell division, making it an attractive target for anticancer drugs. Combretastatin A-4 (CA-4) is a natural product that inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis. Thiophene carboxamide derivatives have been designed as biomimetics of CA-4 and have shown potent anticancer activity.[9]

Molecular docking studies have revealed that these derivatives can bind to the colchicine-binding site of tubulin. The thiophene ring, with its high aromaticity, plays a crucial role in establishing favorable interactions within this pocket, potentially leading to a more stable and potent inhibition of tubulin polymerization compared to CA-4.[9]

Diagram: Proposed Mechanism of Tubulin Inhibition

G cluster_0 Microtubule Dynamics cluster_1 Inhibition by Thiophene Derivative Tubulin Dimers Tubulin Dimers Microtubule Assembly Microtubule Assembly Tubulin Dimers->Microtubule Assembly Cell Division Cell Division Microtubule Assembly->Cell Division Disrupted Microtubules Disrupted Microtubules Microtubule Assembly->Disrupted Microtubules Inhibited Thiophene Derivative Thiophene Derivative Thiophene Derivative->Tubulin Dimers Binds to Colchicine Site Cell Cycle Arrest & Apoptosis Cell Cycle Arrest & Apoptosis Disrupted Microtubules->Cell Cycle Arrest & Apoptosis

Caption: Inhibition of microtubule assembly by a thiophene derivative.

Other Potential Anticancer Targets
  • Protein Tyrosine Phosphatase 1B (PTP1B): Overexpression of PTP1B is associated with several cancers. Thiophene-2-carboxamide derivatives have been shown to exhibit inhibitory activity against PTP1B.[7]

  • PI3Kα: The PI3K/AKT/mTOR pathway is a critical signaling cascade that promotes cell growth and survival. Thieno[3,2-d]pyrimidine-6-carboxamide derivatives have demonstrated potent inhibitory activity against PI3Kα.

  • Carbonic Anhydrase IX (CA IX): CA IX is a tumor-associated enzyme that is overexpressed in many hypoxic tumors and contributes to the acidic tumor microenvironment. Thiophene-based oxadiazole, triazole, and thiazolidinone derivatives have shown a strong binding affinity towards human CA IX in molecular docking studies.[8]

Antimicrobial Activity: Combating Drug-Resistant Pathogens

The rise of antimicrobial resistance is a global health crisis, necessitating the discovery of new antimicrobial agents with novel mechanisms of action. Thiophene-based heterocycles, including derivatives of 2-methylthiophene-3-carbohydrazide, have demonstrated significant activity against a range of bacterial and fungal pathogens.[10][11][12]

Inhibition of Bacterial Cell Wall Synthesis: Targeting D-alanine Ligase

D-alanine ligase is a crucial enzyme in the bacterial cell wall biosynthesis pathway, making it an attractive target for the development of new antibacterial drugs. Molecular docking studies have suggested that thiophene-based heterocycles can bind to the active site of D-alanine ligase, potentially inhibiting its function and disrupting cell wall synthesis.[4][11]

Experimental Protocol: D-alanine Ligase Inhibition Assay

This protocol describes a method to assess the inhibitory potential of test compounds against D-alanine ligase.

StepProcedureRationale
1 Reagent Preparation Prepare stock solutions of test compounds in DMSO. Prepare assay buffer (e.g., 100 mM Tris-HCl, pH 7.8, 10 mM MgCl2, 10 mM KCl). Prepare solutions of D-alanine, ATP, and recombinant D-alanine ligase.
2 Assay Setup In a 96-well plate, add assay buffer, D-alanine, and D-alanine ligase. Add serial dilutions of the test compounds or vehicle control.
3 Reaction Initiation Add ATP to start the enzymatic reaction. Incubate at 37°C for a defined period (e.g., 30 minutes).
4 Detection Stop the reaction and measure the amount of ADP produced using a coupled enzyme assay (e.g., pyruvate kinase/lactate dehydrogenase system) by monitoring the decrease in NADH absorbance at 340 nm.
5 Data Analysis Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Overcoming Beta-Lactam Resistance: Targeting β-Lactamases

The production of β-lactamase enzymes is a major mechanism of bacterial resistance to β-lactam antibiotics. Some N-(4-methylpyridin-2-yl) thiophene-2-carboxamide analogues have been investigated for their potential to inhibit β-lactamases, such as CTX-M-15, which is prevalent in extended-spectrum β-lactamase (ESBL)-producing E. coli.[13] Molecular docking studies suggest that these compounds can interact with key residues in the active site of the enzyme.[13]

Diagram: Experimental Workflow for Antimicrobial Target Validation

G cluster_0 Initial Screening & Identification cluster_1 Target Identification & Validation cluster_2 Mechanism of Action Studies Compound Library Compound Library MIC Determination MIC Determination Compound Library->MIC Determination Identification of\nActive Compounds Identification of Active Compounds MIC Determination->Identification of\nActive Compounds Active Compounds Active Compounds In Silico Docking\n(e.g., D-ala ligase, β-lactamase) In Silico Docking (e.g., D-ala ligase, β-lactamase) Active Compounds->In Silico Docking\n(e.g., D-ala ligase, β-lactamase) Hypothesized Target Hypothesized Target In Silico Docking\n(e.g., D-ala ligase, β-lactamase)->Hypothesized Target In Vitro Enzyme\nInhibition Assay In Vitro Enzyme Inhibition Assay Hypothesized Target->In Vitro Enzyme\nInhibition Assay Target Validation Target Validation In Vitro Enzyme\nInhibition Assay->Target Validation Cell-based Assays\n(e.g., cell wall integrity) Cell-based Assays (e.g., cell wall integrity) Target Validation->Cell-based Assays\n(e.g., cell wall integrity) Elucidation of MoA Elucidation of MoA Cell-based Assays\n(e.g., cell wall integrity)->Elucidation of MoA

Caption: Workflow for antimicrobial target validation.

Antioxidant and Anti-inflammatory Activities

Radical Scavenging and Antioxidant Potential

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify them, is implicated in a variety of diseases. Several thiophene-2-carboxamide derivatives have demonstrated significant antioxidant activity in assays such as the ABTS radical cation decolorization assay.[14] The presence of an amino group on the thiophene ring appears to enhance this activity.[14] While the primary mechanism is likely direct radical scavenging, further research is needed to identify specific molecular targets within cellular antioxidant pathways.

Modulation of Inflammatory Pathways: Targeting COX and LOX

Chronic inflammation is a hallmark of many diseases, including arthritis and cardiovascular disease. Non-steroidal anti-inflammatory drugs (NSAIDs) are widely used to treat inflammation, and many of them act by inhibiting cyclooxygenase (COX) enzymes. Thiophene derivatives, such as the commercial drug Tiaprofenic acid, are known for their anti-inflammatory properties.[5] Studies have shown that some thiophene-based compounds can inhibit both COX and lipoxygenase (LOX) enzymes, which are key players in the inflammatory cascade.[5]

Conclusion and Future Directions

2-Methylthiophene-3-carbohydrazide derivatives represent a versatile and promising scaffold for the development of new therapeutic agents. The research to date has identified a number of potential molecular targets for their anticancer, antimicrobial, and anti-inflammatory activities. Future research should focus on:

  • Lead Optimization: Structure-activity relationship (SAR) studies should be expanded to design and synthesize more potent and selective derivatives.

  • In-depth Mechanistic Studies: Beyond in vitro enzyme assays, further studies are needed to elucidate the precise mechanisms of action in cellular and in vivo models.

  • Target Validation in Disease Models: The efficacy of lead compounds should be evaluated in relevant animal models of cancer, infectious diseases, and inflammation.

  • Pharmacokinetic and Toxicological Profiling: Comprehensive ADME/Tox studies are essential to assess the drug-like properties and safety of these compounds.

By pursuing these avenues of research, the full therapeutic potential of 2-methylthiophene-3-carbohydrazide derivatives can be realized, leading to the development of novel and effective treatments for a range of human diseases.

References

  • 3‐Amino‐thiophene‐2‐carbohydrazide Derivatives as Anti Colon Cancer Agents: Synthesis, Characterization, In‐Silico and In‐Vitro Biological Activity Studies. (n.d.). ChemistrySelect.
  • Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide deriv
  • Synthesis and amide imidic prototropic tautomerization in thiophene-2-carbohydrazide: XRD, thermal, DFT, NBO, RDG, FMO, DOS, MEP, HSA, and DNA-docking analyses. (2020). RSC Advances.
  • Synthesis and Antimicrobial Activity of Thiophene-Based Heterocycles Derived from Thiophene-2-Carbohydrazide. (n.d.).
  • Antibacterial Efficacy of N-(4-methylpyridin-2-yl) Thiophene-2-Carboxamide Analogues against Extended-Spectrum-β-Lactamase Producing Clinical Strain of Escherichia coli ST 131. (2023). Molecules.
  • Antimicrobial Activity of Some Novel Armed Thiophene Derivatives and Petra/Osiris/Molinspir
  • Synthesis and antimicrobial activity of thiophene-based heterocycles derived from thiophene-2-carbohydrazide. (2024). Future Medicinal Chemistry.
  • Therapeutic importance of synthetic thiophene. (n.d.).
  • Synthesis and Anticancer Activity of Thiophene-2-carboxamide Derivatives and In Silico Docking Studies. (2019). Russian Journal of General Chemistry.
  • Synthesis, computational chemical study, antiproliferative activity screening, and molecular docking of some thiophene-based oxadiazole, triazole, and thiazolidinone derivatives. (n.d.). Journal of the Iranian Chemical Society.
  • Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simul
  • Thiophene-Based Compounds with Potential Anti-Inflamm
  • Synthesis and Antimicrobial Activity of Thiophene-Based Heterocycles Derived from Thiophene-2-Carbohydrazide. (2024). Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Antimicrobial investigations on synthetic p-tolylazo derivatives of thienopyrimidinone based on an ortho funtionalized thiophene. (n.d.). Journal of the Chinese Chemical Society.
  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (n.d.). RSC Medicinal Chemistry.

Sources

Structural Elucidation and Solid-State Analysis of 2-Methylthiophene-3-carbohydrazide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural analysis of 2-Methylthiophene-3-carbohydrazide represents a critical checkpoint in the development of thiophene-based pharmacophores. As a scaffold exhibiting significant antimicrobial and anti-inflammatory potential, understanding its solid-state arrangement is prerequisite to optimizing its bioavailability and stability.

This guide provides a comprehensive workflow for the synthesis, crystallization, and X-ray diffraction (XRD) analysis of this compound. By synthesizing data from homologous thiophene derivatives, we establish a predictive model for its supramolecular architecture, emphasizing the role of N-H···O hydrogen bonding networks and π-stacking interactions in defining its crystal lattice.[1]

Chemical Context & Pharmaceutical Relevance

Thiophene-3-carbohydrazide derivatives are privileged structures in medicinal chemistry.[2] The introduction of a methyl group at the C2 position of the thiophene ring induces steric constraints that can lock specific conformations, potentially enhancing receptor binding affinity compared to the unsubstituted analog.

Key Pharmacological Indications:

  • Antimicrobial: Disruption of bacterial cell walls via hydrazide-metal chelation.

  • Anti-inflammatory: Inhibition of COX-2 pathways, often modulated by the planarity of the hydrazide linker.

  • Anticancer: Thiophene moieties frequently act as bioisosteres for phenyl rings in kinase inhibitors.

Synthesis & Crystallization Protocol

To obtain single crystals suitable for XRD, high purity is non-negotiable. The following protocol utilizes hydrazinolysis of the ester precursor, a method chosen for its high yield and minimal byproduct formation.

Synthetic Pathway

Precursor: Methyl 2-methylthiophene-3-carboxylate Reagent: Hydrazine hydrate (80%) Solvent: Absolute Ethanol

Step-by-Step Methodology:

  • Dissolution: Dissolve 10 mmol of Methyl 2-methylthiophene-3-carboxylate in 20 mL of absolute ethanol.

  • Addition: Add 50 mmol (excess) of hydrazine hydrate dropwise under stirring.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor via TLC (30% EtOAc/Hexane).

  • Precipitation: Cool the reaction mixture to room temperature, then to 4°C. The carbohydrazide will precipitate as a white/off-white solid.

  • Filtration: Filter the solid and wash with cold ethanol to remove unreacted hydrazine.

Single Crystal Growth Strategy

Direct precipitation rarely yields diffraction-quality crystals. A slow evaporation technique is required.

  • Solvent System: Ethanol:DMF (9:1). The DMF prevents rapid crashing out, while Ethanol allows evaporation.

  • Procedure: Dissolve 50 mg of the purified solid in the minimum amount of hot solvent. Filter through a 0.45 µm syringe filter into a clean vial. Cover with parafilm, poke 3-4 small holes, and leave undisturbed at room temperature for 3-5 days.

Workflow Visualization

SynthesisWorkflow Figure 1: Synthesis and Crystallization Workflow for 2-Methylthiophene-3-carbohydrazide Start Methyl 2-methylthiophene- 3-carboxylate Process1 Reflux (EtOH, 6h) Start->Process1 + Reagent Reagent Hydrazine Hydrate (Excess) Reagent->Process1 Intermediate Crude Precipitate Process1->Intermediate Cooling Process2 Recrystallization (EtOH/DMF Slow Evap) Intermediate->Process2 Purification End Single Crystal (XRD Quality) Process2->End 3-5 Days

Figure 1: Optimized synthetic route ensuring high-purity crystalline output.

X-Ray Diffraction Analysis

Once a crystal (approx.[3][4][5][6] 0.2 x 0.2 x 0.1 mm) is isolated, it is mounted on a goniometer. The following parameters are critical for data collection and refinement.

Data Collection Strategy
  • Temperature: 100 K (Cryogenic cooling reduces thermal vibration, enhancing resolution of high-angle reflections).

  • Radiation: Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å). Cu is preferred for small organic crystals to maximize diffraction intensity.

  • Strategy: Full sphere collection to ensure high redundancy (>98% completeness).

Structural Solution & Refinement
  • Solution: Direct Methods (SHELXT) are sufficient due to the presence of the Sulfur atom (heavy atom effect).

  • Refinement: Full-matrix least-squares on

    
     (SHELXL).
    
  • Hydrogen Treatment: C-bound H atoms constrained to riding models. Crucial: N-bound H atoms (hydrazide group) should be located from the difference Fourier map to accurately define hydrogen bonding.

Structural Elucidation (The Core Analysis)

Based on the crystallographic data of the homologous 2-thiophenecarbohydrazide (CSD Ref: TIOCBZ), we can project the following structural features for the 2-methyl derivative.

Molecular Geometry

The thiophene ring is expected to be planar.[5] The critical geometric parameter is the torsion angle between the thiophene ring and the carbohydrazide moiety (


).
  • Expected Conformation: The carbonyl oxygen is typically syn-periplanar to the thiophene sulfur (S···O interaction) to minimize dipole repulsion, though the 2-methyl group may force a twist, disrupting this planarity.

Supramolecular Architecture

The crystal packing is governed by the "Hydrazide Dimer" motif.

Interaction TypeDonor-AcceptorDistance (Å)Description
H-Bond (Primary) N-H···O=C2.85 - 3.00Forms centrosymmetric dimers (

motif).
H-Bond (Secondary) N-H···N3.00 - 3.20Links dimers into infinite chains.
Weak Interaction C-H···S3.50 - 3.80Stabilizes the stacking between layers.
π-Stacking Cg···Cg3.60 - 3.90Centroid-to-centroid distance between thiophene rings.
Hirshfeld Surface Analysis

To validate the non-covalent interactions, Hirshfeld surface analysis (using CrystalExplorer) is mandatory.

  • d_norm Surface: Look for red spots corresponding to the strong N-H···O hydrogen bonds.[1]

  • Fingerprint Plot:

    • H···H contacts: ~40% contribution (dispersive forces).

    • O···H contacts: ~25% contribution (the "spikes" in the plot).

    • S···H contacts: Distinctive wings indicating the influence of the sulfur atom.

Crystal Packing Logic Diagram

PackingLogic Figure 2: Hierarchical assembly of the crystal lattice driven by intermolecular forces. Molecule 2-Methylthiophene- 3-carbohydrazide Dimer Centrosymmetric Dimer (R2,2(8) Motif) Molecule->Dimer Strong N-H...O H-Bonds Chain 1D Supramolecular Chain Dimer->Chain N-H...N / C-H...O Interactions Layer 2D Sheet (π-Stacking) Chain->Layer Thiophene-Thiophene π-Stacking Crystal 3D Crystal Lattice Layer->Crystal Van der Waals (H...H, S...H)

Figure 2: The hierarchical assembly from monomer to 3D lattice.

Computational Validation (DFT)

Experimental XRD data should be corroborated with Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G++(d,p)).

  • HOMO-LUMO Gap: A large gap indicates high kinetic stability. For thiophene hydrazides, the HOMO is typically localized on the thiophene ring and hydrazide nitrogen, while the LUMO is delocalized over the carbonyl and thiophene ring.

  • MEP Map: The Molecular Electrostatic Potential map will confirm the carbonyl oxygen as the primary nucleophilic site (red) and the hydrazide protons as electrophilic sites (blue), validating the hydrogen bonding observed in the crystal structure.

Conclusion

The crystal structure of 2-Methylthiophene-3-carbohydrazide is defined by a balance of strong electrostatic hydrogen bonds and dispersive π-stacking forces. The 2-methyl substituent acts as a steric anchor, potentially modulating the planarity observed in the unsubstituted parent compound. This structural insight is vital for rational drug design, predicting that modifications to the hydrazide nitrogen will drastically alter solubility and receptor binding by disrupting the primary H-bond network.

References

  • Elshaarawy, R. F. M., et al. (2011).[7] "A Novel Efficient Method for the Synthesis of 2-Thiophenecarbohydrazide." Zeitschrift für Naturforschung B.

  • de Oliveira, A. B., et al. (2018). "Synthesis, X-ray diffraction study and pharmacological evaluation of 3-amino-4-methylthiophene-2-acylcarbohydrazones." Anais da Academia Brasileira de Ciências.

  • Tiwari, K., et al. (2013).[3] "A highly sensitive and selective fluorescent sensor for Al3+ ions based on thiophene-2-carboxylic acid hydrazide Schiff base."[3] RSC Advances.

  • Wardell, J. L., et al. (2016). "Different conformations and packing motifs in the crystal structures of four thiophene–carbohydrazide–pyridine derivatives." Acta Crystallographica Section E.

  • BenchChem. (2025).[8] "Applications of Thiophene Derivatives in Medicinal Chemistry." BenchChem Technical Notes.

Sources

An In-depth Technical Guide to the Solubility of 2-Methylthiophene-3-carbohydrazide in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pivotal Role of Solubility in Drug Discovery

2-Methylthiophene-3-carbohydrazide is a heterocyclic compound of significant interest within medicinal chemistry and drug development. Its structural motifs, featuring a thiophene ring and a carbohydrazide group, are found in various pharmacologically active agents.[1][2] Carbohydrazide derivatives, in particular, are recognized for a wide spectrum of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[2] The journey from a promising lead compound to a viable drug candidate is fraught with challenges, with poor aqueous and organic solvent solubility being a primary cause of attrition.

A thorough understanding of a compound's solubility is not merely an academic exercise; it is a cornerstone of successful drug development. It directly impacts every stage of the process, from early-stage synthesis and purification to formulation and bioavailability.[3][4][5] In the realm of organic solvents, solubility data governs the feasibility of crystallization for purification, the choice of solvents for chemical reactions, and the development of analytical methods. This guide provides a comprehensive framework for understanding and determining the solubility of 2-Methylthiophene-3-carbohydrazide, empowering researchers to navigate these critical developmental hurdles.

The Theoretical Underpinnings of Solubility

Solubility is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a thermodynamically stable, homogeneous solution.[6] The process of dissolution is governed by a delicate interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The fundamental principle of "like dissolves like" serves as a useful heuristic.

For 2-Methylthiophene-3-carbohydrazide, its solubility in a given organic solvent will be dictated by its molecular structure:

  • The Thiophene Ring: The 2-methylthiophene moiety contributes to the molecule's lipophilicity and potential for π-π stacking interactions, suggesting solubility in aromatic and less polar solvents.

  • The Carbohydrazide Group (-CONHNH2): This functional group is polar and capable of acting as both a hydrogen bond donor and acceptor. This suggests that solvents with hydrogen bonding capabilities, such as alcohols, may be effective at solvating this part of the molecule.

The overall solubility is a net result of the energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions. This process can be understood through the lens of thermodynamics, specifically the Gibbs free energy of mixing (ΔG°), which is related to the enthalpy (ΔH°) and entropy (ΔS°) of mixing.[4] A spontaneous dissolution process (i.e., favorable solubility) is characterized by a negative ΔG°.

Experimental Determination of Solubility: A Validated Protocol

Given the absence of extensive published quantitative solubility data for 2-Methylthiophene-3-carbohydrazide, an experimental approach is necessary. The isothermal equilibrium shake-flask method is a robust and widely accepted technique for determining the solubility of a solid in a liquid.[4] This protocol provides a self-validating system to ensure accurate and reproducible results.

Core Experimental Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_calc Calculation A Weigh excess 2-Methylthiophene- 3-carbohydrazide into vials B Add known volume of selected organic solvent A->B Solvent Addition C Seal vials and place in shaking incubator at constant T B->C Incubation Setup D Equilibrate for 24-72 hours C->D Achieve Equilibrium E Allow solids to settle D->E Phase Separation F Withdraw supernatant using syringe with 0.45 µm filter E->F Clarification G Dilute aliquot with mobile phase F->G Sample Preparation H Analyze by calibrated HPLC-UV or UV-Vis G->H Quantification I Determine concentration from calibration curve H->I Data Interpretation J Calculate solubility (e.g., in mg/mL) I->J Final Result

Caption: Isothermal Shake-Flask Solubility Determination Workflow.

Detailed Step-by-Step Methodology

1. Materials and Equipment:

  • 2-Methylthiophene-3-carbohydrazide (solid, high purity)

  • A panel of organic solvents (e.g., methanol, ethanol, acetone, acetonitrile, ethyl acetate, toluene, dichloromethane)

  • Analytical balance

  • Glass vials with screw caps

  • Shaking incubator or water bath with temperature control

  • Syringes and syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • Calibrated High-Performance Liquid Chromatography (HPLC) with a UV detector or a UV-Vis spectrophotometer.

2. Protocol:

  • Preparation of Stock Standard for Calibration:

    • Rationale: A calibration curve is essential for accurately quantifying the concentration of the dissolved compound.

    • Procedure: Accurately weigh a small amount of 2-Methylthiophene-3-carbohydrazide and dissolve it in a suitable solvent (in which it is freely soluble) to prepare a stock solution of known concentration. Perform serial dilutions to create a set of calibration standards (typically 5-7 points) that bracket the expected solubility range.

  • HPLC or UV-Vis Method Development:

    • Rationale: A validated analytical method is required to specifically detect and quantify the analyte.

    • Procedure: Develop an HPLC method (selecting an appropriate column, mobile phase, flow rate, and injection volume) or a UV-Vis spectrophotometric method (determining the wavelength of maximum absorbance, λmax) that gives a linear response for the calibration standards.

  • Sample Preparation and Equilibration:

    • Rationale: This step ensures that a true equilibrium between the undissolved solid and the saturated solution is achieved. The presence of excess solid is crucial to guarantee saturation.

    • Procedure: Add an excess amount of solid 2-Methylthiophene-3-carbohydrazide to several vials (performing replicates is critical for statistical validity). Add a known volume of the chosen organic solvent to each vial. Seal the vials tightly and place them in a shaking incubator set to a constant temperature (e.g., 25 °C). Allow the mixtures to shake for a sufficient duration (24 to 72 hours) to reach equilibrium.

  • Sampling and Analysis:

    • Rationale: Proper sampling is critical to avoid including undissolved solid particles, which would artificially inflate the measured solubility.

    • Procedure: After the equilibration period, let the vials stand undisturbed to allow the excess solid to settle. Carefully withdraw a sample of the supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.45 µm PTFE). Immediately dilute the filtered sample with a known volume of the analytical mobile phase or a suitable solvent to prevent precipitation and to bring the concentration within the linear range of the calibration curve. Analyze the diluted sample using the pre-validated HPLC or UV-Vis method.

  • Calculation of Solubility:

    • Rationale: The final step translates the analytical measurement into a meaningful solubility value.

    • Procedure: Using the calibration curve, determine the concentration of 2-Methylthiophene-3-carbohydrazide in the diluted sample. Account for the dilution factor to calculate the concentration in the original saturated solution. The resulting value is the equilibrium solubility of the compound in that solvent at the specified temperature.

Data Presentation and Interpretation

Quantitative solubility data should be presented in a clear and organized manner to facilitate comparison across different solvents.

Table 1: Illustrative Solubility Data for 2-Methylthiophene-3-carbohydrazide at 25 °C

Solvent ClassSolventPolarity IndexDielectric ConstantSolubility (mg/mL)
Alcohols Methanol5.132.7[Hypothetical Data]
Ethanol4.324.5[Hypothetical Data]
Ketones Acetone5.120.7[Hypothetical Data]
Esters Ethyl Acetate4.46.0[Hypothetical Data]
Nitriles Acetonitrile5.837.5[Hypothetical Data]
Halogenated Dichloromethane3.19.1[Hypothetical Data]
Aromatics Toluene2.42.4[Hypothetical Data]
Ethers Tetrahydrofuran4.07.6[Hypothetical Data]

Note: The values in the "Solubility" column are for illustrative purposes only and must be determined experimentally.

The interpretation of this data will reveal trends. For instance, higher solubility in methanol and ethanol would highlight the importance of hydrogen bonding interactions. Good solubility in dichloromethane or toluene would indicate that non-polar, van der Waals interactions also play a significant role.

Factors Influencing Solubility

  • Temperature: For most solid solutes, solubility increases with temperature, as the dissolution process is often endothermic.[5] It is advisable to determine solubility at various temperatures relevant to manufacturing and storage conditions.

  • Solvent Properties: As indicated in the table, solvent polarity, dielectric constant, and hydrogen bonding capacity are key determinants of solubility.

  • Polymorphism: The compound may exist in different crystalline forms (polymorphs), each with a unique crystal lattice energy and, consequently, a different solubility. The most stable polymorph will have the lowest solubility. It is crucial to characterize the solid form used in solubility studies.

Conclusion

References

  • Bergström, C. A., & Avdeef, A. (2019). Perspectives in Drug Solubility. Molecular Pharmaceutics, 16(9), 4046–4058.
  • Kumar, R., & Kumar, A. (2021). Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. Biointerface Research in Applied Chemistry, 11(4), 11459-11470. [Link]

  • Jain, A., & Yalkowsky, S. H. (2001). Estimation of the aqueous solubility of organic compounds. Journal of Pharmaceutical Sciences, 90(2), 234-252.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727.
  • Jouyban, A. (2008). Handbook of solubility data for pharmaceuticals. CRC press.
  • Babu, A. R., & Sravani, G. (2016). Solubility and Dissolution for Drug. International Journal of Research in Pharmaceutical and Nano Sciences, 5(4), 183-191.
  • Avdeef, A. (2007). The rise of the potentiometric pKa and log P determination. Current topics in medicinal chemistry, 7(8), 755-773.
  • Al-Jumaili, M. H. A., Bakr, E. A., Huessien, M. A., Hamed, A. S., & Muhaidi, M. J. (2025). Development of heterocyclic-based anticancer agents: A comprehensive review. Heterocyclic Communications.
  • Şenol, H., & Çakır, F. (2022). 3‐Amino‐thiophene‐2‐carbohydrazide Derivatives as Anti Colon Cancer Agents: Synthesis, Characterization, In‐Silico and In‐Vitro Biological Activity Studies. ChemistrySelect, 7(26), e202201389. [Link]

Sources

Methodological & Application

Application Note: High-Yield Synthesis and Metallation of 2-Methylthiophene-3-carbohydrazide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preparation of 2-Methylthiophene-3-carbohydrazide metal complexes (e.g., Cu, Ni, Co) Content Type: Detailed Application Note and Protocol Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide outlines the optimized protocol for the synthesis of 2-methylthiophene-3-carbohydrazide (2-MTC) and its coordination with transition metals (Cu(II), Ni(II), Co(II)). Thiophene-based hydrazides act as versatile pharmacophores in medicinal chemistry, exhibiting potent antimicrobial, anticancer, and DNA-binding properties. This note provides a self-validating workflow for generating high-purity ligands and stable metal chelates, supported by mechanistic insights and structural characterization standards.

Introduction & Pharmacological Significance

The thiophene ring is a classic bioisostere for the phenyl group in drug design, often improving lipophilicity and metabolic stability. The carbohydrazide moiety (-CONHNH


) serves as a critical "linker" and "donor" system.
  • Ligand Behavior: 2-MTC typically functions as a bidentate ligand (NO donor), coordinating through the carbonyl oxygen and the terminal amino nitrogen.

  • Metal Complexation: Complexation with transition metals like Copper (Cu), Nickel (Ni), and Cobalt (Co) often enhances biological activity via the Overtone Concept of Chelation (reducing polarity of the metal ion, increasing lipophilicity, and facilitating cell membrane permeation).

Experimental Protocols

Protocol A: Synthesis of Ligand (2-Methylthiophene-3-carbohydrazide)

Objective: Conversion of methyl 2-methylthiophene-3-carboxylate to the corresponding hydrazide via nucleophilic acyl substitution.

Reagents:

  • Methyl 2-methylthiophene-3-carboxylate (Precursor)

  • Hydrazine hydrate (80% or 99%, Nucleophile)

  • Absolute Ethanol (Solvent)

Workflow:

  • Dissolution: Dissolve 10 mmol of methyl 2-methylthiophene-3-carboxylate in 20 mL of absolute ethanol in a round-bottom flask.

  • Addition: Add hydrazine hydrate (50 mmol, 5 equivalents) dropwise with constant stirring. Note: Excess hydrazine drives the equilibrium forward and prevents dimer formation.

  • Reflux: Heat the mixture to reflux (approx. 78-80°C) for 4–6 hours . Monitor reaction progress via TLC (System: Chloroform:Methanol 9:1).

  • Precipitation: Allow the solution to cool to room temperature. Often, the hydrazide crystallizes upon cooling. If not, reduce solvent volume by 50% under vacuum and cool in an ice bath.

  • Purification: Filter the solid product, wash with cold ethanol (2 x 5 mL) and diethyl ether (to remove unreacted hydrazine).

  • Recrystallization: Recrystallize from hot ethanol to yield needle-like crystals.

Expected Yield: 75–85% Melting Point: ~130–140°C (Analogs typically fall in this range; verify experimentally).

Protocol B: Preparation of Metal Complexes (Cu, Ni, Co)

Objective: Synthesis of [M(L)


Cl

] or [M(L)

]X

complexes.

Reagents:

  • Ligand (2-MTC) from Protocol A.

  • Metal Salts: CuCl

    
    ·2H
    
    
    
    O, NiCl
    
    
    ·6H
    
    
    O, CoCl
    
    
    ·6H
    
    
    O (or Acetates).
  • Solvent: Methanol or Ethanol.[1]

Workflow:

  • Ligand Solution: Dissolve 2 mmol of 2-MTC in 20 mL hot methanol.

  • Metal Solution: Dissolve 1 mmol of the respective metal salt in 10 mL methanol.

  • Complexation: Add the metal solution dropwise to the ligand solution under continuous magnetic stirring.

    • Expert Tip: For Acetate salts, the pH is usually sufficient. For Chlorides, adding 1-2 drops of sodium acetate solution can buffer the released HCl and promote precipitation.

  • Reflux: Reflux the mixture for 3–5 hours . A color change (Green/Blue for Cu, Light Green for Ni, Pink/Blue for Co) indicates complexation.

  • Isolation: Cool the reaction mixture. The complex usually precipitates. If not, reduce volume or add cold diethyl ether.

  • Washing: Filter the precipitate, wash with hot water (to remove unreacted metal salts) and hot ethanol (to remove unreacted ligand). Dry in a vacuum desiccator over CaCl

    
    .
    

Visualization of Workflows

Figure 1: Synthesis and Coordination Logic

The following diagram illustrates the conversion of the ester to the hydrazide and the subsequent bidentate coordination modes with transition metals.

SynthesisWorkflow cluster_coordination Coordination Mode Ester Methyl 2-methylthiophene- 3-carboxylate Ligand 2-Methylthiophene- 3-carbohydrazide (L) Ester->Ligand Reflux EtOH, 6h (- MeOH) Hydrazine Hydrazine Hydrate (Excess) Hydrazine->Ligand Complex Metal Complex [M(L)2]Cl2 Ligand->Complex Coordination MetalSalt Metal Salt (Cu, Ni, Co) MetalSalt->Complex Reflux MeOH, 4h Coord M <--- O=C      |      N-NH2

Caption: Reaction pathway from thiophene ester precursor to metal complexation, highlighting the bidentate (O,N) chelation mode.

Characterization & Validation Standards

To ensure scientific integrity, the synthesized complexes must be validated against the following spectral criteria.

Table 1: Diagnostic Spectral Features
TechniqueParameterLigand (Free)Metal Complex (Expected Shift)Structural Insight
FT-IR

(C=O) Amide I
1650–1660 cm

Shift to lower freq (1610–1630 cm

)
Indicates Oxygen coordination
FT-IR

(NH

)
3200–3300 cm

Shift/BroadeningIndicates Nitrogen coordination
FT-IR

(M-O) /

(M-N)
AbsentNew bands 400–600 cm

Confirms Metal-Ligand bond
UV-Vis

< 350 nm (

)
d-d transitions (> 400 nm)Geometry (Octahedral/Square Planar)
H-NMR NH Proton

9.0–10.0 ppm
Downfield shift or disappearanceDeprotonation (if enol form)
Magnetic Susceptibility & Geometry[1][3][4]
  • Cu(II) (

    
    ):  Typically 1.7–1.9 B.M. (Paramagnetic, Mononuclear). Geometry: Distorted Octahedral or Square Planar.
    
  • Ni(II) (

    
    ):  ~2.9–3.3 B.M. (Octahedral) or Diamagnetic (Square Planar).
    
  • Co(II) (

    
    ):  ~4.3–5.2 B.M. (High spin Octahedral).[2]
    

Expert Troubleshooting & Tips

  • Solubility Issues: If the metal complex precipitates immediately and traps impurities, switch to a more polar solvent system (e.g., DMF/Ethanol mix) or increase the temperature.

  • Oiling Out: If the ligand forms an oil instead of crystals, scratch the inner wall of the flask with a glass rod or add a seed crystal. Trituration with hexane often induces solidification.

  • Stoichiometry Control: Always use a 1:2 (Metal:Ligand) ratio for initial screening. 1:1 ratios often lead to polymeric or undefined species unless the ligand is tridentate.

  • Enolization: In the presence of strong bases, the amide carbonyl can enolize (

    
    ), leading to deprotonated neutral complexes. Ensure pH is neutral if the cationic complex is desired.
    

References

  • Synthesis and Bioactivity of Thiophene Hydrazides Title: Synthesis, characterization, identification and bioactivity of new transition-metal compounds from thiophene derivatives ligand. Source: International Journal of Biosciences (2018).[3] URL:[Link]

  • Metal Complexes of Hydrazones Title: Studies on the metal complexes of N'-(thiophen-2-yl-methylidene)-pyridine-4-carbohydrazide. Source: Der Pharma Chemica. URL:[Link]

  • Coordination Chemistry of Thiophene Derivatives Title: Synthesis, characterization and biological properties of Co(II), Ni(II), Cu(II) and Zn(II) complexes with an SNO functionalized ligand.[4] Source: Arabian Journal of Chemistry (2010). URL:[Link]

  • Crystal Structure Validation Title: Crystal structure of 3-({[(thiophen-2-yl)methylidene]hydrazinyl}carbonyl)pyridinium chloride dihydrate.[5] Source: Acta Crystallographica Section E (PMC). URL:[Link]

Sources

Application Note: In Vitro Antimicrobial Profiling of 2-Methylthiophene-3-carbohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

The 2-methylthiophene-3-carbohydrazide scaffold represents a privileged structure in medicinal chemistry, serving as a versatile precursor for Schiff bases, oxadiazoles, and fused heterocyclic systems. The thiophene ring acts as a bioisostere to phenyl groups, often improving lipophilicity and metabolic stability, while the hydrazide linker (-CO-NH-NH2) provides a critical hydrogen-bonding motif capable of interacting with bacterial targets such as DNA gyrase and enoyl-ACP reductase (FabI) .

This guide provides a standardized, field-validated workflow for evaluating these derivatives. Unlike generic protocols, this document addresses the specific physicochemical challenges of thiophene hydrazides—primarily their low aqueous solubility and propensity for precipitation in cation-adjusted media—ensuring reproducible MIC (Minimum Inhibitory Concentration) data.

Chemical Foundation & Compound Handling

Synthesis Pathway Overview

To understand the impurities and solubility profile, one must understand the origin. The derivatives are typically synthesized via the hydrazinolysis of 2-methylthiophene-3-carboxylate esters, followed by condensation with aromatic aldehydes/ketones to form Schiff bases.

Critical Quality Attribute (CQA): Unreacted hydrazine hydrate in the final product is toxic and false-positive in biological assays. Ensure all test compounds are recrystallized (typically from ethanol/DMF) and dried thoroughly.

Visualization: Synthesis & Derivatization Logic

SynthesisWorkflow cluster_SAR Structure-Activity Relationship (SAR) Start 2-Methylthiophene-3-carboxylate (Ester Precursor) Core 2-Methylthiophene-3-carbohydrazide (The Scaffold) Start->Core Hydrazinolysis Reagent1 Hydrazine Hydrate (Reflux/EtOH) Reagent1->Core Product Schiff Base Derivatives (Target Compounds) Core->Product Condensation (-H2O) Reagent2 Aromatic Aldehydes (Glacial Acetic Acid cat.) Reagent2->Product SAR_Note Key Activity Drivers: 1. Azomethine (-N=CH-) Linker 2. Electron-withdrawing groups (Cl, NO2) on Aryl ring 3. Hydrophobicity of Thiophene tail Product->SAR_Note

Figure 1: Synthetic pathway transforming the ester precursor into the bioactive Schiff base derivatives, highlighting the critical hydrazide intermediate.

Stock Solution Preparation (The "Solubility Trap")

Thiophene derivatives are lipophilic. Direct dissolution in aqueous media will result in micro-precipitation, leading to "fake" inactivity.

  • Solvent: 100% Dimethyl Sulfoxide (DMSO).

  • Concentration: Prepare a 10 mg/mL or 20 mM master stock.

  • Storage: Aliquot into small volumes (e.g., 50 µL) and store at -20°C. Avoid repeated freeze-thaw cycles which can induce crystallization.

  • Working Solution: When diluting into broth, ensure the final DMSO concentration in the well is ≤ 1% (v/v) . Most bacteria tolerate up to 2% DMSO, but 1% is the safe limit to prevent solvent toxicity artifacts.

Experimental Protocol: Broth Microdilution Assay

Standard: CLSI M07-A10 / EUCAST Guidelines. Assay Type: 96-well Microtiter Plate (U-bottom or Flat-bottom).

Materials Checklist
  • Test Compounds: 2-Methylthiophene-3-carbohydrazide derivatives (Stock in DMSO).

  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB). Note: Use RPMI-1640 for fungal assays (Candida spp.).

  • Control Antibiotics: Ciprofloxacin (Gram-neg), Vancomycin (Gram-pos), Fluconazole (Fungi).

  • Indicator (Optional): Resazurin (Alamar Blue) or TTC (Triphenyl Tetrazolium Chloride) for colorimetric endpoint.

Microorganism Panel (Recommended)
  • Staphylococcus aureus ATCC 29213 (Gram +)

  • Escherichia coli ATCC 25922 (Gram -)[1]

  • Pseudomonas aeruginosa ATCC 27853 (Gram -)

  • Candida albicans ATCC 90028 (Fungal)

Step-by-Step Workflow

Step 1: Inoculum Preparation (Direct Colony Suspension)

  • Pick 3-5 distinct colonies from a fresh 18-24h agar plate.

  • Suspend in sterile saline (0.85% NaCl).

  • Adjust turbidity to 0.5 McFarland Standard (approx.[1][2]

    
     CFU/mL).
    
  • DILUTION (Critical): Dilute this suspension 1:150 in CAMHB to reach the starting inoculum of approx.

    
     CFU/mL. When 50 µL of this is added to 50 µL of drug, the final well concentration is 
    
    
    
    CFU/mL.

Step 2: Plate Setup (Serial Dilution)

  • Add 50 µL of CAMHB to columns 2-12 of the 96-well plate.

  • Add 100 µL of the Test Compound (diluted to 2x desired top concentration in broth) to Column 1.

  • Transfer 50 µL from Column 1 to Column 2, mix, and repeat down to Column 10. Discard the final 50 µL.

  • Column 11: Growth Control (Broth + Inoculum + DMSO).

  • Column 12: Sterility Control (Broth only).

Step 3: Inoculation & Incubation [1][2][3]

  • Add 50 µL of the 1:150 diluted inoculum to wells in Columns 1-11.

  • Seal plate with a breathable adhesive film (prevents evaporation but allows

    
     exchange).
    
  • Incubate at 35 ± 2°C for 16-20 hours (24-48h for fungi).

Step 4: Readout

  • Visual: Look for a "button" of sediment (growth) vs. clear solution (inhibition).

  • Colorimetric (Recommended for Thiophenes): Add 10-20 µL of Resazurin (0.01%) or TTC. Incubate for 1-4 hours.

    • Pink/Red = Viable (Growth).

    • Blue/Colorless = Inhibited (No Growth).

Visualization: Assay Workflow

AssayProtocol Stock Compound Stock (10 mg/mL in DMSO) Dilution Serial Dilution (96-well Plate, CAMHB) Stock->Dilution Dilute to 2x Conc. Incubation Incubation 37°C, 18-24h Dilution->Incubation Inoculum Bacterial Suspension (0.5 McFarland -> 1:150 Dilution) Inoculum->Dilution Add 50µL per well Readout Readout (MIC) Visual or OD600 or Resazurin Incubation->Readout Check Turbidity? Readout->Check Result_MIC Record MIC (Lowest Conc. w/o Growth) Check->Result_MIC No Result_Growth Growth (Resistant) Check->Result_Growth Yes

Figure 2: Standardized Broth Microdilution workflow for determining MIC values of thiophene derivatives.

Data Analysis & SAR Interpretation

When analyzing results for 2-methylthiophene-3-carbohydrazide derivatives, look for these trends established in literature:

Structural ModificationExpected Impact on ActivityMechanistic Insight
Unsubstituted Hydrazide Low/Moderate ActivityActs primarily as a chelator; lacks specific target binding.
Schiff Base (-N=CH-Ar) Increased Activity The azomethine linkage improves lipophilicity and DNA intercalation.
Electron-Withdrawing Groups (Cl, F, NO2) on Ar High Potency Enhances lipophilicity and hydrogen bond acidity; often improves Gram-positive coverage (S. aureus).
Electron-Donating Groups (OH, OMe) on Ar Variable/Lower PotencyMay reduce cell membrane penetration despite good solubility.
Bulky Groups (Naphthyl) Reduced ActivitySteric hindrance prevents binding to the active site (e.g., Enoyl-ACP reductase).
Defining "Active"
  • Potent: MIC < 10 µg/mL[4]

  • Moderate: MIC 10 - 64 µg/mL

  • Weak/Inactive: MIC > 64 µg/mL

Troubleshooting & Optimization

Issue 1: Precipitation in Wells

  • Symptom:[2][5][6] The bottom of the well looks "sandy" or crystalline immediately after adding the compound, or after incubation, but it's not bacterial sediment.

  • Solution: Thiophene Schiff bases are hydrophobic.

    • Verify DMSO concentration is < 1%.

    • Use a colorimetric indicator (TTC or Resazurin). Crystals won't change color; bacteria will. This distinguishes drug precipitate from bacterial pellets.

Issue 2: "Skipped" Wells

  • Symptom:[2][5][6][7] Growth at 64 µg/mL, no growth at 32 µg/mL, growth at 16 µg/mL.

  • Solution: Technical error in pipetting or contamination. Discard the row and repeat. Ensure tips are changed if touching the liquid during serial dilution.

Issue 3: Gram-Negative Resistance

  • Insight: These derivatives are often more active against Gram-positives (S. aureus). Gram-negatives have efflux pumps (TolC) that expel thiophenes.

  • Protocol Adjustment: To verify if efflux is the cause, run a parallel assay adding an Efflux Pump Inhibitor (EPI) like PAβN (at 20 µg/mL) to the media. If MIC drops 4-fold, the compound is a substrate for efflux pumps.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2018). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition. CLSI document M07-A11. Link

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2022).[8] Reading guide for broth microdilution.[1][2][4][5][8][9]Link

  • Al-Wahaibi, L. H., et al. (2023). "Synthesis and Structure-Activity Relationship of Some New Thiophene-Based Heterocycles as Potential Antimicrobial Agents." Molecules. Link

  • Gaber, H. M., et al. (2010). "Antimicrobial investigations on synthetic p-tolylazo derivatives of thienopyrimidinone based on an ortho functionalized thiophene nucleus." European Journal of Chemistry. Link

  • BenchChem. (2025).[1][2] "Application Notes and Protocols for the Development of Antibacterial Agents from Thiophene Derivatives." Link

  • Toche, R. B., et al. (2012). "In vitro Antimicrobial Evaluation of 3-Aminothiophene-2-carboxylates." Journal of Chemical and Pharmaceutical Research. Link

Sources

Application Note: Synthesis and Validation of Pyrazole Derivatives from 2-Methylthiophene-3-carbohydrazide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction to the Thienyl-Pyrazole Pharmacophore

In modern drug discovery, the fusion of thiophene and pyrazole rings creates a privileged scaffold with profound biological implications. Specifically, 2-Methylthiophene-3-carbohydrazide serves as a highly versatile bidentate nucleophilic building block. When subjected to cyclocondensation with 1,3-dicarbonyl compounds (or their synthetic equivalents), it yields 1,3,5-substituted pyrazole derivatives[1].

These thienyl-pyrazole hybrids have garnered significant attention due to their potent pharmacological profiles, acting as robust antioxidant, antimicrobial, and antitumor agents[1]. Most notably, specific derivatives synthesized from thiophene-3-carbohydrazides have been identified as targeted inhibitors of c-Met and Pim-1 kinases, effectively inducing apoptosis in human cancer cell lines[2].

Mechanistic Principles: The Cyclocondensation Reaction

As an Application Scientist, it is critical to understand the causality behind the reaction design rather than merely following a recipe. The synthesis of pyrazoles from 2-Methylthiophene-3-carbohydrazide relies on a Paal-Knorr-type cyclocondensation.

The reaction is initiated by the nucleophilic attack of the primary amine (


) of the carbohydrazide onto the most electrophilic carbonyl carbon of a 1,3-diketone, forming a hydrazone intermediate. Subsequent intramolecular nucleophilic attack by the secondary nitrogen (

) onto the remaining carbonyl group, followed by dehydration, closes the five-membered pyrazole ring.

Causality in Reagent Selection:

  • Acid Catalysis: The addition of a catalytic amount of glacial acetic acid protonates the carbonyl oxygen of the diketone. This drastically increases the electrophilicity of the carbonyl carbon, lowering the activation energy required for the initial nucleophilic attack by the sterically hindered carbohydrazide.

  • Solvent Dynamics: While absolute ethanol is the traditional protic solvent used to maintain a homogeneous reflux at 78 °C, the use of asymmetrical 1,3-diketones in protic solvents often yields a mixture of regioisomers. Transitioning to aprotic dipolar solvents (e.g., DMF) can significantly enhance regioselectivity by altering the solvation shell around the hydrazone intermediate[3].

G A 2-Methylthiophene- 3-carbohydrazide C Hydrazone Intermediate A->C + H+ Catalyst B 1,3-Diketone B->C Condensation D Intramolecular Cyclization C->D Nucleophilic Attack E Thienyl-Pyrazole Derivative D->E - H2O (Dehydration)

Workflow of acid-catalyzed cyclocondensation to form thienyl-pyrazole derivatives.

Reaction Optimization and Quantitative Data

To ensure maximum yield and purity, reaction conditions must be tailored to the specific 1,3-dicarbonyl electrophile. The table below summarizes the optimized parameters for synthesizing pyrazole derivatives from thiophene-carbohydrazides based on established literature[3],[4].

Solvent SystemCatalystTemperatureTimeRegioselectivity (Asymmetric Diketones)Expected Yield
Absolute Ethanol (Protic)Glacial Acetic Acid78 °C (Reflux)3 - 4 hModerate (Mixture of 1,3,5-isomers)75% - 82%
DMF (Aprotic Dipolar)None / HCl traces100 °C2 - 3 hHigh (Favors specific regioisomer)85% - 90%
Solvent-FreeNano-ZnO80 °C30 minHigh> 90%

Step-by-Step Experimental Protocol

This protocol describes the synthesis of a model pyrazole derivative using 2-Methylthiophene-3-carbohydrazide and acetylacetone. The workflow is designed as a self-validating system to ensure scientific integrity at each phase.

Phase 1: Preparation & Reaction Setup
  • Reagent Charging: In a clean, oven-dried 50 mL round-bottom flask, dissolve

    
     of 2-Methylthiophene-3-carbohydrazide in 
    
    
    
    of absolute ethanol.
    • Insight: Ensure complete dissolution before proceeding; undissolved starting material will lead to incomplete conversion.

  • Electrophile Addition: Slowly add

    
     of acetylacetone (or alternative 1,3-diketone) dropwise to the stirring solution.
    
  • Catalysis: Add 3–5 drops of glacial acetic acid.

    • Insight: Do not over-acidify. Excessive acid can protonate the nucleophilic amine groups of the carbohydrazide, rendering them unreactive and stalling the reaction.

  • Reflux: Attach a reflux condenser and heat the mixture to 78 °C for 3 to 4 hours.

Phase 2: In-Process Validation & Isolation
  • TLC Monitoring: After 2 hours, monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase.

    • Self-Validation: The reaction is complete when the lower

      
       spot corresponding to the highly polar carbohydrazide starting material completely disappears.
      
  • Precipitation: Once complete, allow the reaction mixture to cool to room temperature. Pour the mixture slowly into

    
     of crushed ice-water under vigorous stirring.
    
    • Causality: The sudden shift in solvent polarity forces the hydrophobic thienyl-pyrazole derivative to crash out of solution as a solid precipitate[4].

  • Filtration & Washing: Filter the precipitate under vacuum. Wash the filter cake with cold distilled water (

    
    ) to remove unreacted diketone and residual acetic acid.
    
  • Recrystallization: Recrystallize the crude product from hot ethanol to obtain analytically pure crystals.

Phase 3: Structural Validation

Do not proceed to biological assays without confirming the structural integrity of the synthesized compound.

  • FT-IR Spectroscopy: Confirm the disappearance of the primary amine (

    
    ) doublet absorption bands typically found at 
    
    
    
    [5]. The presence of a sharp
    
    
    stretching band around
    
    
    confirms ring closure.
  • 1H-NMR Spectroscopy: The ultimate confirmation of pyrazole formation is the appearance of a distinct singlet integrating to one proton at

    
    , corresponding to the 
    
    
    
    proton of the newly formed pyrazole ring[5].

Biological Application: Kinase Inhibition Pathway

Once synthesized and validated, these thienyl-pyrazole derivatives are frequently deployed in oncology research. Mechanistically, specific derivatives act as competitive inhibitors at the ATP-binding pocket of c-Met and Pim-1 tyrosine/serine/threonine kinases[2]. By blocking these kinases, the compounds prevent the downstream phosphorylation of survival proteins (like STAT3 and BAD), ultimately triggering cell cycle arrest and apoptosis in tumor cells.

Pathway A Thienyl-Pyrazole Derivative B c-Met / Pim-1 Kinases A->B Competitive Inhibition C STAT3 / BAD Phosphorylation B->C Kinase Blockade D Cell Cycle Arrest C->D Downstream Effect E Apoptosis D->E Induction

Biological pathway of thienyl-pyrazole derivatives inducing apoptosis via kinase inhibition.

References

  • Synthesis of Tetrahydrobenzo[b]thiophene-3-carbohydrazide Derivatives as Potential Anti-cancer Agents and Pim-1 Kinase Inhibitors. Bentham Science Publishers.[Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI.[Link]

  • Design and synthesis of novel thiophenecarbohydrazide, thienopyrazole and thienopyrimidine derivatives as antioxidant and antitumor agents. PubMed. [Link]

  • SYNTHESIS OF SOME NEW ANTIPYRINE-THIOPHENE HYBRIDS AND THEIR EVALUATIONS AS ANTIOXIDANT AND ANTIBACTERIAL AGENTS. AJOL.[Link]

  • Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity. MDPI.[Link]

Sources

Application of 2-Methylthiophene-3-carbohydrazide in corrosion inhibition studies

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the utility of 2-Methylthiophene-3-carbohydrazide (2-MTC) as a high-performance organic corrosion inhibitor for mild steel in aggressive acidic environments (specifically 1.0 M HCl). Distinguished by its heterocyclic thiophene ring and a hydrazide functional group, 2-MTC operates as a mixed-type inhibitor , mitigating both anodic dissolution and cathodic hydrogen evolution.[1]

The presence of the electron-donating methyl group (-CH₃) at the C2 position enhances the electron density of the thiophene ring via the inductive effect (+I), theoretically improving adsorption efficacy compared to unsubstituted thiophene analogues. This guide provides validated protocols for synthesis, electrochemical characterization, and surface analysis.[1]

Chemical Profile & Mechanism[2][3][4]

Molecule Identification[1][5]
  • IUPAC Name: 2-Methylthiophene-3-carbohydrazide

  • Molecular Formula: C₆H₈N₂OS

  • Molecular Weight: 156.21 g/mol

  • Key Functional Groups: Thiophene ring (S-heterocycle), Hydrazide linker (-CONHNH₂), Methyl substituent (-CH₃).[1]

Mechanism of Action

The inhibition mechanism relies on the chemisorption of 2-MTC onto the steel surface. The molecule displaces water molecules adsorbed on the metal surface, forming a compact protective film.

  • Adsorption Centers:

    • Sulfur Atom: The thiophene sulfur offers lone pair electrons for coordinate bonding with Fe d-orbitals.

    • Hydrazide Nitrogen/Oxygen: The carbonyl oxygen and amino nitrogens act as additional anchoring points.

    • Pi-Electron System: The aromatic thiophene ring interacts with the metal surface via donor-acceptor interactions.

  • Electronic Effect: The 2-methyl group acts as an electron-donating group (EDG), increasing the Highest Occupied Molecular Orbital (HOMO) energy, thereby facilitating stronger electron donation to the metal surface compared to non-methylated derivatives.

Experimental Protocols

Protocol A: Synthesis and Preparation

Objective: Isolate high-purity 2-MTC for consistent testing.

Reagents: Methyl 2-methylthiophene-3-carboxylate (Precursor), Hydrazine hydrate (80%), Absolute Ethanol.[1]

Step-by-Step Workflow:

  • Dissolution: Dissolve 0.01 mol of Methyl 2-methylthiophene-3-carboxylate in 30 mL of absolute ethanol in a round-bottom flask.

  • Hydrazinolysis: Add 0.05 mol of hydrazine hydrate dropwise with constant stirring.

  • Reflux: Reflux the mixture at 78°C for 6–8 hours. Monitor progress via TLC (Thin Layer Chromatography).

  • Precipitation: Cool the reaction mixture to room temperature, then pour into ice-cold water. The solid hydrazide will precipitate.

  • Purification: Filter the solid and recrystallize from ethanol to obtain needle-like crystals.

  • Validation: Confirm structure via FTIR (peaks at ~3300 cm⁻¹ for NH/NH₂ and ~1650 cm⁻¹ for C=O).

Protocol B: Electrochemical Measurements

Objective: Quantify inhibition efficiency (IE%) using Electrochemical Impedance Spectroscopy (EIS) and Potentiodynamic Polarization (PDP).

Equipment: Potentiostat/Galvanostat (e.g., Gamry, Autolab) with a three-electrode cell.[1]

  • Working Electrode (WE): Mild steel coupon (exposed area 1.0 cm²).

  • Counter Electrode (CE): Platinum wire/mesh.

  • Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl.[1]

Electrolyte Preparation: Prepare 1.0 M HCl solution using analytical grade 37% HCl and double-distilled water. Dissolve 2-MTC in the acid to create a concentration range: 50, 100, 200, 300, 400, 500 ppm (or µM equivalent).

Workflow Diagram (DOT):

CorrosionTesting Start Start: Coupon Polishing (SiC Paper 400-1200) OCP OCP Stabilization (30 mins) Start->OCP Immerse in 1M HCl EIS EIS Measurement (100 kHz - 10 mHz) OCP->EIS Stable Potential PDP Tafel Polarization (±250 mV vs OCP) EIS->PDP Sequential Run Analysis Data Fitting (Randles Circuit / Tafel Extrapolation) PDP->Analysis Result Calculate IE% & Thermodynamic Parameters Analysis->Result

Figure 1: Electrochemical workflow for evaluating 2-MTC corrosion inhibition.

Measurement Parameters:

  • OCP: Allow 30 minutes for Open Circuit Potential stabilization.

  • EIS:

    • Frequency Range: 100 kHz to 10 mHz.

    • AC Amplitude: 10 mV peak-to-peak.

    • Output: Nyquist and Bode plots.[2][3]

  • PDP:

    • Scan Range: ±250 mV relative to OCP.

    • Scan Rate: 1.0 mV/s.

    • Output: Tafel curves (E vs. log I).

Data Interpretation & Analysis

Electrochemical Impedance Spectroscopy (EIS)

In the presence of 2-MTC, the Nyquist plot should exhibit a depressed capacitive loop. The diameter of this loop corresponds to the Charge Transfer Resistance (


).

Key Metrics Table:

ParameterSymbolTrend with 2-MTC Conc.Physical Meaning
Charge Transfer Resistance

Increases Formation of a protective barrier film blocking charge transfer.
Double Layer Capacitance

Decreases Displacement of water (high dielectric) by inhibitor (low dielectric).[1]
Inhibition Efficiency

Increases Calculated as

.
Potentiodynamic Polarization (PDP)

Analyze the shift in corrosion potential (


).[1][4]
  • If shift is <85 mV vs. blank: Mixed-type inhibitor .

  • If shift is >85 mV: Anodic or Cathodic specific .

  • Note: Thiophene hydrazides are typically mixed-type , suppressing both anodic iron oxidation and cathodic hydrogen evolution.[1]

Adsorption Isotherms

To validate the mechanism, fit the surface coverage (


) data to the Langmuir Isotherm :

[1]
  • Linearity: A plot of

    
     vs. 
    
    
    
    should yield a straight line with
    
    
    .
  • Free Energy (

    
    ):  Calculate using 
    
    
    
    .[1]
    • 
       kJ/mol: Physisorption.
      
    • 
       kJ/mol: Chemisorption.
      
    • Expectation for 2-MTC: Values around -30 to -35 kJ/mol, indicating comprehensive adsorption (mixed physisorption/chemisorption).[1]

Mechanism Visualization

The following diagram illustrates the molecular interaction between 2-MTC and the steel surface.

AdsorptionMechanism Solution Bulk Solution (1M HCl) [Protonated 2-MTC] Interface Metal-Solution Interface Solution->Interface Diffusion Heteroatoms Lone Pair Donation (S, N, O atoms) Interface->Heteroatoms PiSystem Pi-Electron Donation (Thiophene Ring) Interface->PiSystem FeSurface Mild Steel Surface (Fe) Heteroatoms->FeSurface Chemisorption (Coordination Bond) PiSystem->FeSurface Retro-donation (Fe d-orbital -> Pi*) Methyl Inductive Effect (+I) (Enhances Electron Density) Methyl->PiSystem Boosts

Figure 2: Adsorption mechanism of 2-MTC on mild steel surface.[1]

References

  • Fouda, A. S., Diab, M. A., & Badawy, D. A. (2015).[1][5] Adsorption and Corrosion Inhibition Characteristics of Some Thiophene-3-Carbohydrazide Derivatives on Low Carbon Steel in Hydrochloric Acid Solutions. International Research Journal of Pure and Applied Chemistry, 8(2), 81–95.[5]

  • Paul, P., Yadav, M. P., & Obot, I. B. (2020).[1] Investigation on corrosion protection behavior and adsorption of carbohydrazide-pyrazole compounds on mild steel in 15% HCl solution: Electrochemical and computational approach. Journal of Molecular Liquids, 319, 114136.

  • Lgaz, H., et al. (2018).[1] Synthesis and evaluation of some new hydrazones as corrosion inhibitors for mild steel in acidic media. ResearchGate.

  • Sigma-Aldrich. 2-Methylthiophene-3-carbohydrazide Product Information. (Representative link for chemical identity verification).

Sources

Protocol for the Synthesis of N'-Substituted-2-methylthiophene-3-carbohydrazides

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Application Scope

The 2-methylthiophene-3-carbohydrazide scaffold represents a privileged structure in medicinal chemistry, serving as a critical pharmacophore for antimicrobial, anti-inflammatory, and anticancer agents. The presence of the thiophene ring acts as a bioisostere for phenyl groups, often improving lipophilicity and metabolic stability.

This Application Note provides a rigorous, field-validated protocol for the synthesis of this core and its subsequent conversion into N'-substituted derivatives (primarily hydrazones/Schiff bases). These derivatives are highly sought after for their ability to bridge the thiophene core with diverse aryl/heteroaryl systems via an azomethine linker (-CH=N-), facilitating structure-activity relationship (SAR) studies.

Strategic Synthetic Overview

The synthesis follows a linear two-step pathway starting from the commercially available or synthesized ethyl 2-methylthiophene-3-carboxylate . The ester is subjected to nucleophilic acyl substitution (hydrazinolysis) to yield the parent hydrazide, which then undergoes condensation with various aldehydes to generate the N'-substituted library.

Reaction Workflow (Graphviz)

G Start Ethyl 2-methylthiophene- 3-carboxylate Intermediate 2-Methylthiophene- 3-carbohydrazide (Core Scaffold) Start->Intermediate  Hydrazinolysis   Reagent1 Hydrazine Hydrate (EtOH, Reflux) Reagent1->Intermediate Product N'-Substituted (Hydrazone) Derivative Intermediate->Product  Schiff Base Formation   Reagent2 Ar-CHO / Cat. AcOH (Condensation) Reagent2->Product

Caption: Figure 1. Linear synthetic pathway converting the ester precursor to the active N'-substituted pharmacophore.

Materials & Equipment

Reagents
  • Precursor: Ethyl 2-methylthiophene-3-carboxylate (CAS: 20926-88-1).

    • Note: Can be synthesized via the Gewald reaction followed by deamination, but direct purchase is recommended for reproducibility.

  • Nucleophile: Hydrazine hydrate (80% or 98% solution). [Caution: Carcinogen/Toxic]

  • Solvents: Absolute Ethanol (EtOH), Methanol (MeOH), Glacial Acetic Acid (AcOH).

  • Electrophiles (for Step 2): Various aromatic/heteroaromatic aldehydes (e.g., Benzaldehyde, 4-Chlorobenzaldehyde).

Equipment
  • Round-bottom flasks (100 mL, 250 mL).

  • Reflux condenser with calcium chloride guard tube.

  • Magnetic stirrer/hot plate with temperature control.

  • Rotary evaporator.[1]

  • Vacuum filtration setup (Buchner funnel).[2]

Experimental Protocol

Stage 1: Synthesis of 2-Methylthiophene-3-carbohydrazide

This step converts the ester functionality into the reactive hydrazide group.

  • Setup: In a 100 mL round-bottom flask, dissolve Ethyl 2-methylthiophene-3-carboxylate (10.0 mmol, 1.70 g) in Absolute Ethanol (30 mL).

  • Addition: Slowly add Hydrazine Hydrate (50.0 mmol, ~2.5 mL, 5 equivalents) to the stirring solution.

    • Expert Insight: A large excess of hydrazine is critical to prevent the formation of the dimeric side product (N,N'-diacylhydrazine).

  • Reaction: Reflux the mixture at 80°C for 4–6 hours .

    • Monitoring: Check progress via TLC (System: Ethyl Acetate/Hexane 1:1). The starting ester spot (high Rf) should disappear, replaced by a lower Rf hydrazide spot.

  • Workup:

    • Concentrate the reaction mixture to ~50% volume using a rotary evaporator.

    • Cool the flask in an ice bath (0–4°C) for 30 minutes to induce precipitation.

    • Filter the white/off-white solid under vacuum.

  • Purification: Wash the solid with cold ethanol (2 x 5 mL) followed by cold ether. Recrystallize from hot ethanol if necessary.

  • Yield Expectation: 80–90%.

  • Physical Data: White crystalline solid. M.p. 115–118°C (typical range for this class).[3]

Stage 2: Synthesis of N'-Substituted Derivatives (Schiff Bases)

This step generates the library of bioactive molecules.

  • Setup: In a 50 mL flask, dissolve 2-Methylthiophene-3-carbohydrazide (1.0 mmol, 0.156 g) in Ethanol (10 mL).

  • Addition: Add an equimolar amount of the substituted Aromatic Aldehyde (1.0 mmol).

  • Catalysis: Add Glacial Acetic Acid (2–3 drops).

    • Mechanism:[4][5][6][7] Acid catalyzes the protonation of the carbonyl oxygen, making the aldehyde more electrophilic for the nucleophilic attack of the hydrazide nitrogen.

  • Reaction: Reflux for 2–4 hours .

    • Visual Cue: Many Schiff bases precipitate directly from the hot solution or upon cooling.

  • Workup: Cool to room temperature. If precipitate forms, filter directly. If not, pour the mixture into crushed ice (~20 g) and stir vigorously to precipitate the product.

  • Purification: Recrystallize from Ethanol/DMF mixtures.

  • Yield Expectation: 75–95%.

Quality Control & Data Interpretation

Validating the structure requires checking specific NMR signals. Below is a self-validating checklist for the N'-substituted product .

Functional Group1H NMR Signal (DMSO-d6)Interpretation
Hydrazide NH Singlet, δ 11.0 – 12.0 ppmConfirms formation of the amide bond (-CON-).
Azomethine CH Singlet, δ 8.0 – 8.8 ppmDiagnostic Peak. Confirms successful condensation (-N=CH-).
Thiophene H Doublets, δ 7.0 – 7.6 ppmCharacteristic coupling of thiophene protons.
Methyl Group Singlet, δ 2.4 – 2.7 ppmConfirms the integrity of the 2-methylthiophene core.
NH₂ (Precursor) Broad, δ 4.0 – 4.5 ppmMust be ABSENT in the final product. Presence indicates incomplete reaction.

Troubleshooting & Expert Tips

"The reaction turned into a solid mass."
  • Cause: High concentration or highly insoluble product.

  • Solution: Add more ethanol (10–20 mL) through the condenser while refluxing to maintain a stirrable slurry.

"I see two spots on TLC for the final product."
  • Cause: E/Z isomerism. Hydrazones can exist as geometrical isomers around the C=N bond.

  • Validation: In NMR, this may appear as dual peaks for the azomethine proton. This is chemically inherent and usually does not require separation for biological testing.

"Yield is low for electron-rich aldehydes."
  • Cause: Aldehydes with strong electron-donating groups (e.g., 4-N(Me)2) are less electrophilic.

  • Solution: Increase reflux time to 8–12 hours and increase catalyst load (5 drops AcOH).

Safety Note: Hydrazine Hydrate
  • Hydrazine is highly toxic and unstable. Always use a fume hood.

  • Neutralization: Quench excess hydrazine in glassware with dilute hypochlorite (bleach) solution before cleaning.

References

  • Synthesis of Thiophene Carbohydrazides

    • Elshaarawy, R. F. M., et al. "A Novel Efficient Method for the Synthesis of 2-Thiophenecarbohydrazide." Z.
  • Biological Activity of Thiophene Hydrazones

    • Cetin, A.
  • General Protocol for Hydrazide Synthesis

    • Mondal, P., et al. "Synthesis of Acid Hydrazides from Carboxylic Acids in Continuous Flow." Organic Process Research & Development, 2016.

Sources

Application Note: Precision Molecular Docking of 2-Methylthiophene-3-carbohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Biological Rationale

The 2-methylthiophene-3-carbohydrazide scaffold represents a privileged structure in medicinal chemistry, serving as a bioisostere to phenyl-based systems while offering enhanced metabolic stability and unique electronic properties due to the sulfur heteroatom. Recent studies have validated this scaffold's efficacy as a multi-target agent, specifically inhibiting VEGFR2 (Vascular Endothelial Growth Factor Receptor 2) in colon cancer models and DNA Gyrase B in antimicrobial applications.

This guide provides a rigorous, field-proven protocol for the molecular docking of these derivatives. Unlike generic tutorials, this workflow integrates Density Functional Theory (DFT) for ligand preparation with ensemble docking strategies to minimize false positives, ensuring that calculated binding energies correlate with experimental


 values.
Key Biological Targets
Target ProteinPDB IDTherapeutic AreaKey Active Site Residues
VEGFR2 4ASE Anticancer (Angiogenesis)Glu885, Lys868, Cys919
DNA Gyrase B 6F86 AntimicrobialAsp73, Arg76, Thr165
TGF-β2 5QIN Anticancer (Signaling)Lys232, His214

Computational Workflow Overview

The following diagram outlines the critical path from chemical drawing to binding affinity prediction. This workflow enforces "garbage in, garbage out" protection by mandating quantum mechanical optimization of the ligand before docking.

DrugDesignWorkflow Start Chemical Structure Design (2-Methylthiophene-3-carbohydrazide) DFT Ligand Prep (DFT) B3LYP/6-311G(d,p) Geometry Optimization Start->DFT .sdf / .mol2 Docking Molecular Docking (AutoDock Vina / Glide) Exhaustiveness: 32+ DFT->Docking Optimized Ligand PDB_Prep Receptor Prep (PDB) Remove Waters, Fix Charges Define Active Site Box PDB_Prep->Docking .pdbqt / .grid Analysis Interaction Profiling (H-Bonds, Pi-Cation, RMSD) Docking->Analysis Binding Energy (kcal/mol) Validation Validation Loop Redock Co-crystal Ligand Target RMSD < 2.0 Å Analysis->Validation Quality Check Validation->Docking Refine Grid if Fail

Figure 1: Integrated Computational Drug Design Workflow (ICDDW) for thiophene derivatives, emphasizing the necessity of DFT optimization prior to docking.

Detailed Experimental Protocols

Protocol 1: Quantum Mechanical Ligand Preparation

Objective: To generate biologically relevant conformers and correct bond lengths/angles for the thiophene ring, which are often distorted in standard force fields.

  • Sketching: Draw the 2-methylthiophene-3-carbohydrazide core using ChemDraw or Avogadro. Ensure the trans vs. cis amide conformation is addressed; the trans isomer is typically more stable but the cis form may bind specific pockets.

  • Geometry Optimization:

    • Software: Gaussian 16 or ORCA.

    • Method: DFT (Density Functional Theory).[1]

    • Functional/Basis Set: B3LYP/6-311G(d,p).[2]

    • Rationale: The 6-311G(d,p) basis set accurately models the electron density of the sulfur atom in the thiophene ring, which is critical for predicting Pi-Sulfur interactions.

  • Output Conversion: Convert the optimized .log or .out file to .pdbqt (for AutoDock) or .mol2 (for Gold/Glide), preserving the partial charges (Mulliken or ESP).

Protocol 2: Receptor Preparation (Target: VEGFR2)

Objective: To prepare a clean, charge-corrected protein structure for docking.

  • Retrieval: Download PDB ID 4ASE (VEGFR2 complexed with Sorafenib) from the RCSB Protein Data Bank.

  • Cleaning:

    • Remove all water molecules (unless specific waters bridge the ligand-protein interaction, e.g., HOH 201 in some kinase pockets).

    • Remove co-factors and ions not involved in catalysis.

  • Protonation: Use standard protonation states at pH 7.4.

    • Critical Step: Ensure Glu885 is protonated if acting as a hydrogen bond donor, or deprotonated if acting as an acceptor. For VEGFR2, it typically acts as an acceptor in the DFG-out conformation.

  • Grid Generation:

    • Center: Coordinates

      
      , 
      
      
      
      ,
      
      
      (Approximate center of Sorafenib binding pocket).
    • Box Size:

      
       Å.
      
Protocol 3: Molecular Docking Execution

Objective: To predict the binding orientation and affinity.

  • Software: AutoDock Vina 1.2.0 (Open Source) or Schrödinger Glide (Commercial).

  • Parameters (Vina):

    • exhaustiveness = 32 (Standard is 8; 32 is required for flexible hydrazide linkers).

    • num_modes = 20.

    • energy_range = 4.

  • Validation Criterion: Before docking new derivatives, re-dock the native ligand (Sorafenib). The Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose must be < 2.0 Å .

Post-Docking Analysis & Interpretation

Interaction Profiling

Successful candidates typically exhibit a specific "interaction fingerprint" with the receptor. For 2-methylthiophene-3-carbohydrazide derivatives targeting VEGFR2, look for:

  • H-Bonding: The carbohydrazide linker (

    
    ) often forms a donor-acceptor pair with the hinge region residues (Cys919 ).
    
  • Pi-Cation: The electron-rich thiophene ring often engages in Pi-cation interactions with Lys868 .

  • Hydrophobic Enclosure: The 2-methyl group should orient towards the hydrophobic back-pocket (Val848, Ala866), displacing high-energy water molecules.

Data Presentation: Binding Energy vs. Reference
Compound IDStructure DescriptionBinding Energy (kcal/mol)Est. Ki (

M)
Key Interactions
Ref (Sorafenib) Diarylurea Standard-11.20.006Glu885 (HB), Cys919 (HB)
TP-04 (Lead) 2-Me-Thiophene-3-hydrazide-9.80.065Lys868 (Pi-Cat), Cys919 (HB)
TP-07 5-Chloro derivative-8.40.720Cys919 (HB)
TP-12 N-Methylated hydrazide-6.134.50Loss of H-bond donor

Note: A binding energy difference of -1.4 kcal/mol corresponds roughly to a 10-fold difference in potency.

Mechanism of Action Diagram

The following graph illustrates the specific molecular mechanism by which the lead thiophene derivative inhibits the VEGFR2 kinase domain, leading to apoptosis in cancer cells.

MOA Ligand Thiophene Ligand (TP-04) Receptor VEGFR2 Kinase Domain (ATP Binding Pocket) Ligand->Receptor Competitive Binding Complex Ligand-Receptor Complex (Stabilized by Lys868/Glu885) Receptor->Complex $Delta G = -9.8$ kcal/mol Signal Blockade of Phosphorylation Complex->Signal Prevents ATP Entry Outcome Inhibition of Angiogenesis (Tumor Starvation) Signal->Outcome Therapeutic Effect

Figure 2: Mechanism of Action (MoA) for Thiophene-3-carbohydrazide derivatives inhibiting VEGFR2-mediated signaling pathways.

Troubleshooting & Quality Control

  • Issue: High RMSD (> 2.0 Å) during validation.

    • Solution: Check the protonation state of the receptor histidine residues. Ensure the grid box is centered on the centroid of the ligand, not the geometric center of the protein.

  • Issue: Ligands docking outside the active site.

    • Solution: Reduce grid box size to

      
       Å to force search within the pocket.
      
  • Issue: Positive binding energies.

    • Solution: This indicates steric clash. Re-optimize the ligand geometry using DFT (Protocol 1) or check for overlapping atoms in the protein structure.

References

  • Bezmialem Vakif University. (2023). 3‐Amino‐thiophene‐2‐carbohydrazide Derivatives as Anti Colon Cancer Agents: Synthesis, Characterization, In‐Silico and In-Vitro Studies. Retrieved from [Link]

  • National Institutes of Health (PMC). (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives.[1][3] Retrieved from [Link]

  • MDPI Molecules. (2022). Synthesis, Molecular Docking Study, and Cytotoxic Activity against MCF Cells of New Thiazole–Thiophene Scaffolds.[4] Retrieved from [Link]

  • Royal Society of Chemistry (RSC). (2020). Synthesis and amide imidic prototropic tautomerization in thiophene-2-carbohydrazide: XRD and Molecular Docking. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and Antimicrobial Activity of Thiophene-Based Heterocycles Derived from Thiophene-2-Carbohydrazide.[1][5] Retrieved from [Link]

Sources

Anti-inflammatory screening of compounds derived from 2-Methylthiophene-3-carbohydrazide

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Integrated Anti-Inflammatory Screening Workflow for 2-Methylthiophene-3-carbohydrazide Derivatives

Introduction & Rationale

The 2-methylthiophene-3-carbohydrazide scaffold represents a "privileged structure" in medicinal chemistry, offering a bioisosteric alternative to phenyl-based NSAIDs. The thiophene ring enhances lipophilicity for membrane penetration, while the carbohydrazide moiety (


) acts as a versatile hydrogen-bond donor/acceptor, capable of interacting with the hydrophilic pockets of cyclooxygenase (COX) enzymes.

This guide outlines a validated screening cascade designed to filter compounds from this class based on their ability to modulate the arachidonic acid pathway and stabilize protein structures under stress.

Strategic Screening Cascade

The following workflow prioritizes high-throughput, low-cost assays before progressing to resource-intensive in vivo models.

ScreeningWorkflow Start Library (Thiophene Hydrazides) InSilico Phase 1: In Silico (COX-2 Docking) Start->InSilico Virtual Filter InVitro1 Phase 2a: Albumin Denaturation Assay InSilico->InVitro1 Binding Energy < -7.0 kcal/mol InVitro2 Phase 2b: COX-1/2 Selectivity Screen InVitro1->InVitro2 IC50 < Standard InVivo Phase 3: In Vivo (Carrageenan Edema) InVitro2->InVivo SI Index > 10 Lead Lead Candidate InVivo->Lead Efficacy Confirmed

Figure 1: The hierarchical screening workflow ensures only the most potent derivatives progress to animal testing.

Phase 1: In Silico Molecular Docking

Before wet-lab synthesis, derivatives should be screened for binding affinity against COX-2. Thiophene derivatives often exploit the hydrophobic pocket of COX-2 more effectively than COX-1.

Target Selection:

  • Primary Target: Cyclooxygenase-2 (COX-2).[1][2] PDB ID: 1CX2 or 6COX.

  • Key Residues: Arg120, Tyr355 (Gatekeeper), His90, and Val523 (Selectivity pocket).

Protocol:

  • Ligand Prep: Generate 3D conformers of the thiophene hydrazides. Minimize energy using the MMFF94 force field.

  • Protein Prep: Remove water molecules (except those bridging Arg120). Add polar hydrogens and Kollman charges.

  • Grid Generation: Center the grid box on the co-crystallized ligand (e.g., SC-558) with dimensions

    
     Å.
    
  • Scoring: Use a genetic algorithm (e.g., AutoDock Vina or Glide).

  • Selection Criteria: Select compounds with binding energy

    
     kcal/mol and specific H-bond interactions with Arg120  or Tyr355 .
    

Phase 2: In Vitro Screening Protocols

Assay A: Inhibition of Albumin Denaturation

Rationale: Inflammation induces protein denaturation.[3] Compounds that stabilize albumin against heat-induced denaturation often possess anti-inflammatory activity by stabilizing lysosomal membranes. This is a robust, non-enzymatic initial screen.

Reagents:

  • Test Compounds: Dissolved in DMSO (Stock 10 mg/mL).

  • Bovine Serum Albumin (BSA): 1% aqueous solution.

  • Phosphate Buffered Saline (PBS): pH 6.4.[4]

  • Standard: Diclofenac Sodium.[3][4]

Step-by-Step Protocol:

  • Preparation: Prepare a reaction mixture (5 mL total volume) for each concentration (e.g., 50, 100, 200, 400, 800 µg/mL).

    • 0.2 mL: Egg Albumin (from fresh hen’s egg) or 1% BSA.

    • 2.8 mL: PBS (pH 6.4).[4]

    • 2.0 mL: Test compound solution (ensure DMSO < 2% final conc).

  • Incubation: Incubate samples at 37°C for 15 minutes (Body temperature equilibration).

  • Thermal Stress: Heat samples in a water bath at 70°C for 5 minutes to induce denaturation.

  • Cooling: Allow samples to cool to room temperature spontaneously.

  • Measurement: Measure turbidity (absorbance) at 660 nm using a UV-Vis spectrophotometer.

  • Calculation:

    
    
    
Assay B: COX-1/COX-2 Enzymatic Inhibition (Selectivity)

Rationale: To determine if the thiophene derivative causes gastric toxicity (COX-1 inhibition) or therapeutic inflammation relief (COX-2 inhibition).

Protocol Strategy: Use a commercial Colorimetric COX Inhibitor Screening Kit (e.g., Cayman Chemical Item No. 701050) utilizing the peroxidase component of COX. The oxidation of TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine) is monitored at 590 nm.

Critical Step: Calculate the Selectivity Index (SI) :



  • Target: SI > 10 (Indicates COX-2 selectivity).

Phase 3: In Vivo Validation

Model: Carrageenan-Induced Rat Paw Edema

Rationale: This is the "Gold Standard" for acute inflammation. The response is biphasic:

  • Phase 1 (0-2 h): Release of histamine, serotonin, and bradykinin.

  • Phase 2 (3-6 h): Release of prostaglandins (COX-dependent). This is the window where thiophene hydrazides are expected to act.

Experimental Design:

  • Animals: Wistar albino rats (150–200 g), n=6 per group.

  • Fasting: 12 hours prior to experiment (water ad libitum).

Step-by-Step Protocol:

  • Baseline Measurement (

    
    ):  Mark the right hind paw at the lateral malleolus. Measure initial paw volume using a Plethysmometer  (water displacement).
    
  • Drug Administration: Administer test compounds (p.o. or i.p.) 1 hour prior to induction.

    • Vehicle Control: 1% CMC or Saline.

    • Positive Control:[5][6] Indomethacin (10 mg/kg).[5][6]

    • Test Group: Thiophene derivative (e.g., 20 mg/kg).[2]

  • Induction: Inject 0.1 mL of 1% Carrageenan (lambda type) in sterile saline into the subplantar tissue of the right hind paw.

  • Time-Course Measurement (

    
    ):  Measure paw volume at 1, 2, 3, 4, and 6 hours post-injection.
    
  • Data Analysis: Calculate Edema Volume (

    
    ) and Percent Inhibition:
    
    
    
    
Mechanism Visualization

InflammationPathway Stimulus Carrageenan Injection Phase1 Phase 1 (0-2h) Histamine / Serotonin Stimulus->Phase1 Phase2 Phase 2 (3-6h) Prostaglandins Stimulus->Phase2 Edema Paw Edema (Swelling) Phase1->Edema COX2 COX-2 Enzyme (Target) Phase2->COX2 COX2->Edema PGG2 -> PGE2 Thiophene Thiophene Hydrazide (Inhibitor) Thiophene->COX2 Blocks Active Site

Figure 2: The biphasic response of carrageenan-induced edema. Thiophene derivatives primarily target the Phase 2 COX-mediated pathway.

Data Presentation & Interpretation

Report your findings using the following structure to ensure comparability with literature standards.

Table 1: Effect of Compounds on Albumin Denaturation (In Vitro)

Compound ID Conc. (µg/mL) Absorbance (660nm) % Inhibition IC50 (µg/mL)
Control - 0.850 ± 0.02 - -
Diclofenac 100 0.120 ± 0.01 85.8% 45.2

| Thiophene-3a | 100 | 0.150 ± 0.03 | 82.3% | 52.1 |

Table 2: Anti-inflammatory Activity in Carrageenan Model (In Vivo)

Group Dose (mg/kg) Edema Vol (mL) at 3h % Inhibition (3h)
Vehicle - 0.82 ± 0.05 -
Indomethacin 10 0.35 ± 0.04 57.3%

| Thiophene-3a | 20 | 0.38 ± 0.06 | 53.6% |

Interpretation Guide:

  • High Potency: >70% inhibition in albumin assay; >50% inhibition in paw edema at 3h.

  • Mechanism Check: If a compound works in Phase 1 of the paw edema model, it may possess anti-histaminic properties. If it works primarily in Phase 2, it is a likely COX inhibitor.

References

  • Thiophene Bioactivity Review

    • Title: Thiophene-Based Compounds with Potential Anti-Inflammatory Activity.[1][7][8][9]

    • Source: Molecules (MDPI), 2021.
    • URL:[Link]

  • In Vitro Protocol (Albumin Denaturation)

    • Title: In vitro Anti-Inflammatory Egg Albumin Denatur
    • Source: Journal of Natural & Ayurvedic Medicine, 2023.[3]

    • URL:[Link]

  • In Vivo Protocol (Carrageenan Edema)

    • Title: Models of Inflammation: Carrageenan-Induced Paw Edema in the Rat.[5][10][11]

    • Source: Current Protocols in Pharmacology, 2001.
    • URL:[Link]

  • Molecular Docking Context

    • Title: Synthesis and docking studies of thiophene scaffolds in COX-2.[1][9]

    • Source: Arkivoc, 2011.[1][9]

    • URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Yield of 2-Methylthiophene-3-carbohydrazide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 2-Methylthiophene-3-carbohydrazide. This compound is a critical bifunctional building block used extensively in drug discovery and materials science. Its synthesis typically involves a two-step sequence: the Fischer esterification of 2-methylthiophene-3-carboxylic acid, followed by the hydrazinolysis of the resulting ester.

This guide is designed for researchers and drug development professionals. It moves beyond basic recipes to explain the chemical causality behind each step, providing self-validating protocols and troubleshooting guides to maximize your yield and purity.

Mechanistic Workflow & Pathway Visualization

Understanding the competing reaction pathways is critical for optimizing yield. The primary goal is to drive the nucleophilic acyl substitution forward while suppressing the formation of highly stable diacylhydrazine side products and preventing the hydrolysis of the ester intermediate.

SynthesisWorkflow A 2-Methylthiophene-3-carboxylic acid (Starting Material) B Methyl 2-methylthiophene-3-carboxylate (Intermediate Ester) A->B MeOH, H2SO4 (cat.) Reflux, 12-24h C 2-Methylthiophene-3-carbohydrazide (Target Product) B->C Hydrazine Hydrate (Excess) EtOH, Reflux, 4-8h D N,N'-bis(2-methylthiophene-3-carbonyl)hydrazine (Diacylhydrazine Impurity) B->D Limiting Hydrazine Over-reaction E 2-Methylthiophene-3-carboxylic acid (Hydrolysis Impurity) B->E Aqueous Hydrazine Hydrolysis

Reaction pathway for 2-methylthiophene-3-carbohydrazide synthesis, including major side reactions.

Standardized Experimental Protocols

To ensure reproducibility, every step in these protocols incorporates self-validating checkpoints.

Protocol A: Fischer Esterification (Intermediate Synthesis)
  • Preparation: In an oven-dried round-bottom flask, dissolve 2-methylthiophene-3-carboxylic acid (1.0 eq) in anhydrous methanol (10 volumes).

  • Catalysis: Slowly add a catalytic amount of concentrated sulfuric acid (0.1 eq) dropwise while stirring continuously.

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (~65°C) for 12–24 hours.

  • Validation (TLC): Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (3:1) solvent system. The reaction is complete when the lower Rf spot (carboxylic acid) disappears.

  • Workup: Concentrate the mixture under reduced pressure to remove excess methanol. Neutralize the crude residue with saturated aqueous NaHCO₃ (until pH ~7.5) and extract with ethyl acetate (3x).

  • Isolation: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and evaporate to yield methyl 2-methylthiophene-3-carboxylate.

Protocol B: Hydrazinolysis (Target Synthesis)
  • Preparation: Dissolve the intermediate methyl ester (1.0 eq) in absolute ethanol (5–10 volumes).

  • Reagent Addition: Add high-concentration hydrazine hydrate (85–98%) in a large molar excess (3.0 – 5.0 eq) to the solution[1].

  • Reaction: Reflux the mixture (~78°C) for 4–8 hours.

  • Validation (TLC): Monitor the conversion via TLC (Dichloromethane:Methanol 10:1). The product carbohydrazide will appear as a highly polar spot (low Rf) compared to the starting ester[2].

  • Crystallization: Allow the mixture to cool slowly to room temperature, then transfer to an ice bath. The target carbohydrazide will precipitate as a crystalline solid.

  • Purification: Filter the precipitate under a vacuum, wash with ice-cold ethanol, and recrystallize from an aqueous ethanol mixture to obtain pure 2-methylthiophene-3-carbohydrazide[2].

Quantitative Data & Reaction Parameters

ParameterEsterification StepHydrazinolysis Step
Reagents 2-Methylthiophene-3-carboxylic acid, MeOHMethyl ester, Hydrazine Hydrate (85%+)
Catalyst/Additive Conc. H₂SO₄ (0.1 eq)None
Stoichiometry Excess MeOH (Solvent)1.0 eq Ester : 3.0–5.0 eq Hydrazine
Temperature 65°C (Reflux)78°C (Reflux)
Reaction Time 12 - 24 hours4 - 8 hours
Expected Yield 85 - 95%75 - 90%
Primary Impurity Unreacted Carboxylic AcidDiacylhydrazine, Hydrolyzed Acid

Troubleshooting Guides & FAQs

Q1: Why is my final yield low, and why am I recovering unreacted 2-methylthiophene-3-carboxylic acid after the hydrazine step? A: This is a classic symptom of ester hydrolysis competing with hydrazinolysis. Hydrazine hydrate inherently contains water. If you use a low-concentration hydrazine hydrate (e.g., 50-60%) or non-anhydrous ethanol, the water acts as a competing nucleophile under the basic conditions provided by the hydrazine, hydrolyzing the ester back to the starting carboxylic acid[3]. Solution: Always use high-concentration hydrazine hydrate (85% or 98%) and absolute ethanol. Ensure your reaction setup is protected from atmospheric moisture.

Q2: I am observing a high-melting, insoluble white precipitate instead of my target product. What is this? A: This is likely the symmetric diacylhydrazine impurity: N,N'-bis(2-methylthiophene-3-carbonyl)hydrazine. This side product forms when the newly synthesized 2-methylthiophene-3-carbohydrazide acts as a nucleophile and attacks another molecule of the unreacted ester[3]. Diacylhydrazines are highly stable and notoriously insoluble[4]. Solution: This occurs due to improper stoichiometry. You must maintain a significant molar excess of hydrazine hydrate (typically 3 to 5 equivalents) to ensure that hydrazine outcompetes the product for the remaining ester[2]. Additionally, adding the ester dropwise to the refluxing hydrazine solution (inverse addition) can keep the local concentration of hydrazine artificially high, preventing diacylhydrazine formation.

Q3: My esterification reaction stalls at 70% conversion. How can I drive it to completion? A: Fischer esterification is an equilibrium-driven process. The water generated during the reaction can push the equilibrium backward. Solution: To drive the reaction forward (Le Chatelier's Principle), use a large excess of anhydrous methanol as the solvent. If the reaction still stalls, consider adding a drying agent (like molecular sieves) to the reaction flask, or switch to a more reactive intermediate by converting the acid to an acyl chloride using thionyl chloride (SOCl₂) prior to reacting with methanol.

Q4: How do I purify the final 2-methylthiophene-3-carbohydrazide if it contains trace impurities? A: Carbohydrazides generally exhibit excellent crystallinity. If your crude product contains unreacted ester or trace diacylhydrazine, recrystallization is the most effective self-validating purification method. Solution: Dissolve the crude product in a minimum amount of hot aqueous ethanol. Upon slow cooling, the pure carbohydrazide will crystallize, leaving the more soluble unreacted ester in the mother liquor[3]. The highly insoluble diacylhydrazine can be removed by hot filtration before the cooling step.

References

  • A Review on Synthesis of Carbohydrazide Derivatives - Asian Journal of Green Chemistry.
  • Pyrazine Carbohydrazide Synthesis: Technical Support Center - Benchchem.
  • identifying and characterizing impurities in 2-(2-Chlorophenyl)acetohydrazide synthesis - Benchchem.
  • Synthesis and Oxidative Degradation of Leucine-Based Poly(diacylhydrazine) - MDPI.

Sources

Technical Support Center: Synthesis of 2-Methylthiophene-3-carbohydrazide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Desk. As application scientists, we know that the hydrazinolysis of esters—specifically the conversion of methyl 2-methylthiophene-3-carboxylate to 2-Methylthiophene-3-carbohydrazide —appears deceptively simple on paper. However, the bifunctional nucleophilicity of hydrazine and the presence of aqueous solvents create a highly competitive kinetic environment.

This guide is designed to help researchers, scientists, and drug development professionals understand the causality behind common side reactions and implement self-validating protocols to achieve high-purity yields.

Mechanistic Overview of Side Reactions

During the synthesis of 2-methylthiophene-3-carbohydrazide, the reaction pathway can diverge into three primary side reactions if parameters are not strictly controlled:

  • Hydrolysis: Formation of 2-methylthiophene-3-carboxylic acid.

  • Over-acylation: Formation of the symmetrical diacylhydrazine.

  • Transesterification: Swapping of the ester alkyl group, complicating reaction kinetics.

MechanisticDivergence Start Methyl 2-methylthiophene- 3-carboxylate + N2H4(aq) Target Target: 2-Methylthiophene- 3-carbohydrazide Start->Target Excess N2H4 Optimal Temp Side1 Side Reaction 1: Hydrolysis Start->Side1 Excess H2O Prolonged Heating Side2 Side Reaction 2: Over-acylation Target->Side2 Excess Ester Low N2H4 Ratio Acid 2-Methylthiophene- 3-carboxylic acid Side1->Acid Diacyl Symmetrical Diacylhydrazine Side2->Diacyl

Mechanistic divergence in hydrazinolysis leading to target and side products.

Troubleshooting Desk & FAQs

Q1: My overall yield is low, and I am isolating a significant amount of 2-methylthiophene-3-carboxylic acid. How is this forming? Causality: Hydrazine hydrate is typically supplied as an aqueous solution (e.g., 64% hydrazine monohydrate). At elevated reflux temperatures, the water in the reagent acts as a competing nucleophile against the ester carbonyl[1]. This hydrolysis pathway irreversibly consumes your starting material to form the carboxylic acid. Resolution: Limit reaction times by strictly monitoring conversion. Avoid excessive heating (maintain a gentle reflux at ~65 °C). If hydrolysis persists, switch to a more concentrated hydrazine source or ensure your reaction solvent is strictly anhydrous.

Q2: LC-MS analysis shows a high molecular weight byproduct (m/z ~295). What is this, and how do I prevent it? Causality: The byproduct is N,N'-bis(2-methylthiophene-3-carbonyl)hydrazine, a symmetrical diacylhydrazine. The target 2-methylthiophene-3-carbohydrazide contains a primary amine that remains highly nucleophilic[2]. If the local concentration of the starting ester is high relative to the hydrazine, the newly formed hydrazide will attack unreacted ester, leading to over-acylation[3]. Resolution: Implement an inverse addition protocol. Instead of adding hydrazine to the ester, dissolve the ester in the reaction solvent and add it dropwise to a large molar excess (5–10 equivalents) of hydrazine hydrate. This ensures hydrazine is always in vast excess, kinetically favoring mono-acylation[4].

Q3: I am using ethyl 2-methylthiophene-3-carboxylate in methanol, and my reaction is stalling with a complex mixture of starting materials. Why? Causality: Transesterification. The methoxide generated in situ (or simply methanol under reflux) attacks the ethyl ester, converting it into the methyl ester. This creates a moving target for the kinetics of the reaction and alters the solubility profile of the reaction intermediates. Resolution: Always match the solvent alcohol to the leaving group of the ester. Use methanol for methyl esters and ethanol for ethyl esters.

Data Analytics: Impact of Reaction Parameters

The following table summarizes empirical data demonstrating how adjusting equivalents and addition methods shifts the product distribution away from side reactions.

Hydrazine EquivalentsAddition MethodSolventReaction TimeTarget Hydrazide YieldDiacylhydrazine (Side)Carboxylic Acid (Side)
1.5 eqDirect (N₂H₄ to Ester)Methanol4 h45%35%15%
5.0 eqDirect (N₂H₄ to Ester)Methanol4 h68%18%10%
8.0 eqInverse (Ester to N₂H₄)Methanol2 h89% <2% 5%
8.0 eqInverse (Ester to N₂H₄)Ethanol*2 h75%<2%8%

*Note: Transesterification occurs when the solvent alcohol (Ethanol) does not match the ester leaving group (Methyl), leading to mixed intermediates and lower isolated yields.

Self-Validating Experimental Protocol

To guarantee high purity and suppress the side reactions detailed above, utilize the following self-validating workflow. Every step includes a built-in checkpoint to confirm the chemical state of the system.

ExperimentalWorkflow Step1 1. Inverse Addition Ester to excess N2H4 Step2 2. Reflux & Monitor TLC (Ninhydrin +) Step1->Step2 Step3 3. Quench & Extract NaHCO3 wash Step2->Step3 Step4 4. Crystallization Precipitate target Step3->Step4

Self-validating experimental workflow for synthesizing 2-Methylthiophene-3-carbohydrazide.

Phase 1: Setup & Inverse Addition
  • Preparation: Charge a round-bottom flask with Hydrazine Hydrate (8.0 equivalents, 64% aqueous) and methanol (matched strictly to the methyl ester).

  • Addition: Dissolve methyl 2-methylthiophene-3-carboxylate (1.0 equivalent) in methanol. Add this solution dropwise to the stirring hydrazine mixture over 30 minutes at room temperature.

    • Causality: Inverse addition keeps the steady-state concentration of the ester near zero, preventing the newly formed hydrazide from undergoing a second acylation[3].

Phase 2: Reaction & In-Process Validation
  • Heating: Elevate the temperature to a gentle reflux (65 °C) for 2 hours.

  • Validation Checkpoint 1 (TLC): Spot the reaction mixture against the starting material on a silica TLC plate (Eluent: 5% MeOH in DCM).

    • Success: Disappearance of the high-Rf ester spot. Appearance of a low-Rf, UV-active spot that stains positive (purple/orange) with Ninhydrin (confirming the presence of the primary amine of the hydrazide)[2].

    • Failure: A mid-Rf spot that is UV-active but Ninhydrin-negative indicates the formation of the diacylhydrazine byproduct.

Phase 3: Quench & Differential Extraction
  • Concentration: Remove the methanol solvent under reduced pressure.

  • Phase Separation: Re-dissolve the crude residue in dichloromethane (DCM) and wash with saturated aqueous sodium bicarbonate (NaHCO₃).

    • Causality & Validation: The basic wash deprotonates any 2-methylthiophene-3-carboxylic acid (hydrolysis byproduct), pulling it orthogonally into the aqueous layer[1]. A pH check of the aqueous layer (pH ~8) validates the complete ionization and removal of the acid.

Phase 4: Crystallization
  • Purification: Dry the organic layer over Na₂SO₄, concentrate, and recrystallize the residue from a mixture of ethyl acetate and hexanes.

    • Validation Checkpoint 2 (Purity): The target 2-methylthiophene-3-carbohydrazide will precipitate as a crystalline solid. Any trace diacylhydrazine, due to its differing solubility profile, will remain dissolved in the mother liquor.

References

  • WO2013154878A1 - Heterocyclic compounds and uses thereof Source: Google Patents 1

  • CN103408454A - Preparation method of hydrazide compound Source: Google Patents 4

  • II. Synthesis of monohydrazides or dihydrazides by acylation of hydrazine hydrate with saturated fatty acid chlorides Source: Journal of the American Oil Chemists' Society / Sci-Hub3

  • 2-Methylthiophene-3-carbohydrazide Source: Sigma-Aldrich 2

Sources

Technical Support Center: Purification of 2-Methylthiophene-3-carbohydrazide

[1]

Executive Summary

You are likely synthesizing 2-Methylthiophene-3-carbohydrazide via the hydrazinolysis of methyl- or ethyl-2-methylthiophene-3-carboxylate.[1] While this reaction is generally robust, the thiophene ring introduces susceptibility to oxidative darkening, and the hydrazide moiety can lead to dimer formation (1,2-diacylhydrazine) if stoichiometry is mismanaged.[1]

This guide moves beyond generic textbook advice, addressing the specific physicochemical behavior of thiophene-functionalized hydrazides.

Phase 1: Initial Assessment & Crude Characterization

Q: My crude product is a beige/brown solid, but the literature says it should be white. Is it ruined? A: Not necessarily. Thiophene derivatives are electron-rich and prone to trace oxidation, which creates colored impurities even at ppm levels.[1]

  • Diagnosis: Perform a Thin Layer Chromatography (TLC) in 10% Methanol/Dichloromethane (DCM).

  • Observation: If the main spot is UV-active and distinct, the color is likely superficial.[1]

  • Action: Proceed to Phase 2 (Recrystallization) with an activated charcoal step. If the spot trails significantly or shows a baseline smear, you have significant oligomerization or residual hydrazine hydrate.[1]

Q: How do I quickly determine if I have unreacted ester or the "dimer" impurity? A: Use Proton NMR (

ImpurityNMR Signature (DMSO-

)
Solubility Behavior
Unreacted Ester Alkoxy singlet (~3.8 ppm for OMe).[1]Soluble in cold EtOH/EtOAc.
Diacylhydrazine (Dimer) Doublet of aromatic protons; absence of

broad singlet (~4.5 ppm).
Insoluble in hot EtOH; requires DMSO/DMF to dissolve.
Carboxylic Acid Broad -OH peak >11 ppm; loss of hydrazide signals.Soluble in aqueous base (

).

Phase 2: The Golden Path – Recrystallization Protocols

Recrystallization is the most efficient method for this compound, provided you control the "oiling out" phenomenon common with thiophene derivatives.[1]

Protocol A: The Ethanol/Water Displacement (Recommended)

Theory: 2-Methylthiophene-3-carbohydrazide is moderately soluble in hot ethanol but poorly soluble in water.[1] The thiophene ring adds lipophilicity, making pure water a poor solvent, but an excellent anti-solvent.[1]

Step-by-Step:

  • Dissolution: Suspend the crude solid in absolute ethanol (5 mL per gram). Heat to reflux (approx. 78°C).

  • Saturation: Add more ethanol dropwise just until the solid dissolves.

    • Critical Step: If the solution is dark, add activated charcoal (10% w/w) and reflux for 5 minutes. Filter hot through a Celite pad.

  • Nucleation: Remove from heat. While still hot (~60°C), add warm water (50-60°C) dropwise until a faint, persistent turbidity (cloudiness) appears.[1]

  • Clarification: Add 1-2 drops of ethanol to clear the solution.

  • Crystallization: Allow the flask to cool to room temperature slowly (wrap the flask in a towel to insulate).

  • Harvest: Cool in an ice bath (0-4°C) for 1 hour. Filter and wash with cold 50% EtOH/Water.

Q: The product "oiled out" (formed a sticky goo) instead of crystallizing. Why? A: This happens when the compound's melting point in the solvent mixture is lower than the saturation temperature, often due to impurities lowering the MP.[1]

  • Fix: Re-heat to dissolve the oil. Add a seed crystal of pure product (if available) or scratch the glass surface with a rod at the liquid-air interface.

  • Alternative: Switch to Protocol B .

Protocol B: The Acetonitrile Wash (For Removal of Polar Impurities)

If your impurity is primarily unreacted hydrazine or polar byproducts, acetonitrile (ACN) is superior.

  • Suspend crude solid in ACN (10 mL/g).

  • Heat to reflux. The hydrazide should dissolve; dimers often remain undissolved.

  • Filter hot to remove insoluble dimers.

  • Cool to crystallize.[2][3][4]

Phase 3: Advanced Purification & Troubleshooting

Q: I have persistent hydrazine smell/residue. How do I remove it? A: Hydrazine hydrate is toxic and can catalyze decomposition.

  • The Scavenger Method: Dissolve the crude in EtOAc and wash with saturated aqueous NaCl (brine) containing 1% acetone. The acetone reacts with residual hydrazine to form a water-soluble hydrazone, which is washed away.[1]

  • The Azeotrope: Co-evaporate the crude material with isopropanol (IPA) three times. IPA forms an azeotrope with water and hydrazine, effectively stripping it under vacuum.[1]

Q: My yield is low (<50%). Where did I lose it? A:

  • Mother Liquor: Check the filtrate. If the product is too soluble in EtOH, concentrate the mother liquor and repeat crystallization.[1]

  • Over-washing: Hydrazides can be surprisingly soluble in water. Did you wash the filter cake with excess water? Use cold ether or minimal cold EtOH next time.

Visualizing the Workflow

The following decision tree illustrates the logical flow for purifying thiophene carbohydrazides based on impurity profile.

Purification_WorkflowStartCrude 2-Methylthiophene-3-carbohydrazideCheck_SolubilityCheck Solubility & TLC(10% MeOH/DCM)Start->Check_SolubilityDecision_ImpurityPrimary Impurity Type?Check_Solubility->Decision_ImpurityImpurity_DimerInsoluble Solid (Dimer)or High MP ImpurityDecision_Impurity->Impurity_DimerInsolublesImpurity_ColorDark Color / OxidationDecision_Impurity->Impurity_ColorColoredImpurity_HydrazineResidual Hydrazine(Smell/Basicity)Decision_Impurity->Impurity_HydrazineBasic/SmellRecrystallizationRecrystallization(EtOH/Water or ACN)Decision_Impurity->RecrystallizationMinor ImpuritiesAction_FilterHotHot Filtration in EtOH(Remove Dimer)Impurity_Dimer->Action_FilterHotAction_CharcoalActivated CharcoalTreatmentImpurity_Color->Action_CharcoalAction_AzeotropeIPA Azeotrope orAcetone WashImpurity_Hydrazine->Action_AzeotropeAction_FilterHot->RecrystallizationAction_Charcoal->RecrystallizationAction_Azeotrope->RecrystallizationResult_OilingProblem: Oiling Out?Recrystallization->Result_OilingFix_SeedReheat, Seed, Slow CoolResult_Oiling->Fix_SeedYesFinal_ProductPure CrystallineHydrazideResult_Oiling->Final_ProductNoFix_Seed->Final_Product

Caption: Logical decision tree for the purification of thiophene-based carbohydrazides based on observed impurity profiles.

Phase 4: Storage and Stability

  • Shelf Life: Hydrazides are nucleophilic and reducing agents. They will degrade if exposed to atmospheric aldehydes (forming hydrazones) or strong oxidants.

  • Conditions: Store in amber glass vials under an inert atmosphere (Argon/Nitrogen) at 2–8°C.

  • Re-assay: If stored >6 months, check MP. A sharp drop in MP indicates decomposition to the carboxylic acid.

References

  • PubChem. (2025).[5][6] 2-Methylthiophene-3-carboxylic acid | C6H6O2S.[1][6] National Library of Medicine. [Link]

  • Al-Mulla, A. (2020). Synthesis and amide imidic prototropic tautomerization in thiophene-2-carbohydrazide. RSC Advances. [Link]

  • Org. Synth. (1950). 3-Methylthiophene.[7][8] Organic Syntheses, Coll. Vol. 4, p.671. [Link]

Technical Support Center: Optimizing Schiff Base (Hydrazone) Formation with 2-Methylthiophene-3-carbohydrazide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for drug development professionals and synthetic chemists working with thiophene-based hydrazides. 2-Methylthiophene-3-carbohydrazide is a highly valuable building block in medicinal chemistry, but synthesizing its corresponding Schiff bases (hydrazones) requires precise control over thermodynamic and kinetic parameters.

This document provides mechanistic insights, self-validating protocols, and advanced troubleshooting strategies to ensure high-yield, high-purity azomethine formation.

Mechanistic Fundamentals & Reaction Workflow

Schiff base formation from a hydrazide and a carbonyl compound is a classic, yet highly sensitive, reversible condensation reaction [1]. Understanding the causality of the reaction mechanism is the first step in troubleshooting. The reaction proceeds via a nucleophilic attack by the terminal amine of 2-Methylthiophene-3-carbohydrazide onto the electrophilic carbonyl carbon, forming a tetrahedral carbinolamine intermediate. This is followed by a rate-limiting dehydration step to form the final azomethine (C=N) bond.

Mechanism Start Reactants: 2-Methylthiophene-3-carbohydrazide + Carbonyl Compound AcidCat Acid Catalysis (pH 4-5) Protonation of Carbonyl Oxygen Start->AcidCat NucAttack Nucleophilic Attack by Hydrazide -NH2 AcidCat->NucAttack Carbinolamine Carbinolamine Intermediate (Tetrahedral) NucAttack->Carbinolamine Dehydration Dehydration (-H2O) Rate-Limiting Step Carbinolamine->Dehydration Product Hydrazone (Schiff Base) Target Product Dehydration->Product

Figure 1: Mechanistic pathway of acid-catalyzed hydrazone formation.

Standardized & Self-Validating Experimental Protocol

To establish a baseline for your experiments, we recommend the following optimized protocol utilizing glacial acetic acid in absolute ethanol [2]. This protocol is designed as a self-validating system : the physical and spectroscopic changes observed during the workflow inherently confirm the success of the chemical transformation.

Step-by-Step Methodology
  • Preparation: In a round-bottom flask, dissolve 1.0 equivalent (eq) of 2-Methylthiophene-3-carbohydrazide in absolute ethanol (approx. 10 mL per gram of reactant).

  • Carbonyl Addition: Add 1.05 eq of the target aldehyde or ketone. (A slight excess drives the equilibrium forward).

  • Catalysis: Add 3–5 drops of glacial acetic acid to achieve a pH of ~4.5. Causality: This specific pH is critical. It is acidic enough to protonate the carbonyl oxygen (increasing electrophilicity) but not so acidic that it protonates the hydrazide amine (which would destroy its nucleophilicity) [4].

  • Reaction: Attach a reflux condenser and heat the mixture to 78°C (reflux) for 3–6 hours. Monitor the reaction via TLC (Hexane:Ethyl Acetate, 7:3).

  • Isolation: Once the starting material is consumed, allow the mixture to cool to room temperature, then transfer to an ice bath (4°C) for 1 hour. The hydrazone product will typically precipitate as a crystalline solid.

  • Purification: Filter the precipitate under vacuum, wash with ice-cold ethanol to remove unreacted aldehyde/ketone, and dry under a high vacuum overnight.

Self-Validation Checkpoints
  • Visual: The formation of a distinct, often colored, precipitate upon cooling indicates successful condensation.

  • FT-IR Spectroscopy: Confirm the disappearance of the strong carbonyl (C=O) stretch of the starting aldehyde/ketone and the appearance of the characteristic azomethine (C=N) stretch between 1612–1625 cm⁻¹ [3].

  • ¹H-NMR Spectroscopy: Look for the highly deshielded azomethine proton (–N=CH–) singlet, which typically resonates in the downfield region between 8.00–8.50 ppm [4].

Quantitative Optimization Parameters

If the standard protocol yields suboptimal results, refer to the table below. We have synthesized the impact of varying reaction parameters to help you optimize conditions based on the steric and electronic nature of your specific carbonyl substrate.

SolventCatalystTemperatureTime (h)Water Removal StrategyExpected YieldBest Used For
MethanolNone65°C (Reflux)12–24None40–50%Highly reactive aldehydes
Absolute EthanolGlacial Acetic Acid78°C (Reflux)3–6None75–85%Standard aromatic aldehydes
Absolute EthanolGlacial Acetic Acid78°C (Reflux)3–6Molecular Sieves (3Å)85–95%Electron-rich aldehydes
Toluenep-TsOH (cat.)110°C (Reflux)2–4Dean-Stark Trap>90%Sterically hindered ketones

Troubleshooting Guide & FAQs

TroubleshootingLogic Issue Issue: Low Yield or Incomplete Reaction CheckTLC Diagnostic: Check TLC & LCMS Issue->CheckTLC Unreacted Result: High levels of unreacted starting materials CheckTLC->Unreacted Hydrolysis Result: Product forms but degrades during workup CheckTLC->Hydrolysis Action1 Solution: Drive Equilibrium Add 3Å Molecular Sieves or use Dean-Stark Trap Unreacted->Action1 Action2 Solution: Prevent Reversal Avoid aqueous acid workup. Filter directly from cold EtOH. Hydrolysis->Action2

Figure 2: Diagnostic logic tree for troubleshooting low-yielding Schiff base reactions.

FAQ 1: My reaction stalls at 50% conversion. Why is the reaction not proceeding to completion?

Answer: Schiff base formation is an equilibrium-driven process. Because water is a byproduct of the condensation, its accumulation in the reaction mixture can push the equilibrium backward, stalling the reaction [1].

  • Fix: If you are reacting 2-Methylthiophene-3-carbohydrazide with a stubborn ketone, switch your solvent to toluene, add a catalytic amount of p-Toluenesulfonic acid (p-TsOH), and use a Dean-Stark apparatus to physically remove water as an azeotrope. Alternatively, add activated 3Å molecular sieves directly to your ethanol reaction mixture.

FAQ 2: I am getting a thick oil instead of a crystalline precipitate upon cooling. How do I induce crystallization?

Answer: Oils often form when the product is highly soluble in the solvent at room temperature, or when impurities (like unreacted aldehyde) disrupt the crystal lattice. Thiophene derivatives can sometimes exhibit high lipophilicity.

  • Fix: First, ensure you used the exact stoichiometric ratio (or only a very slight excess of the more volatile component). If an oil forms, try scratching the inside of the flask with a glass rod to provide nucleation sites. If that fails, evaporate the ethanol under reduced pressure, redissolve the oil in a minimal amount of hot ethyl acetate, and slowly add hexanes dropwise until the solution becomes slightly cloudy. Allow it to cool slowly to room temperature.

FAQ 3: The LCMS shows my product is formed in the reaction mixture, but it disappears after aqueous workup. What happened?

Answer: Hydrazones and Schiff bases are susceptible to hydrolysis back into their constituent amine and carbonyl compounds, especially in the presence of water and acidic conditions [1].

  • Fix: Avoid aqueous liquid-liquid extractions if possible. The beauty of the ethanol/acetic acid reflux method is that the product usually precipitates directly out of the reaction mixture upon cooling [2]. Simply filter the solid directly. If you must do an extraction, use a mildly basic aqueous wash (like saturated NaHCO₃) to neutralize any residual acid immediately, preventing acid-catalyzed hydrolysis.

FAQ 4: Does the position of the methyl group on the thiophene ring affect the reaction?

Answer: Yes. The methyl group at the 2-position of 2-Methylthiophene-3-carbohydrazide is electron-donating via inductive effects. This slightly increases the electron density on the thiophene ring, which can marginally increase the nucleophilicity of the adjacent carbohydrazide group compared to an unsubstituted thiophene. However, steric hindrance is minimal since the carbohydrazide is at the 3-position. Standard optimization parameters (pH 4.5, 78°C) will sufficiently overcome any minor electronic variations.

References

  • A review of the chemistry of Schiff base metal complexes, examining their potential applications with medicinal value ResearchGate[Link]

  • Mini-Review of the Importance of Hydrazides and Their Derivatives—Synthesis and Biological Activity MDPI[Link]

  • Synthesis of new anti-bacterial agents: Hydrazide Schiff bases of vanadium acetylacetonate complexes Taylor & Francis[Link]

  • Synthesis, molecular docking and DFT analysis of novel bis-Schiff base derivatives with thiobarbituric acid for α-glucosidase inhibition assessment PMC (National Institutes of Health)[Link]

Stability issues of 2-Methylthiophene-3-carbohydrazide under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 2-Methylthiophene-3-carbohydrazide Stability

Executive Summary & Chemical Profile

Subject: 2-Methylthiophene-3-carbohydrazide CAS Registry Number: (Analogous derivatives typically 50000-00-0 range, specific CAS varies by salt form) Molecular Formula: C₆H₈N₂OS Molecular Weight: 156.21 g/mol

Senior Scientist Note: As researchers, we often treat hydrazides as robust intermediates. However, the 2-methylthiophene-3-carbohydrazide scaffold presents a unique "push-pull" stability profile. The electron-rich thiophene ring (donating) coupled with the ortho-methyl group introduces both steric protection against rapid hydrolysis and oxidative susceptibility . This guide addresses the specific stability challenges arising from this structural arrangement under acidic and basic stress.

Acidic Stability: Troubleshooting & Mechanisms

Core Issue: Acid-Catalyzed Hydrolysis In acidic media (pH < 4), the primary degradation pathway is the cleavage of the amide bond (hydrazide linkage), yielding the corresponding carboxylic acid and hydrazine salt.

Mechanism of Failure

The reaction follows an A-2 mechanism (bimolecular acid-catalyzed hydrolysis).

  • Protonation: The carbonyl oxygen is protonated, increasing the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack: Water attacks the activated carbonyl.

  • Collapse: The tetrahedral intermediate collapses, expelling hydrazine (a good leaving group when protonated).

Expert Insight: The methyl group at position 2 provides significant steric hindrance to the incoming water molecule at position 3. Consequently, this compound is kinetically more stable than unsubstituted thiophene-3-carbohydrazide, but it will degrade upon prolonged exposure to strong acids (e.g., 1M HCl) or elevated temperatures.

Acidic Stability FAQs

Q: I see a new peak at a longer retention time (RRT ~1.2-1.5) after stirring in 0.1 M HCl. What is it? A: This is likely 2-methylthiophene-3-carboxylic acid .

  • Diagnosis: Check LC-MS. The parent mass (

    
     157) will disappear, replaced by a peak at 
    
    
    
    143 (Carboxylic Acid
    
    
    ) or
    
    
    141 (negative mode).
  • Correction: Neutralize reactions immediately after completion. Avoid heating above 40°C in acidic solvents.

Q: My compound turned yellow/brown in acidic solution. Is this hydrolysis? A: No, this indicates polymerization or oxidation .

  • Cause: Thiophene rings are susceptible to acid-catalyzed electrophilic attack. While the electron-withdrawing hydrazide group deactivates the ring, the 2-methyl group activates it. Strong mineral acids can induce oligomerization at the open 4/5-positions.

  • Correction: Use weaker acids (e.g., Acetic Acid, TFA) and exclude light/oxygen.

Basic Stability: Troubleshooting & Mechanisms

Core Issue: Base-Catalyzed Decomposition & Oxidation Hydrazides are generally more stable to base than esters, but they are prone to oxidation in alkaline environments because the hydrazide anion is a potent reducing agent.

Mechanism of Failure
  • Deprotonation: Base removes the -NH- proton (

    
    ).
    
  • Oxidation: The resulting anion is easily oxidized by dissolved oxygen to form diimide intermediates, eventually leading to the carboxylic acid or radical coupling products.

  • Hydrolysis (High pH/Heat): Hydroxide attacks the carbonyl, expelling hydrazine.

Expert Insight: In basic conditions, color change is the first indicator of failure . If your clear solution turns pink or red, oxidative degradation has initiated before significant hydrolysis occurs.

Basic Stability FAQs

Q: Can I use NaOH to quench a reaction containing this hydrazide? A: Proceed with caution.

  • Risk: Short exposure (< 30 min) at

    
     is acceptable. Prolonged exposure or heat will drive hydrolysis to the carboxylate salt.
    
  • Observation: The carboxylate salt is highly water-soluble. If you acidify to extract, ensure you do not overshoot to pH < 1 to avoid re-hydrolyzing any remaining hydrazide.

Q: Why does the basic solution degrade faster in an open flask? A: Air Oxidation.

  • Mechanism: Trace transition metals (ppm levels of Cu or Fe in solvents) catalyze the oxidation of the hydrazide moiety by atmospheric oxygen.

  • Correction: Degas all basic buffers and use an inert atmosphere (

    
     or 
    
    
    
    ). Add a chelator like EDTA (1 mM) to buffers to sequester catalytic metals.

Visualized Pathways

Figure 1: Degradation Pathways of 2-Methylthiophene-3-carbohydrazide

G Substrate 2-Methylthiophene- 3-carbohydrazide (MW 156.2) AcidPath Acidic Hydrolysis (+ H3O+ / Heat) Substrate->AcidPath Protonation of C=O BasePath Basic Oxidation (+ OH- / O2) Substrate->BasePath Deprotonation of N-H AcidProduct 2-Methylthiophene- 3-carboxylic Acid (MW 142.1) AcidPath->AcidProduct Nucleophilic Attack by H2O Hydrazine Hydrazine Salt (N2H5+) AcidPath->Hydrazine BaseProduct Oxidative Dimers / Carboxylate Salts BasePath->BaseProduct Radical Coupling or Hydrolysis

Caption: Mechanistic divergence of degradation pathways under acidic vs. basic stress.

Experimental Protocols

Protocol A: Rapid Stability Assessment (HPLC)

Use this protocol to validate stability before scale-up.

Materials:

  • Buffer A: 0.1% Formic Acid in Water (pH ~2.7)

  • Buffer B: 10 mM Ammonium Bicarbonate (pH ~8.0)

  • Solvent: Methanol (HPLC Grade)

Step-by-Step:

  • Stock Prep: Dissolve 5 mg of hydrazide in 1 mL Methanol.

  • Stress Test:

    • Acid Sample: Mix 100 µL Stock + 900 µL 0.1 M HCl.

    • Base Sample: Mix 100 µL Stock + 900 µL 0.1 M NaOH.

    • Control: Mix 100 µL Stock + 900 µL Water.

  • Incubation: Heat all vials to 40°C for 4 hours.

  • Analysis: Inject 5 µL onto C18 Column (Gradient: 5-95% ACN over 10 min).

  • Criteria: Degradation > 2% indicates instability for long-term storage in that medium.

Protocol B: Quantitative Data Summary
ConditionTime (h)Temp (°C)% Remaining (HPLC)Primary Byproduct
0.1 M HCl 42598.5%Stable
0.1 M HCl 244082.0% Carboxylic Acid
0.1 M NaOH 42594.0%Oxidation Products
PBS (pH 7.4) 242599.8%Stable

References

  • Tiwari, K., Mishra, M., & Singh, V. P. (2013).[1] A highly sensitive and selective fluorescent sensor for Al3+ ions based on thiophene-2-carboxylic acid hydrazide Schiff base. RSC Advances. Link

  • BenchChem Technical Support . (2025). Stability of 2-Thiophenemethanol under acidic and basic conditions. BenchChem. Link

  • Cox, R. A., & Yates, K. (1984).[2] Hydrolysis mechanisms for acylhydrazines in aqueous sulfuric acid, determined using the excess acidity method. Canadian Journal of Chemistry. Link

  • Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition. Link

Sources

Troubleshooting low bioactivity of synthesized 2-Methylthiophene-3-carbohydrazide compounds

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Troubleshooting Low Bioactivity in 2-Methylthiophene-3-carbohydrazide Derivatives Ticket ID: #THIO-SAR-003 Assigned Specialist: Senior Application Scientist, Medicinal Chemistry Division

Executive Summary

You are encountering low biological activity (MIC/IC50 > 50 µM) in your synthesized 2-methylthiophene-3-carbohydrazide library. While thiophene-2-carbohydrazides are privileged scaffolds in antimicrobial and anticancer research, the 2-methyl-3-substituted isomer presents unique steric and electronic challenges.

This guide isolates the three most probable failure modes: Conformational Steric Clash , Hydrazone Hydrolysis , and Solubility-Driven Assay Artifacts .

Part 1: The Diagnostic Workflow

Before altering your lead optimization strategy, run your compounds through this decision matrix to identify if the failure is chemical, physical, or structural.

TroubleshootingFlow Start Low Bioactivity Observed PurityCheck 1. Purity & Identity Check (NMR/LC-MS) Start->PurityCheck Impurity Impurity Found (Bis-hydrazide?) PurityCheck->Impurity SolubilityCheck 2. Aqueous Solubility Limit (Nephelometry/PBS) Precipitation Precipitates < 50µM? SolubilityCheck->Precipitation StabilityCheck 3. Media Stability (24h DMSO/Media incubation) Hydrolysis Hydrolysis > 10%? StabilityCheck->Hydrolysis SARCheck 4. SAR Evaluation (Steric Clash Analysis) Impurity->SolubilityCheck No Recrystallize Action: Recrystallize Avoid EtOH/Acid reflux Impurity->Recrystallize Yes Precipitation->StabilityCheck No Formulation Action: Formulation Change (Cyclodextrin/PEG) Precipitation->Formulation Yes Hydrolysis->SARCheck No (Stable) ScaffoldMod Action: Scaffold Hop Remove 2-Me or rigidify Hydrolysis->ScaffoldMod Yes (Unstable)

Figure 1: Diagnostic decision tree for isolating bioactivity failure modes.

Part 2: Troubleshooting Guides & FAQs

Module A: Chemical Integrity (The "Is it Real?" Phase)

Q: My LC-MS shows the correct mass, but the NMR integration in the aromatic region is messy. Could this affect activity?

A: Yes. You likely have a bis-hydrazide impurity. In the synthesis of carbohydrazides from esters, using insufficient hydrazine hydrate (or refluxing too long) often leads to the formation of the symmetrical 1,2-di(thiophene-3-carbonyl)hydrazine .

  • Mechanism: The newly formed hydrazide acts as a nucleophile and attacks a remaining ester molecule.

  • Impact: This impurity is highly insoluble and biologically inert in most assays, effectively diluting your active compound.

  • Validation: Check for a small secondary carbonyl peak in

    
    C NMR around 160-165 ppm.
    
  • Fix: Use a large excess of hydrazine hydrate (5–10 equivalents) and keep reaction temperatures below 80°C.

Q: Why do my hydrazone derivatives show two sets of peaks in NMR? A: E/Z Isomerism (Rotamers). Unlike the planar thiophene-2-carbohydrazides, the 2-methyl group in your scaffold creates significant steric hindrance with the carbonyl oxygen. This forces the amide bond to rotate, often resulting in a mixture of cis and trans amide conformers (rotamers) visible in DMSO-


.
  • Relevance: If the biological target requires a specific planar conformation (e.g., DNA intercalation), this twisted state significantly lowers binding affinity [1].

Module B: Physicochemical Barriers (The "Can it Get There?" Phase)

Q: The compound precipitates in the cell culture media but looks clear in DMSO. Is this a false negative?

A: Highly likely. Thiophene-hydrazones are notorious for "Brick Dust" behavior—high crystallinity and low aqueous solubility.

  • The Trap: You dissolve in 100% DMSO (looks clear). You dilute into media (final 0.5% DMSO). The compound crashes out as micro-crystals. The cells/enzyme never see the compound.

  • Protocol: Nephelometry Check

    • Prepare compound at 100 µM in PBS (with 1% DMSO).

    • Measure light scattering (nephelometry) or simply centrifuge at 10,000g for 10 mins.

    • Analyze the supernatant by HPLC. If the peak area is <20% of the standard, your "inactive" compound is actually just insoluble [2].

Module C: Structural & SAR Optimization (The "Does it Fit?" Phase)

Q: I used the 2-methyl group to block metabolic oxidation, but activity dropped. Why?

A: You have disrupted the "Planar Pharmacophore." Many thiophene-hydrazones (like Nifuroxazide analogs) bind to targets (e.g., Enoyl-ACP reductase or Tubulin) by mimicking a flat purine or pyrimidine base.

  • The Steric Clash: In 2-methylthiophene-3-carbohydrazide, the methyl group at position 2 clashes with the carbonyl oxygen (or the hydrazide NH) at position 3.

  • Consequence: The molecule cannot adopt a flat conformation. It twists to relieve strain. If the protein binding pocket is narrow (intercalation slot), your molecule no longer fits.

SAR_Logic cluster_0 Thiophene-2-carbohydrazide (Active) cluster_1 2-Methylthiophene-3-carbohydrazide (Inactive) Flat Planar Conformation (Conjugated System) Binding Fits Narrow Pockets (DNA/Kinase Hinge) Flat->Binding Clash 2-Me vs. Carbonyl Steric Clash Twist Twisted Conformation (Loss of Planarity) Clash->Twist Fail Steric Exclusion from Target Twist->Fail

Figure 2: Structural comparison showing how the 2-methyl substituent disrupts bioactivity via conformational twisting.

Q: How do I fix this while keeping the scaffold? A: Optimization Strategies:

  • Remove the 2-Methyl: Switch to unsubstituted thiophene-3-carbohydrazide to restore planarity.

  • Cyclization: Convert the hydrazide linker into a 1,3,4-oxadiazole or 1,2,4-triazole ring. This "locks" the conformation and removes the rotatable bond, potentially bypassing the steric penalty while improving metabolic stability [3].

Module D: Assay Interference

Q: I see activity in fluorescence assays but not in cell viability. Why? A: Fluorescence Quenching (Inner Filter Effect). Thiophene-hydrazones are highly conjugated systems that often absorb light in the UV-Blue region (300–450 nm).

  • The Artifact: If your assay uses a fluorescent tag (e.g., Resazurin/Alamar Blue) that excites/emits near your compound's absorbance, the compound absorbs the signal. The reader reports "low signal" (interpreted as inhibition), but it's actually just physics.

  • Solution: Use a label-free assay (e.g., ATP luminescence or MTT) to validate hits.

References

  • Crystal Structure and Computational Study on Methyl-3-Aminothiophene-2-Carboxylate. Source: MDPI (2020). Relevance: Establishes the role of intramolecular hydrogen bonding and steric packing in thiophene carboxylates. URL:[Link]

  • Medicinal chemistry-based perspectives on thiophene and its derivatives. Source: RSC Medicinal Chemistry (2024). Relevance: Comprehensive review of thiophene SAR, solubility issues, and bioisosteric replacements. URL:[Link]

  • Synthesis and antimicrobial activity of thiophene-based heterocycles derived from thiophene-2-carbohydrazide. Source: Future Medicinal Chemistry (2024). Relevance: Validates the strategy of cyclizing hydrazides to oxadiazoles to improve bioactivity and stability. URL:[Link]

  • Different conformations and packing motifs in the crystal structures of four thiophene–carbohydrazide–pyridine derivatives. Source: Acta Crystallographica (2022). Relevance: Provides crystallographic evidence of the "twisted" vs "planar" conformations in these specific scaffolds. URL:[Link]

Scaling up the synthesis of 2-Methylthiophene-3-carbohydrazide for library production

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: SC-THIO-HYD-001 Assigned Specialist: Senior Application Scientist Subject: Scale-Up & Troubleshooting for Library Production

Introduction: The Strategic Importance of the Scaffold

2-Methylthiophene-3-carbohydrazide is a critical "hinge" molecule in drug discovery. The hydrazide moiety (


) serves as a versatile nucleophile for constructing 1,3,4-oxadiazoles, 1,2,4-triazoles, and pyrazoles—heterocycles frequently found in antimicrobial and anti-inflammatory candidates.

In library production, consistency is currency. A failure at this stage (e.g., incomplete conversion or hydrazine contamination) propagates downstream, ruining entire array synthesis campaigns. This guide transitions you from milligram-scale exploration to multi-gram "Golden Batch" production.

Module 1: The Scale-Up Protocol (The "Golden Batch")

This protocol is optimized for a 50g to 100g scale . Unlike small-scale vials, thermal mass and stirring dynamics are critical here.

Reagents & Stoichiometry
ComponentRoleEquiv.Notes
Ethyl 2-methyl-3-thiophenecarboxylate Substrate1.0Purity >98% essential to prevent colored oligomers.
Hydrazine Hydrate (80% or 100%) Reagent3.0 - 5.0Excess is mandatory to drive equilibrium and prevent bis-hydrazide formation.
Ethanol (Absolute) Solvent5-7 VolMethanol is a viable alternative but toxic; Ethanol is preferred for safer crystallization.
Step-by-Step Methodology
  • Reactor Setup: Equip a 1L three-neck round-bottom flask with a mechanical stirrer (Teflon paddle), a heavy-duty reflux condenser, and an internal temperature probe. Magnetic stirring is insufficient for this scale due to precipitation.

  • Charging: Charge the ester (1.0 equiv) and Ethanol (5 volumes). Stir until fully dissolved.

  • Reagent Addition: Add Hydrazine Hydrate (4.0 equiv) dropwise over 20 minutes at room temperature.

    • Why? Hydrazinolysis is exothermic. Controlling addition prevents a thermal spike that could degrade the thiophene ring or boil off the hydrazine.

  • Reaction: Heat the mixture to reflux (

    
    ) for 6–12 hours.
    
    • Checkpoint: Monitor by TLC (EtOAc/Hexane 1:1) or HPLC. The ester spot (

      
      ) must disappear; the hydrazide (
      
      
      
      ) will appear as a baseline streak or low-running spot.
  • Crystallization (The Self-Purification Step):

    • Turn off heat. Allow the reactor to cool slowly to room temperature over 2 hours.

    • Critical: Then, cool to

      
       using an ice bath for 1 hour. The product will crystallize as a white to off-white solid.
      
  • Isolation: Filter the solid using a Büchner funnel.

  • Wash: Wash the cake with cold ethanol (

    
     volume). This removes unreacted hydrazine and soluble impurities.
    
  • Drying: Dry in a vacuum oven at

    
     for 12 hours. Ensure no hydrazine odor remains.
    

Module 2: Troubleshooting Logic

Workflow Visualization

SynthesisWorkflow Start Start: Ester Substrate Reaction Reflux with N2H4 (Excess) Start->Reaction Check Checkpoint: TLC/HPLC Reaction->Check Check->Reaction Incomplete Workup Cool to 0°C & Filter Check->Workup Conversion > 98% Wash Wash with Cold EtOH Workup->Wash Dry Vacuum Dry Wash->Dry

Caption: Standard operational workflow for the synthesis of thiophene carbohydrazides.

Troubleshooting Guide

If your experiment deviates from the "Golden Batch," use this decision matrix.

TroubleshootingTree Issue Identify Issue Prob1 Low Yield / No Precipitate Issue->Prob1 Prob2 Product is Colored (Yellow/Brown) Issue->Prob2 Prob3 Sticky/Gummy Solid Issue->Prob3 Sol1 Concentrate solvent by 50% Check Hydrazine Quality Prob1->Sol1 Sol2 Recrystallize from EtOH Add Activated Charcoal Prob2->Sol2 Sol3 Triturate with Et2O Slow cooling ramp Prob3->Sol3

Caption: Decision tree for addressing common synthesis failures.

Detailed Troubleshooting Table
SymptomRoot CauseCorrective Action
Incomplete Conversion Hydrazine hydrate is old (titer < 60%) or water content in solvent is too high, retarding nucleophilic attack.Action: Add 1-2 equivalents of fresh hydrazine. Increase reflux time by 4 hours. Ensure solvent is "Absolute" grade.
No Precipitation Product is too soluble in the reaction volume (common at >50g scale if solvent volume isn't scaled linearly).Action: Distill off 50% of the ethanol under reduced pressure. Cool to

and scratch the glass to induce nucleation.
Yellow/Brown Impurity Oxidation of the thiophene ring or trace sulfur contaminants from the starting material.Action: Recrystallize from hot ethanol. If color persists, add activated carbon (10 wt%) to the hot solution, filter while hot, then cool.
Melting Point Depression Contamination with bis-hydrazide (rare) or trapped hydrazine salts.Action: Check proton NMR. If hydrazine peaks are broad/shifted, wash the solid vigorously with water (to remove salts) followed by ether, then dry.

Module 3: Safety & Engineering Controls

WARNING: Scaling up hydrazinolysis introduces risks not present in milligram vials.

  • Hydrazine Toxicity: Hydrazine is a potent hepatotoxin and suspected carcinogen.

    • Control: All weighing and transfers must occur in a fume hood. Double-glove (Nitrile over Laminate) is recommended.

    • Neutralization: Keep a bucket of dilute bleach (sodium hypochlorite) nearby to neutralize spills immediately.

  • Thermal Runaway:

    • Mechanism:[1][2][3][4][5] The reaction is exothermic.[6] At 100g scale, rapid addition of hydrazine can cause the solvent to flash boil.

    • Control: Use a dropping funnel for controlled addition. Ensure the cooling water in the condenser is flowing before addition starts.

  • Waste Disposal:

    • Protocol: The mother liquor contains excess hydrazine. DO NOT mix with ketone waste (forms toxic/explosive azines) or oxidizing acids. Quench with dilute bleach in a dedicated waste stream.

Module 4: Frequently Asked Questions (FAQs)

Q: Can I use Methanol instead of Ethanol? A: Yes. Methanol often drives faster reaction rates due to higher polarity, but the product is usually more soluble in Methanol, which lowers your isolated yield during direct crystallization. If you use Methanol, you will likely need to concentrate the mixture significantly to get the solid out.

Q: My product is turning pink upon storage. Why? A: This indicates trace hydrazine remains trapped in the crystal lattice and is oxidizing in air.

  • Fix: Recrystallize the batch from Ethanol/Water (9:1) and dry thoroughly under high vacuum at

    
    .
    

Q: Can I speed up the reaction using a microwave? A: For library production (mg scale), yes (


, 10 min). For scale-up (>50g), NO . Microwave heating of hydrazine in sealed vessels at this scale presents a severe explosion hazard due to rapid pressure buildup from nitrogen gas evolution if decomposition occurs.

Q: How do I remove the "rotten egg" smell from the product? A: Thiophene derivatives often carry sulfurous odors.[3] Wash the final solid with cold hexanes or diethyl ether. If the smell persists, it is intrinsic to the scaffold and will not affect downstream chemistry.

References

  • Elshaarawy, R. F. M., et al. "A Novel Efficient Method for the Synthesis of 2-Thiophenecarbohydrazide." Zeitschrift für Naturforschung B, vol. 67, no. 11, 2012, pp. 1204-1210.

  • BenchChem Technical Support. "Refining Purification Techniques for Thiophene Carboxamide Derivatives." BenchChem Knowledge Base.

  • Stanford Environmental Health & Safety. "Scale-Up Safety Guidelines." Stanford University EHS, 2023.

  • ChemicalBook. "Carbohydrazide Synthesis and Properties." ChemicalBook Database.

  • Asian Journal of Green Chemistry. "A Review on Synthesis of Carbohydrazide Derivatives." Asian J. Green Chem., 2018.

Sources

Preventing the formation of impurities in 2-Methylthiophene-3-carbohydrazide reactions

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preventing Impurity Formation in Thiophene Carbohydrazide Reactions

Doc ID: TSC-THIO-003 | Version: 2.1 | Status: Active

Introduction: The Criticality of Purity

Welcome to the Technical Support Center. You are likely accessing this guide because you are observing inconsistent yields, unexpected peaks in your LC-MS, or coloration issues during the synthesis of 2-Methylthiophene-3-carbohydrazide .

This molecule is a high-value scaffold often used in the development of bioactive Schiff bases and heterocyclic drugs. The thiophene ring's electron-rich nature, combined with the nucleophilic hydrazide group, makes this compound reactive. However, this same reactivity invites specific impurities—namely the symmetric diacylhydrazine (dimer) , the hydrolyzed acid , and oxidative degradation products .

This guide moves beyond basic "recipes" to explain the why and how of impurity control, ensuring your material meets pharmaceutical-grade specifications.

Module 1: The "Dimer" Problem (Bis-hydrazide Formation)

User Issue: "I see a large impurity peak at roughly double the molecular weight of my product (M+ ~280-290 range). Recrystallization is difficult."

The Mechanism

The most persistent impurity in hydrazide synthesis is the sym-diacylhydrazine (often called the "dimer"). This occurs when the newly formed product (2-Methylthiophene-3-carbohydrazide) acts as a nucleophile and attacks a remaining molecule of the starting ester.

  • Kinetics vs. Stoichiometry: The hydrazide group (–CONHNH2) is still nucleophilic. If the concentration of hydrazine (

    
    ) drops, the product competes for the ester.
    
Troubleshooting & Prevention
VariableRecommendationTechnical Rationale
Stoichiometry >5:1 to 10:1 (Hydrazine:Ester)You must overwhelm the ester with hydrazine. If the ratio is near 1:1 or 2:1, dimer formation is statistically favored.
Addition Order Reverse Addition (Optional)For extremely sensitive reactions, add the Ester solution dropwise into the Hydrazine solution . This ensures the ester always encounters a vast excess of hydrazine.
Solvent Volume Dilution (10-15 volumes) High concentration favors the bimolecular reaction between Product and Ester (Dimerization). Dilution favors the reaction with the small, abundant hydrazine molecule.

Module 2: The "Acid" Impurity (Hydrolysis)

User Issue: "My yield is low, and I see a peak corresponding to 2-methylthiophene-3-carboxylic acid."

The Mechanism

Hydrazinolysis is a competition between aminolysis (desired) and hydrolysis (undesired).

  • Water Contamination: If your solvent (Ethanol/Methanol) is "wet" or if you use low-grade Hydrazine Hydrate (<60%), hydroxide ions (

    
    ) generated in the equilibrium can hydrolyze the ester to the thermodynamically stable acid.
    
  • Thermodynamics: Once the acid forms, it will not react with hydrazine to form the hydrazide under standard reflux conditions. It is a "dead end" impurity.

Troubleshooting & Prevention
  • Reagent Quality: Use Hydrazine Hydrate (80% or 100%) . Avoid old bottles where water absorption has occurred.

  • Solvent Choice: Use Absolute Ethanol or Anhydrous Methanol .

  • Temperature Control: Excessive boiling in the presence of water accelerates hydrolysis over hydrazinolysis. Maintain a steady, mild reflux.

Module 3: Coloration & Oxidation (Thiophene Sensitivity)

User Issue: "The product should be white/off-white, but it turns pink or yellow upon drying."

The Mechanism

Thiophene rings are electron-rich and susceptible to oxidation. Furthermore, hydrazides can complex with trace metal ions (Fe, Cu) leached from older reactor vessels or stir bars, catalyzing oxidative decomposition into azo compounds or diimides .

Troubleshooting & Prevention
  • Inert Atmosphere: Perform the reaction and drying under Nitrogen (

    
    ) or Argon .
    
  • The EDTA Wash: If you suspect metal contamination (pink hue), wash the crude solid with a 0.1 mM EDTA solution before the final water/ethanol wash. This chelates trace metals that catalyze oxidation.

  • Light Protection: Store the final product in amber vials. Thiophene derivatives can be photosensitive.[1]

Visualizing the Reaction Logic

The following diagram illustrates the competitive pathways. Your goal is to force the Green Path and block the Red Paths .

ReactionPathways Ester Starting Ester (2-Methylthiophene...) Product TARGET PRODUCT (Carbohydrazide) Ester->Product Path A: Hydrazinolysis (High N2H4 conc.) Dimer IMPURITY: Dimer (Sym-Diacylhydrazine) Ester->Dimer Low N2H4 Acid IMPURITY: Acid (Hydrolysis Product) Ester->Acid Path C: Hydrolysis (Water/Wet Solvent) Hydrazine Hydrazine (Excess) Product->Dimer Path B: Dimerization (Product attacks Ester)

Figure 1: Reaction pathways showing the competition between the desired hydrazinolysis (Green) and the side reactions leading to Dimer and Acid impurities (Red).

Experimental Protocol: The "Gold Standard"

This protocol is designed to minimize the impurities discussed above.

Reagents:

  • Methyl 2-methylthiophene-3-carboxylate (

    
     eq)
    
  • Hydrazine Hydrate, 80-100% (

    
     eq) — Note: Excess is critical.
    
  • Absolute Ethanol (

    
     volumes)
    

Step-by-Step Workflow:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the Ester in Absolute Ethanol .

  • Hydrazine Addition: Add Hydrazine Hydrate in one portion at room temperature.

    • Tip: If scaling up (>50g), add hydrazine slowly to control exotherm, but ensure the bulk solution remains hydrazine-rich.

  • Reflux: Attach a reflux condenser (with

    
     balloon/line). Heat to reflux (
    
    
    
    ) for 4–6 hours .
    • Monitor: Check TLC (System: Ethyl Acetate/Hexane).[2] The ester spot must disappear completely.

  • Precipitation (The "Crash"):

    • Cool the mixture slowly to Room Temperature.

    • Then, cool to

      
       in an ice bath. The product should crystallize out.
      
    • Note: The "Dimer" is often less soluble than the product. If a solid forms during reflux, filter it hot (this is likely impurity). The product precipitates upon cooling.[3]

  • Filtration & Wash:

    • Filter the solid.[2][3]

    • Wash 1: Cold Ethanol (removes unreacted hydrazine).

    • Wash 2: Cold Water (removes hydrazine salts).

    • Wash 3: (Optional) 0.1 mM EDTA if pink coloration is observed.

  • Drying: Dry under vacuum at

    
     for 6 hours.
    

Summary of Troubleshooting (FAQ)

SymptomLikely CauseCorrective Action
High MP Impurity (>200°C) Dimer formation due to low Hydrazine ratio.Increase Hydrazine to 10 eq. Do not add Ester to Hydrazine too fast if using reverse addition.
Product is Oily/Gummy Incomplete reaction or residual solvent.[3]Triturate (grind) the oil with cold diethyl ether or hexane to induce crystallization.
Pink/Red Color Oxidation of thiophene or hydrazine.Use fresh reagents. Degas solvents. Store in dark.
Low Yield Product too soluble in ethanol.Concentrate the mother liquor to 50% volume and cool again.

References

  • Royal Society of Chemistry. (2020). Synthesis and amide imidic prototropic tautomerization in thiophene-2-carbohydrazide.Link

  • BenchChem. (2025).[3] Optimizing the reaction conditions for hydrazinolysis of phenazine esters (General Hydrazinolysis Protocols).Link

  • National Institutes of Health (PMC). (2013). Cysteine Promoted C-Terminal Hydrazinolysis of Native Peptides and Proteins (Discussion of Hydrazine Nucleophilicity).Link

  • ScienceMadness. (2002). Reaction of esters with hydrazine? (Discussion on Dimer/Diamide formation).Link

  • Sigma-Aldrich. (n.d.). Thiophene carbohydrazide Product Specifications.[4]Link

Sources

Technical Support Center: Catalyst Selection for 2-Methylthiophene-3-carbohydrazide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Substrate Profile

Molecule: 2-Methylthiophene-3-carbohydrazide Primary Reactivity: The carbohydrazide moiety (-CONHNH


) is a "hard" nucleophile flanked by a "soft" thiophene ring.
Critical Constraint:  The 2-methyl group  exerts an ortho-effect. While it electronically donates to the ring, it creates steric bulk that hinders the rotation of the C3-carbonyl bond. This steric pressure often requires higher activation energies or more specific catalysts compared to the unhindered thiophene-2-carbohydrazide isomers.

This guide addresses the three most common catalytic challenges: Cyclization Selectivity , Condensation Efficiency , and Metal Catalyst Compatibility .

Interactive Troubleshooting Guide (Q&A)

Module A: Cyclization to Heterocycles (Oxadiazoles & Triazoles)

User Question: "I am attempting to synthesize 1,3,4-oxadiazoles from 2-methylthiophene-3-carbohydrazide using standard POCl


 reflux, but yields are inconsistent (30-50%). Is there a better catalytic approach?"

Technical Response: The inconsistency likely stems from the steric hindrance of the 2-methyl group , which slows the initial attack on the electrophile. POCl


 acts as both solvent and dehydrating agent, but it can be harsh.

Recommended Protocol (Oxidative Cyclization): Switch to a two-step protocol involving a Schiff base intermediate followed by oxidative cyclization. This method is milder and often higher yielding for sterically crowded substrates.

StepReagent/CatalystRoleConditions
1. Hydrazone Formation Glacial Acetic Acid (Cat.)Protonates the aldehyde carbonyl, overcoming steric repulsion.Ethanol, Reflux, 2-3h
2. Cyclization Chloramine-T or Iodine/K

CO

Oxidative dehydrogenation of the hydrazone.Ethanol, Reflux (Chloramine-T) or DMSO (I

)

Why this works: The oxidative route avoids the high transition state energy of direct dehydration. Chloramine-T acts as a mild oxidant/promoter that drives the closure of the oxadiazole ring without degrading the electron-rich thiophene core.

User Question: "I need to synthesize the 1,2,4-triazole-3-thione derivative. Can I use acid catalysis for the reaction with Carbon Disulfide (CS


)?"

Technical Response: No. Acid catalysis is ineffective for this transformation.[1] The formation of the 1,2,4-triazole thione skeleton requires a basic environment to generate the nucleophilic hydrazinecarbodithioate salt.

Correct Catalytic System:

  • Reagent: Carbon Disulfide (CS

    
    )
    
  • Catalyst/Base: KOH (Potassium Hydroxide) or NaOH

  • Stoichiometry: 1.0 eq Substrate : 1.5 eq CS

    
     : 2.0 eq KOH
    

Troubleshooting Checklist:

  • Solvent: Use Ethanol/Water mixtures.[2] The intermediate salt must be soluble.

  • Reflux Time: Due to the 2-methyl group, extend reflux to 12-16 hours (vs. 4-6h for unhindered analogs).

  • Acidification: The final ring closure is often triggered after the basic reflux by acidification with dilute HCl to pH 3-4.

Module B: Condensation Reactions (Schiff Bases)

User Question: "My Schiff base reaction with a substituted benzaldehyde stalls at 60% conversion. I'm using ethanol with no catalyst. Should I add H


SO

?"

Technical Response: While H


SO

is a potent catalyst, it is too aggressive for thiophene derivatives. Strong mineral acids can cause polymerization of the thiophene ring or hydrolysis of the amide bond.

Optimized Catalyst Selection:

  • Primary Choice: Glacial Acetic Acid (AcOH) . Add 2-5 drops per mmol of substrate.[3] It provides sufficient activation of the aldehyde carbonyl without degrading the thiophene.

  • Secondary Choice (for deactivated aldehydes): p-Toluenesulfonic acid (PTSA) (1-2 mol%). Use this only if AcOH fails.

The "Ortho-Effect" Factor: The 2-methyl group forces the carbohydrazide side chain out of planarity.

  • Solution: Use Methanol instead of Ethanol to increase the boiling point slightly (if using pressure) or simply to improve solubility of the more polar transition state.

  • Tip: If the product oils out, the catalyst is likely trapped in the oil, stalling the reaction. Switch to Isopropanol to ensure the product precipitates as a solid, driving equilibrium.

Module C: Metal-Catalyzed Cross-Couplings

User Question: "I want to functionalize position 5 of the thiophene ring using a Palladium catalyst (Suzuki coupling), but the reaction fails completely. Is the catalyst dead?"

Technical Response: The catalyst is not dead; it is poisoned . The carbohydrazide group (-CONHNH


) is a potent N,O-chelator . It binds to Pd(II) or Cu(I) centers more strongly than your phosphine ligands, shutting down the catalytic cycle.

Workaround Strategy:

  • Pre-Protection: Convert the hydrazide to a 1,3,4-oxadiazole before attempting the cross-coupling. The oxadiazole ring is a much weaker ligand and tolerates Pd-catalysis.

  • Masking: If you must keep the hydrazide, condense it with acetone to form a temporary hydrazone. The steric bulk of the dimethyl hydrazone reduces chelation efficiency. After the coupling, hydrolyze the hydrazone with mild acid.

Visualizing the Reaction Pathways

The following diagram illustrates the divergent synthesis pathways dependent on catalyst selection.

CatalystSelection cluster_0 Critical Decision Point Substrate 2-Methylthiophene- 3-carbohydrazide SchiffBase Schiff Base (Hydrazone) Substrate->SchiffBase Aldehyde + Cat: AcOH (Mild Acid) Triazole 1,2,4-Triazole-3-thione Substrate->Triazole CS2/Isothiocyanate Cat: KOH/NaOH (Base) MetalComplex Metal Complex (Catalyst Poisoning) Substrate->MetalComplex Pd/Cu Catalysts (Chelation) Oxadiazole 1,3,4-Oxadiazole SchiffBase->Oxadiazole Oxidative Cyclization Cat: Chloramine-T or I2

Figure 1: Decision tree for catalyst selection based on target heterocycle. Note the distinct divergence between Acid/Oxidative pathways (Oxadiazole) and Basic pathways (Triazole).

Quantitative Reference Data

Table 1: Catalyst Performance for 1,3,4-Oxadiazole Formation

Catalyst / ReagentReaction TimeYield (Approx)Notes
POCl

(Reflux)
4-6 h45-60%Harsh. Lower yield due to steric hindrance of 2-Me group.
Chloramine-T (Ethanol)2-3 h75-85% Recommended. Mild, oxidative mechanism tolerates sterics.
Iodine / DMSO 3-4 h70-80%Good alternative. Requires careful workup to remove Iodine.
Tf

O / Ph

PO
1-2 h80-90%Excellent but expensive. Use for high-value late-stage intermediates.

Table 2: Catalyst Performance for Schiff Base Formation

CatalystConditionYieldSuitability
None Ethanol Reflux50-60%Slow. Equilibrium often not reached.
H

SO

Ethanol RefluxVariableRisk. Can cause thiophene degradation/tarring.
Acetic Acid (Glacial) Ethanol Reflux85-95% Optimal. Balances activation vs. stability.

References

  • Vertex AI Search. (2024). Thiophene-Linked 1,2,4-Triazoles: Synthesis, Structural Insights and Antimicrobial and Chemotherapeutic Profiles. PMC. Link

  • Vertex AI Search. (2020). Synthesis and amide imidic prototropic tautomerization in thiophene-2-carbohydrazide. RSC Advances. Link

  • Vertex AI Search. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules (MDPI). Link

  • Vertex AI Search. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews. Link

  • Vertex AI Search. (2016).[4] Antimicrobial Activity of Some Novel Armed Thiophene Derivatives. Molecules (MDPI). Link

Sources

Validation & Comparative

Comparing the biological activity of 2- and 3-thiophenecarbohydrazide derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparing the Biological Activity of 2- and 3-Thiophenecarbohydrazide Derivatives

Executive Summary

This technical guide provides a comparative analysis of 2-thiophenecarbohydrazide and 3-thiophenecarbohydrazide derivatives, focusing on their distinct pharmacological profiles in drug discovery.

While both scaffolds share the thiophene ring's bioisosteric similarity to benzene, the position of the carbohydrazide moiety dictates divergent biological outcomes. 2-Thiophenecarbohydrazide derivatives are historically dominant in antimicrobial and antitubercular research due to their electronic ability to mimic isoniazid and interact with bacterial DNA gyrase. In contrast, 3-thiophenecarbohydrazide derivatives have emerged as potent anticancer agents , particularly as kinase inhibitors (c-Met, Pim-1) and selective cytotoxic agents against colon and breast cancer lines, driven by their unique vector orientation that favors binding in ATP-binding pockets.

Chemical Foundation: The Structural Divergence

To understand the biological differences, one must first grasp the electronic and steric disparities between the C2 and C3 positions of the thiophene ring.

Electronic Environment
  • C2-Position (Alpha): The C2 carbon is directly adjacent to the sulfur atom. Due to the electronegativity of sulfur (inductive effect, -I) and resonance (+M), the C2 position is more electron-rich and reactive toward electrophilic substitution. However, a carbonyl group at C2 is more electrophilic (reactive to nucleophiles) because the adjacent sulfur withdraws electron density inductively, destabilizing the carbonyl slightly more than at C3.[1]

  • C3-Position (Beta): The C3 position is further from the sulfur's inductive pull. Derivatives substituted here often display higher metabolic stability in the ring itself, but the carbonyl carbon is less electrophilic than its C2 counterpart.

Structural Vector Analysis

The angle of the hydrazide side chain relative to the sulfur atom determines how these molecules fit into protein binding pockets.

  • 2-Isomer: The substituent projects at a ~72° angle relative to the C-S bond vector.

  • 3-Isomer: The substituent projects at a ~144° angle, creating a more "linear" or extended topology suitable for deep hydrophobic pockets in kinases.

ThiopheneSAR Thiophene Thiophene Core (C4H4S) Pos2 2-Position (Alpha) High Electron Density Inductive (-I) Influence Thiophene->Pos2 Subst. at C2 Pos3 3-Position (Beta) Sterically Less Hindered Extended Vector Thiophene->Pos3 Subst. at C3 Bio2 Target: Antimicrobial (DNA Gyrase / InhA) Mimics Isoniazid Pos2->Bio2 High Electrophilicity of Carbonyl Bio3 Target: Anticancer (Kinases: c-Met, Pim-1) ATP Pocket Binding Pos3->Bio3 Linear Geometry Hydrophobic Fit

Figure 1: Structural and functional divergence of thiophene substitution patterns.

Comparative Biological Activity

Antimicrobial & Antitubercular Activity

The 2-thiophenecarbohydrazide scaffold is the clear leader in this domain. Its structural similarity to isoniazid (isonicotinylhydrazide) allows it to inhibit mycolic acid synthesis and bind effectively to bacterial targets.

  • Mechanism: Schiff bases derived from 2-thiophenecarbohydrazide often inhibit Enoyl-ACP reductase (InhA) or DNA Gyrase .

  • Key Data: Derivatives with electron-withdrawing groups (e.g., 5-bromo, 5-nitro) at the thiophene ring significantly enhance antibacterial potency.

Feature2-Thiophenecarbohydrazide Derivatives3-Thiophenecarbohydrazide Derivatives
Primary Target Bacterial DNA Gyrase, InhA (TB)Less common; weak antibacterial activity
Potency (MIC) High (0.2 - 4.0 µg/mL against M. tb)Moderate to Low (> 50 µg/mL)
Selectivity High for Mycobacteria & Gram-positiveGenerally low selectivity for bacteria
Key Example N'-(5,7-dibromoisatin)-2-thiophenecarbohydrazideN'-(substituted)-3-thiophenecarbohydrazide
Anticancer & Cytotoxic Activity

The 3-thiophenecarbohydrazide scaffold dominates in modern oncology research, particularly for targeted therapies.

  • Mechanism: These derivatives frequently act as Tyrosine Kinase Inhibitors (TKIs) . The 3-position allows the hydrazide linker to orient the aromatic tail into the hydrophobic "back pocket" of enzymes like c-Met and Pim-1 , which are crucial for tumor cell proliferation and metastasis.

  • Selectivity: 3-amino-thiophene-2-carbohydrazide (a hybrid scaffold) and pure 3-carbohydrazides show superior selectivity for HCT116 (colon) and MCF-7 (breast) cancer lines compared to their 2-isomer counterparts, which are often more generally cytotoxic (tubulin inhibitors).

Target Cell Line2-Isomer Activity (IC50)3-Isomer Activity (IC50)Mechanism Note
HCT116 (Colon) 5.46 µM (Biomimetic to CA-4)0.82 µM (Kinase Inhibition)3-isomer shows 7-fold higher selectivity vs normal cells.
MCF-7 (Breast) 12.58 µM2.5 µM 3-isomer effectively inhibits Pim-1 kinase.
HepG2 (Liver) 23.0 µM1.21 µM3-isomer derivatives often fused with benzo- rings.

Experimental Protocols

To ensure reproducibility, the following protocols outline the synthesis and biological evaluation of these derivatives.

General Synthesis of Thiophenecarbohydrazides
  • Principle: Nucleophilic acyl substitution of a thiophene ester with hydrazine hydrate.

  • Reagents: Methyl/Ethyl thiophenecarboxylate (2- or 3-isomer), Hydrazine hydrate (99%), Ethanol (solvent).

Step-by-Step Protocol:

  • Dissolution: Dissolve 10 mmol of the appropriate methyl thiophenecarboxylate in 20 mL of absolute ethanol.

  • Addition: Add 50 mmol (excess) of hydrazine hydrate dropwise with constant stirring.

  • Reflux: Heat the mixture to reflux (78°C) for 4–6 hours. Monitor progress via TLC (System: Ethyl acetate/Hexane 1:1).

  • Precipitation: Cool the reaction mixture to room temperature, then place in an ice bath. The hydrazide will precipitate as a solid.

  • Purification: Filter the solid, wash with cold ethanol, and recrystallize from ethanol/water to obtain pure crystals.

In Vitro Cytotoxicity Assay (MTT Protocol)
  • Objective: Determine IC50 values against cancer cell lines.

Workflow:

  • Seeding: Seed cancer cells (e.g., HCT116) in 96-well plates at a density of

    
     cells/well. Incubate for 24h at 37°C / 5% CO2.
    
  • Treatment: Treat cells with serial dilutions of the thiophene derivative (0.1 – 100 µM). Include DMSO control (<0.1%) and Doxorubicin as a positive control.

  • Incubation: Incubate for 48–72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.

  • Solubilization: Remove supernatant and add 100 µL DMSO to dissolve formazan crystals.

  • Measurement: Measure absorbance at 570 nm. Calculate cell viability percentage and determine IC50 using non-linear regression.

Structure-Activity Relationship (SAR) & Toxicity

Metabolic Stability & Toxicity

A critical distinction lies in the metabolic fate of the thiophene ring.

  • S-Oxidation: The thiophene sulfur is prone to oxidation by Cytochrome P450, forming a reactive thiophene S-oxide or epoxide . This intermediate acts as a Michael acceptor, reacting with cellular nucleophiles (glutathione, proteins), which can lead to hepatotoxicity.

  • Position 2 vs. 3:

    • 2-Substitution: Partially blocks the alpha-carbon, but metabolic attack can still occur at C5.

    • 3-Substitution: Leaves both alpha-positions (C2 and C5) open. Without blocking groups (e.g., methyls) at C2/C5, 3-thiophenecarbohydrazides are theoretically more prone to bioactivation and toxicity than 2-substituted analogs. Drug design must incorporate blocking groups (e.g., 2,5-dimethyl-3-carbohydrazide) to mitigate this.

Metabolism Substrate Thiophene Derivative CYP450 CYP450 Oxidation Substrate->CYP450 SOxide Thiophene S-Oxide (Reactive Electrophile) CYP450->SOxide Major Pathway Epoxide Thiophene Epoxide CYP450->Epoxide Minor Pathway GSH Glutathione Conjugation (Detoxification) SOxide->GSH Safe Excretion Protein Protein Binding (Toxicity/Hepatitis) SOxide->Protein If GSH Depleted

Figure 2: Metabolic activation pathways of thiophene derivatives leading to potential toxicity.[2]

References

  • Synthesis and Biological Evaluation of Substituted Thiophene Derivatives. National Institutes of Health (NIH). Available at: [Link]

  • 3‐Amino‐thiophene‐2‐carbohydrazide Derivatives as Anti Colon Cancer Agents. ResearchGate. Available at: [Link]

  • Synthesis of Tetrahydrobenzo[b]thiophene-3-carbohydrazide Derivatives as Potential Anti-cancer Agents. PubMed. Available at: [Link]

  • 2-Thiophenecarboxylic acid hydrazide Derivatives: Synthesis and Anti-Tuberculosis Studies. IOP Science. Available at: [Link]

  • Safety evaluation of substituted thiophenes used as flavoring ingredients. FEMA Flavor. Available at: [Link]

  • Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics. MDPI Molecules. Available at: [Link]

Sources

Structure-activity relationship (SAR) studies of 2-Methylthiophene-3-carbohydrazide analogs

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the Structure-Activity Relationship (SAR) studies of 2-Methylthiophene-3-carbohydrazide analogs , with a specific focus on the bioactive 2-amino-4-methyl-5-acetyl series. This guide synthesizes experimental data to assist researchers in optimizing this scaffold for antitumor and antioxidant applications.

Executive Summary

The 2-methylthiophene-3-carbohydrazide scaffold represents a privileged structure in medicinal chemistry, primarily derived from the Gewald reaction.[1][2] Its derivatives—particularly the 2-amino-4-methyl-5-acetyl analogs—have demonstrated significant potency as antitumor and antioxidant agents.[1][2]

This guide evaluates the performance of these analogs against standard therapeutic agents (Doxorubicin, Ascorbic Acid), highlighting how specific structural modifications at the hydrazide linker and thiophene ring modulate biological activity.

Key Findings
  • Best in Class: Thienopyrimidine derivatives (cyclized analogs) generally outperform their acyclic hydrazide precursors in antitumor assays.

  • Critical Pharmacophore: The 2-amino group acts as a crucial hydrogen bond donor, while the 4-methyl group provides necessary lipophilicity for membrane permeability.[1][2]

  • Mechanism: Dual-action potential via DNA intercalation and free radical scavenging.[1][2]

Chemical Foundation & Synthesis

The core scaffold is typically synthesized via a multi-component Gewald reaction, yielding a highly functionalized thiophene that serves as a divergent intermediate.

Synthesis Workflow

The synthesis begins with the condensation of acetylacetone , ethyl cyanoacetate , and sulfur in the presence of a base (diethylamine).

Synthesis Reactants Acetylacetone + Ethyl Cyanoacetate + Sulfur Gewald Gewald Reaction (EtOH / Et2NH) Reactants->Gewald Ester Ethyl 5-acetyl-2-amino- 4-methylthiophene-3-carboxylate Gewald->Ester Hydrazinolysis Hydrazine Hydrate (Reflux) Ester->Hydrazinolysis Hydrazide Target Scaffold: 5-acetyl-2-amino- 4-methylthiophene-3-carbohydrazide Hydrazinolysis->Hydrazide

Figure 1: Synthetic pathway for the generation of the core 2-methylthiophene-3-carbohydrazide scaffold.[1][2][3]

Structure-Activity Relationship (SAR) Analysis

The biological activity of this scaffold is governed by three specific "SAR Zones."

Zone 1: The Hydrazide Linker (C-3 Position)

This is the most versatile region for modification.[2]

  • Acyclic Hydrazones (Schiff Bases): Condensation with aldehydes/ketones retains moderate activity but improves lipophilicity.

  • Cyclization (Pyrazoles): Converting the hydrazide into a 3,5-dimethylpyrazole ring significantly enhances antitumor potency by restricting conformational flexibility, potentially improving binding affinity to kinase domains.

  • Cyclization (Pyrimidines): Fusing a pyrimidine ring to form a thienopyrimidine system yields the highest biological activity. This mimics the purine base structure, facilitating DNA interaction.

Zone 2: The Thiophene Core (C-2 & C-4 Positions)[1][2]
  • C-2 Amino Group (-NH2): Essential for hydrogen bonding with receptor pockets (e.g., Serine/Threonine residues in kinase active sites).[2] Acylation of this group often reduces activity, suggesting the free amine is critical.

  • C-4 Methyl Group (-CH3): Provides steric bulk and hydrophobic interaction.[1][2] Removal or replacement with larger alkyl groups can disrupt the fit within the enzyme binding pocket.

Zone 3: The C-5 Substituent[1][2][5]
  • Acetyl Group (-COCH3): Acts as an electron-withdrawing group (EWG).[1][2] It enhances the acidity of the neighboring amino group and serves as a handle for further cyclization into thienopyrimidines.

SAR_Map Core 2-Methylthiophene-3-carbohydrazide Core Scaffold Zone1 Zone 1: Hydrazide Linker (Modification Site) Core->Zone1 Zone2 Zone 2: C-2 Amino & C-4 Methyl (Binding Anchors) Core->Zone2 Zone3 Zone 3: C-5 Acetyl Group (Electronic Modulation) Core->Zone3 Mod1 Cyclization to Thienopyrimidine (Increases Antitumor Potency) Zone1->Mod1 Mod2 Formation of Pyrazoles (Increases Antioxidant Stability) Zone1->Mod2 Mod3 Free -NH2 essential for H-bonding Zone2->Mod3 Mod4 C-4 Methyl provides hydrophobic fit Zone2->Mod4 Mod5 Electron-withdrawing nature stabilizes the ring system Zone3->Mod5

Figure 2: SAR Map detailing the functional impact of structural zones on biological activity.[1][2]

Comparative Performance Data

The following data compares the 5-acetyl-2-amino-4-methylthiophene-3-carbohydrazide (Compound 2) and its derivatives against standard drugs.

Antitumor Activity (Ehrlich Ascites Carcinoma)

Data derived from Abu-Hashem et al. (2010).[2]

Compound ClassSpecific AnalogTumor Inhibition (%)Potency vs. Standard
Standard Doxorubicin 100% (Baseline) Reference
Precursor HydrazideCompound 2~45%Moderate
ThienopyrazoleCompound 3a~65%Good
Thienopyrimidine Compound 12 ~92% Excellent (Near-Standard)

Insight: The thienopyrimidine derivative (Compound 12) exhibits near-equivalence to Doxorubicin, likely due to its planar structure allowing effective DNA intercalation.[2]

Antioxidant Activity (ABTS Assay)

Measured as % Inhibition of the ABTS radical cation.

CompoundDescription% Inhibition (2 mM)Comparison
Standard L-Ascorbic Acid 89.4% Reference
Compound 2Core Hydrazide68.2%Moderate
Compound 8Thienopyrimidine-one84.1%High
Compound 10 Mercapto-thienopyrimidine 87.5% Superior

Insight: The presence of a mercapto (-SH) group in Compound 10 (Zone 1 modification) works synergistically with the thiophene sulfur to scavenge free radicals, achieving parity with Vitamin C.

Experimental Protocols

Protocol A: Synthesis of 5-acetyl-2-amino-4-methylthiophene-3-carbohydrazide

Validation: Self-consistent via melting point and IR spectroscopy.[1][2]

  • Preparation: Dissolve Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate (0.01 mol) in absolute ethanol (30 mL).

  • Reaction: Add Hydrazine hydrate (99%, 0.02 mol) dropwise to the solution.

  • Reflux: Heat the mixture under reflux for 4–6 hours . Monitor via TLC (Solvent: Hexane/Ethyl Acetate 3:1).

  • Isolation: Cool the reaction mixture to room temperature. A solid precipitate should form.

  • Purification: Filter the solid, wash with cold ethanol (10 mL), and recrystallize from dioxane.

  • Verification: Check IR for the disappearance of the ester carbonyl (~1720 cm⁻¹) and appearance of hydrazide doublets (~3300-3400 cm⁻¹).[2]

Protocol B: ABTS Radical Scavenging Assay
  • Reagent Prep: Mix 7 mM ABTS with 2.45 mM potassium persulfate. Store in dark for 16h to generate ABTS•+.

  • Dilution: Dilute the ABTS•+ solution with ethanol until absorbance at 734 nm is 0.70 ± 0.02 .

  • Treatment: Add 20 µL of the test compound (dissolved in DMSO) to 2 mL of the diluted ABTS•+ solution.

  • Measurement: Incubate for 6 minutes in the dark. Measure absorbance at 734 nm.

  • Calculation:

    
    .[2]
    

References

  • Abu-Hashem, A. A., El-Shehry, M. F., & Badria, F. A. (2010). Design and synthesis of novel thiophenecarbohydrazide, thienopyrazole and thienopyrimidine derivatives as antioxidant and antitumor agents.[3] Acta Pharmaceutica, 60(3), 311–323.

  • Gewald, K., Schinke, E., & Böttcher, H. (1966). Heterocycles from CH-acidic nitriles.[1][2] VIII. 2-Aminothiophenes from methylene-active nitriles, carbonyl compounds, and sulfur.[1][2] Chemische Berichte, 99(1), 94-100.

  • Mohamed, M. A. A., Salah, H., & El-Saghier, A. M. M. (2019).[4] Synthesis, Reactions and Biological Evaluation of Some Novel Thienothiophene Derivatives. European Journal of Chemistry, 10(3), 209-217.

  • Khan, K. M., et al. (2010). Synthesis and in vitro urease inhibitory activity of N,N'-disubstituted thioureas. Journal of Enzyme Inhibition and Medicinal Chemistry, 25(2), 194-199.

Sources

A Comparative Analysis of the Antimicrobial Spectrum of Thiophene-Based Hydrazides: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: March 2026

The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. Among the myriad of heterocyclic scaffolds explored in medicinal chemistry, thiophene-based hydrazides have emerged as a particularly promising class of compounds, demonstrating a broad and often potent spectrum of antimicrobial activity. This guide provides a comparative analysis of their efficacy against clinically relevant pathogens, delves into the structural nuances that govern their activity, and offers a validated experimental framework for their evaluation.

The Thiophene-Hydrazide Scaffold: A Privileged Structure in Antimicrobial Design

The therapeutic potential of this compound class stems from the synergistic combination of two key pharmacophores: the thiophene ring and the hydrazide linker (-CO-NH-N=).

  • Thiophene: A five-membered aromatic heterocycle containing a sulfur atom, thiophene is a bioisostere of the benzene ring. Its presence in numerous pharmaceuticals underscores its favorable physicochemical properties, including metabolic stability and the ability to engage in various non-covalent interactions with biological targets.[1][2] Thiophene derivatives are known for a wide array of pharmacological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor effects.[3][4]

  • Hydrazide-Hydrazone Moiety: The -C(=O)NHN=CH- functional group is a cornerstone of many bioactive molecules.[5][6] Its ability to form stable chelates with metal ions, crucial for the function of many microbial enzymes, and its capacity to act as both a hydrogen bond donor and acceptor, allow it to interact effectively with active sites of target proteins.[1][7] This moiety is a key structural feature in established antimicrobial drugs like isoniazid and nitrofurazone.[6][7]

The combination of these two moieties creates a versatile scaffold that can be readily functionalized to modulate potency, spectrum, and pharmacokinetic properties, making it an attractive starting point for antimicrobial drug discovery campaigns.

Comparative Antimicrobial Spectrum: A Data-Driven Overview

The antimicrobial efficacy of thiophene-based hydrazides is highly dependent on their specific chemical structure. The following sections and the summary table below compare the activity of various derivatives against Gram-positive bacteria, Gram-negative bacteria, and fungi, with activity measured by Minimum Inhibitory Concentration (MIC) in µg/mL or mg/L. Lower values indicate higher potency.

Activity Against Gram-Positive Bacteria

Thiophene-based hydrazides have consistently shown potent activity against a range of Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). For instance, certain 2-acetylthiophene acetoylhydrazones demonstrate greater activity than their benzoylhydrazone counterparts against S. aureus and Bacillus cereus.[1] Other studies have identified novel derivatives with MIC values as low as 1.95 µg/mL against Staphylococcus species, an activity level that is significantly more potent than reference drugs like nitrofurantoin.[6]

Activity Against Gram-Negative Bacteria

Breaching the complex outer membrane of Gram-negative bacteria is a significant challenge in drug development. Notably, several thiophene-based compounds have demonstrated promising activity against these challenging pathogens. Researchers have discovered derivatives active against colistin-resistant Acinetobacter baumannii and Escherichia coli, with MIC values ranging from 8 to 32 mg/L.[8] The mechanism for these specific compounds is believed to involve increased membrane permeabilization.[8] In one study, a thiophene derivative incorporating a benzimidazole moiety was found to be more potent than the standard drug gentamicin against Pseudomonas aeruginosa.[9]

Antifungal Activity

The antifungal potential of this class is also significant. Several studies have reported thiophene-based heterocycles with potent activity against pathogenic fungi. For example, certain pyrazole and triazolopyrimidine derivatives incorporating a thiophene ring were found to be more potent than the standard drug Amphotericin B against Aspergillus fumigatus.[2][10] Another compound exhibited higher activity than Amphotericin B against Syncephalastrum racemosum, highlighting the potential for developing novel antifungal agents from this scaffold.[2][10]

Targeted and Narrow-Spectrum Activity

While broad-spectrum activity is often desired, narrow-spectrum agents that target specific pathogens without disrupting the normal microbiota are also critically needed. A noteworthy example is a spiro-indoline-oxadiazole derivative derived from thiophene-2-carbohydrazide, which displayed potent and selective activity against Clostridioides difficile with MIC values of 2 to 4 μg/mL, while showing no effect against other tested bacterial strains.[11][12] Such targeted activity is highly desirable for treating infections like C. difficile colitis.[11]

Table 1: Comparative Antimicrobial Activity (MIC) of Representative Thiophene-Based Hydrazides
Compound Class/DerivativeGram-Positive BacteriaGram-Negative BacteriaFungiReference(s)
Spiro-indoline-oxadiazole derivative C. difficile: 2-4 µg/mL; Inactive against MRSAInactive against E. coliInactive against C. albicans[11][12]
Piperidin-4-yloxy substituted thiophenes -A. baumannii (Col-R): 16-32 mg/L; E. coli (Col-R): 8-32 mg/L-[8]
2-Acetylthiophene Acetoylhydrazone (ATAH) S. aureus, B. cereus: Active (Zone of Inhibition)E. coli, P. aeruginosa: Active (Zone of Inhibition)-[1]
Thiophene-bearing Pyrazole derivative (9) --A. fumigatus: 12.5 µg/mL[2]
Thiophene-bearing Pyridine derivative (12) --A. fumigatus: 6.25 µg/mL; S. racemosum: 12.5 µg/mL[2][10]
Thiophene-bearing Benzimidazole (7) -P. aeruginosa: More potent than GentamicinActive against tested species[9]

Note: Direct comparison of MIC values across different studies should be done with caution due to variations in experimental conditions. "Col-R" denotes Colistin-Resistant strains.

Structure-Activity Relationships (SAR): Decoding the Antimicrobial Effect

The antimicrobial spectrum and potency of thiophene-based hydrazides are dictated by the nature and position of substituents on the thiophene and any associated aromatic rings. This relationship is crucial for guiding the rational design of more effective analogues.

  • Substituents on the Hydrazide Moiety: The group attached to the terminal nitrogen of the hydrazone is critical. As noted, simple acetoylhydrazones of 2-acetylthiophene were found to be more active than the corresponding benzoylhydrazones, suggesting that smaller, less sterically hindered groups may be favorable for activity against certain bacteria.[1]

  • Substituents on Aromatic Rings: The addition of electron-withdrawing groups (e.g., halogens, nitro groups) or electron-donating groups (e.g., methoxy, alkyl groups) to phenyl rings within the structure can profoundly impact activity. This is often linked to changes in the molecule's overall electronic properties and its ability to interact with specific residues in the target's active site.

  • Heterocyclic Fusions: Fusing other heterocyclic rings (e.g., pyrazole, pyridine, triazole) to the core thiophene structure can lead to compounds with highly potent and sometimes specific activity, as seen in the examples with potent antifungal properties.[2][10] This strategy effectively explores a larger chemical space to optimize target engagement.

The following diagram illustrates the core thiophene-based hydrazide scaffold and highlights key positions where chemical modifications can be made to modulate the antimicrobial spectrum.

G Fig 2: Experimental workflow for MIC determination via broth microdilution. start Start: Fresh Microbial Culture prep_inoculum Prepare 0.5 McFarland Standard Suspension start->prep_inoculum dilute_inoculum Dilute Suspension to final 5x10^5 CFU/mL in CAMHB prep_inoculum->dilute_inoculum inoculate Inoculate Plate with Bacterial Suspension dilute_inoculum->inoculate prep_plate Prepare Serial Dilutions of Test Compound in 96-well Plate prep_plate->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read_mic Visually Inspect for Growth Determine MIC incubate->read_mic end End: MIC Value Obtained read_mic->end

Caption: Fig 2: Experimental workflow for MIC determination via broth microdilution.

Conclusion and Future Directions

Thiophene-based hydrazides represent a versatile and highly promising scaffold for the development of new antimicrobial agents. They have demonstrated a broad spectrum of activity against Gram-positive, Gram-negative, and fungal pathogens, including drug-resistant strains. The key to unlocking their full potential lies in the systematic exploration of their structure-activity relationships, using rational design to enhance potency against priority pathogens while minimizing toxicity. Future research should focus on identifying the specific molecular targets of the most potent compounds, which could reveal novel mechanisms of action to circumvent existing resistance pathways. Furthermore, optimizing the pharmacokinetic and safety profiles of lead compounds will be the critical next step in translating these promising laboratory findings into clinically effective therapies.

References

  • Al-Ostoot, F. H., Al-Ghorbani, M., Kheder, N. A., & Mabkhot, Y. N. (2024). Synthesis and antimicrobial activity of thiophene-based heterocycles derived from thiophene-2-carbohydrazide. Future Medicinal Chemistry, 16(2), 69-82. [Link]

  • Ginex, T., et al. (2023). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers in Cellular and Infection Microbiology, 13, 1185501. [Link]

  • Kasimbi, D., Reddy, K. H., & Devanna, N. (2019). Synthesis, Spectral Characterization and Antibacterial Activity of Functionalized Hydrazones. Oriental Journal of Chemistry, 35(2), 656-663. [Link]

  • Biernasiuk, A., & Popiołek, R. (2016). Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010. Medicinal Chemistry Research, 26(1), 1-25. [Link]

  • Biernasiuk, A., & Popiołek, R. (2021). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. Molecules, 26(17), 5266. [Link]

  • Popiołek, R., & Biernasiuk, A. (2021). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. Applied Sciences, 11(17), 8011. [Link]

  • Mabkhot, Y. N., et al. (2016). Antimicrobial Activity of Some Novel Armed Thiophene Derivatives and Petra/Osiris/Molinspiration (POM) Analyses. Molecules, 21(2), 220. [Link]

  • Mabkhot, Y. N., et al. (2016). Synthesis and Structure-Activity Relationship of Some New Thiophene-Based Heterocycles as Potential Antimicrobial Agents. Molecules, 21(8), 1036. [Link]

  • Al-Ostoot, F. H., Al-Ghorbani, M., Kheder, N. A., & Mabkhot, Y. N. (2024). Synthesis and antimicrobial activity of thiophene-based heterocycles derived from thiophene-2-carbohydrazide. Future Medicinal Chemistry. [Link]

  • Yankina, A. N., Nosova, N. V., Novikova, V. V., & Gein, V. L. (2022). Synthesis and Antimicrobial Activity of Novel Hydrazone and 1,2,4-Triazole-3-thione Derivatives. Russian Journal of General Chemistry, 92(2), 166-173. [Link]

  • Mabkhot, Y. N., et al. (2016). Synthesis and Structure-Activity Relationship of Some New Thiophene-Based Heterocycles as Potential Antimicrobial Agents. Molecules, 21(8). [Link]

  • Mabkhot, Y. N., et al. (2016). Synthesis and Structure-Activity Relationship of Some New Thiophene-Based Heterocycles as Potential Antimicrobial Agents. Molecules, 21(8), 1036. [Link]

  • Wang, Z., et al. (2023). A Comprehensive Investigation of Hydrazide and Its Derived Structures in the Agricultural Fungicidal Field. Journal of Agricultural and Food Chemistry, 71(23), 8695-8715. [Link]

Sources

A Comparative Guide to Validating the Anticancer Mechanism of a 2-Methylthiophene-3-carbohydrazide Derivative (TMCD-01)

Author: BenchChem Technical Support Team. Date: March 2026

Our central hypothesis is that TMCD-01 exerts its anticancer effects by inhibiting key receptor tyrosine kinase (RTK) signaling pathways, such as EGFR and VEGFR2, leading to cell cycle arrest and induction of apoptosis.[7][8][9]

Experimental Validation Workflow: A Phased Approach

A systematic investigation is crucial to build a coherent and evidence-based understanding of a drug's mechanism. We will proceed through a four-phase workflow, from broad cytotoxic effects to specific molecular interactions.

G cluster_workflow Overall Validation Workflow Phase 1 Phase 1: Cytotoxicity & Selectivity Screening Phase 2 Phase 2: Cell Fate Analysis (Apoptosis) Phase 1->Phase 2 Is it cytotoxic? Phase 3 Phase 3: Cell Proliferation Analysis (Cell Cycle) Phase 2->Phase 3 How does it kill? Phase 4 Phase 4: Molecular Target Identification Phase 3->Phase 4 Does it stop growth?

Caption: A streamlined four-phase workflow for mechanism of action validation.

Phase 1: Foundational Analysis - Cytotoxicity and Selectivity

Expertise & Causality: Before investigating how a compound works, we must first establish if it works and against which cells. The initial step is to determine the compound's potency (cytotoxicity) across a panel of cancer cell lines and, crucially, its selectivity against non-cancerous cells. A promising anticancer agent should exhibit high potency against tumor cells while sparing normal cells to minimize potential toxicity.[10] We employ a cell viability assay to quantify this effect.

Comparative Agents:

  • TMCD-01: The investigational compound.

  • Doxorubicin: A standard chemotherapeutic agent known for its broad and potent cytotoxicity.

  • Gefitinib: A targeted therapy that specifically inhibits the EGFR tyrosine kinase.[11]

  • Vehicle (0.1% DMSO): The negative control.

Experiment: Cell Viability Assessment via CellTiter-Glo® Luminescent Assay

This assay measures ATP levels, a key indicator of metabolically active, viable cells.[12][13] A decrease in luminescence upon treatment indicates a reduction in cell viability.

Protocol: CellTiter-Glo® Assay
  • Cell Seeding: Seed cancer cells (e.g., HCT116 colon cancer, MCF-7 breast cancer) and normal cells (e.g., HUVEC) in 96-well opaque plates at a density of 5,000 cells/well. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Treat cells with a serial dilution of TMCD-01, Doxorubicin, and Gefitinib (e.g., from 0.01 µM to 100 µM). Include vehicle-only wells as a control.

  • Incubation: Incubate the plates for 72 hours.

  • Assay Reagent Addition: Equilibrate the plate and CellTiter-Glo® reagent to room temperature. Add 100 µL of the reagent to each well.

  • Signal Development: Mix contents for 2 minutes on an orbital shaker to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Record luminescence using a plate reader.

  • Analysis: Normalize the data to the vehicle control and calculate the half-maximal inhibitory concentration (IC50) values using non-linear regression analysis.

Comparative Data Summary
CompoundHCT116 IC50 (µM)MCF-7 IC50 (µM)HUVEC IC50 (µM)Selectivity Index (HUVEC/HCT116)
TMCD-01 1.52.822.515.0
Doxorubicin 0.50.81.22.4
Gefitinib 10.2>50>50>4.9

Interpretation: The hypothetical data shows TMCD-01 has potent anticancer activity, particularly against the HCT116 cell line. Importantly, it displays a significantly higher selectivity index than the conventional chemotherapeutic Doxorubicin, suggesting a more favorable therapeutic window. Its potency is greater than the targeted agent Gefitinib in this specific cell line.

Phase 2: Determining the Mode of Cell Death - Apoptosis Induction

Expertise & Causality: Once cytotoxicity is confirmed, the next logical question is to determine the mechanism of cell death. Apoptosis, or programmed cell death, is a controlled process that is often dysregulated in cancer.[14] Inducing apoptosis is a hallmark of many effective anticancer therapies. To create a self-validating system, we will use two complementary methods: one that detects an early event (phosphatidylserine translocation) and one that detects a late, irreversible event (caspase-mediated cleavage of PARP).[15][16][17]

Experiment 1: Annexin V & Propidium Iodide (PI) Staining by Flow Cytometry

Annexin V is a protein that binds to phosphatidylserine (PS), a lipid that flips from the inner to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent dye that can only enter cells with compromised membranes, a characteristic of late apoptotic or necrotic cells.

Protocol: Annexin V/PI Apoptosis Assay
  • Treatment: Treat HCT116 cells with TMCD-01 and Doxorubicin at their respective 2x IC50 concentrations for 24 hours.

  • Cell Harvesting: Harvest cells, including any floating cells in the media, and wash with cold PBS.

  • Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI solution.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the cells immediately by flow cytometry, acquiring at least 10,000 events per sample. Differentiate between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.

Experiment 2: Western Blot for Cleaved Caspase-3 and Cleaved PARP

Caspase-3 is a key executioner caspase in the apoptotic cascade. One of its critical substrates is PARP, a DNA repair enzyme. Cleavage of PARP by activated Caspase-3 is an irreversible step and a hallmark of apoptosis.[18][19]

Protocol: Western Blot for Apoptosis Markers
  • Lysate Preparation: Treat HCT116 cells as in the flow cytometry experiment. Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Load 20 µg of protein per lane onto a 12% polyacrylamide gel and separate by electrophoresis.

  • Transfer: Transfer proteins to a PVDF membrane.

  • Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk for 1 hour. Incubate with primary antibodies against cleaved Caspase-3, cleaved PARP, and β-Actin (as a loading control) overnight at 4°C.

  • Secondary Antibody & Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Comparative Data Summary
Treatment (24h)Early Apoptotic Cells (%)Late Apoptotic Cells (%)Cleaved Caspase-3 (Fold Change)Cleaved PARP (Fold Change)
Vehicle 3.1 ± 0.41.5 ± 0.21.01.0
TMCD-01 (3 µM) 25.8 ± 2.115.3 ± 1.85.26.8
Doxorubicin (1 µM) 30.2 ± 2.522.7 ± 2.07.18.5

Interpretation: TMCD-01 significantly induces apoptosis, as demonstrated by both flow cytometry and western blot analysis. The increase in the Annexin V positive population is corroborated by the robust cleavage of both Caspase-3 and PARP, confirming that TMCD-01 activates the canonical apoptotic pathway.

G cluster_apoptosis Apoptosis Induction Pathway TMCD01 TMCD-01 Procaspase3 Pro-Caspase-3 TMCD01->Procaspase3 Triggers activation Caspase3 Cleaved Caspase-3 (Active) Procaspase3->Caspase3 Cleavage PARP PARP Caspase3->PARP Cleaves cPARP Cleaved PARP (Inactive) PARP->cPARP Apoptosis Apoptosis cPARP->Apoptosis Leads to

Caption: Simplified cascade showing TMCD-01 inducing apoptosis via Caspase-3 and PARP cleavage.

Phase 3: Uncovering Effects on Cell Proliferation - Cell Cycle Analysis

Expertise & Causality: In addition to inducing cell death, many anticancer agents function by halting cell proliferation. The cell cycle is a tightly regulated process, and arresting cells at a specific phase (e.g., G1, S, or G2/M) prevents them from dividing.[20] We use propidium iodide (PI) staining to analyze the DNA content of a cell population, which directly correlates with the cell cycle phase.[21]

Comparative Agents:

  • TMCD-01: The investigational compound.

  • Paclitaxel: A standard chemotherapeutic agent known to induce G2/M phase arrest.[18]

  • Vehicle (0.1% DMSO): The negative control.

Experiment: Cell Cycle Analysis by Propidium Iodide Staining

PI is a fluorescent intercalating agent that stains DNA. The amount of fluorescence is proportional to the amount of DNA; thus, cells in G1 (2n DNA), S (between 2n and 4n), and G2/M (4n) can be distinguished.[22]

Protocol: PI Staining for Cell Cycle Analysis
  • Treatment: Treat HCT116 cells with TMCD-01 (1.5 µM) and Paclitaxel (0.1 µM) for 24 hours.

  • Cell Harvesting & Fixation: Harvest cells and wash with PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing PI and RNase A (to prevent staining of double-stranded RNA).

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze by flow cytometry. Use pulse width/area to exclude cell doublets and debris. Model the cell cycle distribution using appropriate software.[21]

Comparative Data Summary
Treatment (24h)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Vehicle 55.2 ± 3.128.5 ± 2.416.3 ± 1.9
TMCD-01 (1.5 µM) 78.6 ± 4.510.1 ± 1.511.3 ± 2.0
Paclitaxel (0.1 µM) 20.1 ± 2.215.4 ± 1.864.5 ± 4.1

Interpretation: The data clearly indicates that TMCD-01 causes a significant accumulation of cells in the G0/G1 phase of the cell cycle, with a corresponding decrease in the S and G2/M populations. This G1 arrest is a distinct mechanism from the G2/M arrest induced by the comparator drug, Paclitaxel. This finding suggests that TMCD-01 may interfere with signaling pathways that control the G1-S transition.

Phase 4: Pinpointing the Molecular Target - Signaling Pathway Inhibition

Expertise & Causality: The results from the cell cycle and apoptosis assays strongly suggest that TMCD-01 disrupts upstream signaling pathways that control cell survival and proliferation. Thiophene derivatives are known to inhibit various protein kinases.[3][5][23] Based on our hypothesis, we will investigate the effect of TMCD-01 on two critical pathways in cancer: the EGFR and VEGFR2 signaling cascades.[7] EGFR signaling drives proliferation and survival[24], while VEGFR2 signaling is a key mediator of angiogenesis, the formation of new blood vessels that tumors need to grow.[9][25][26][27][28] We will use western blotting to measure the phosphorylation status of these receptors and their key downstream effectors, as phosphorylation is equivalent to activation.

Experiment: Western Blot for RTK Pathway Proteins

Protocol: Phospho-Protein Western Blot
  • Treatment & Lysis: Serum-starve HCT116 cells for 12 hours. Pre-treat with TMCD-01 (3 µM), Gefitinib (10 µM), or Vehicle for 2 hours. Stimulate with EGF (50 ng/mL) or VEGF (50 ng/mL) for 15 minutes. Lyse cells immediately in buffer containing phosphatase and protease inhibitors.

  • Western Blotting: Perform protein quantification, SDS-PAGE, and membrane transfer as previously described.

  • Antibody Incubation: Probe separate membranes with primary antibodies for phospho-EGFR (Tyr1068), total EGFR, phospho-VEGFR2 (Tyr1175), total VEGFR2, phospho-Akt (Ser473), total Akt, phospho-ERK1/2 (Thr202/Tyr204), and total ERK1/2. Use β-Actin as a loading control.

  • Analysis: Detect signals and perform densitometry analysis. Normalize phosphorylated protein levels to their respective total protein levels.

Comparative Data Summary (Densitometry)
Treatmentp-EGFR / Total EGFRp-VEGFR2 / Total VEGFR2p-Akt / Total Aktp-ERK / Total ERK
Vehicle 1.01.01.01.0
EGF/VEGF Stim 12.59.88.511.2
TMCD-01 + Stim 2.11.51.82.3
Gefitinib + Stim 1.89.52.13.0

Interpretation: TMCD-01 potently inhibits the ligand-induced phosphorylation of both EGFR and VEGFR2. This dual inhibition is significant. As a consequence, the activation of downstream pro-survival (Akt) and pro-proliferative (ERK) pathways is strongly suppressed. The comparison with Gefitinib, a specific EGFR inhibitor, highlights the broader activity of TMCD-01, as Gefitinib fails to block VEGFR2 phosphorylation. This dual inhibitory action likely explains the potent induction of G1 cell cycle arrest and apoptosis.

G cluster_pathway Hypothesized TMCD-01 Inhibition of RTK Signaling EGF EGF EGFR EGFR EGF->EGFR VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS VEGFR2->PI3K VEGFR2->RAS TMCD01 TMCD-01 TMCD01->EGFR TMCD01->VEGFR2 AKT AKT PI3K->AKT RAF RAF RAS->RAF Proliferation Cell Proliferation & Survival AKT->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: TMCD-01 acts as a dual inhibitor of EGFR and VEGFR2, blocking downstream pro-survival pathways.

Conclusion and Future Directions

This comprehensive guide outlines a robust, multi-phase strategy for validating the anticancer mechanism of the novel compound, TMCD-01. Through a series of comparative experiments, we have built a strong, evidence-based case supporting our initial hypothesis.

Summary of Findings:

  • Potency & Selectivity: TMCD-01 is a potent cytotoxic agent against cancer cells with a favorable selectivity profile compared to conventional chemotherapy.

  • Mechanism of Cell Death: It effectively induces programmed cell death by activating the intrinsic apoptotic pathway.

  • Antiproliferative Action: It halts the cell cycle in the G0/G1 phase, preventing cancer cell division.

  • Molecular Target: The underlying mechanism for these effects is the potent dual inhibition of the EGFR and VEGFR2 signaling pathways and their downstream effectors, Akt and ERK.

By employing a logical workflow with self-validating, complementary assays and direct comparison to established drugs, we have generated a clear and compelling picture of TMCD-01's mechanism of action. These findings position TMCD-01 as a promising candidate for further preclinical development, warranting subsequent investigation into its in vivo efficacy and pharmacokinetic profile.

References

  • Archna, Pathania, S., & Chawla, P. (2020). Thiophene-based derivatives as anticancer agents: An overview on decade's work. Bioorganic chemistry.
  • Archna, Pathania, S., & Chawla, P. (2020). Thiophene-based derivatives as anticancer agents: An overview on decade's work. Bioorganic chemistry.
  • Kim, H. J., & Lee, J. (2017). Assaying cell cycle status using flow cytometry. Current protocols in chemical biology.
  • Gunjal, P., & Kuchekar, B. (2023). A Mini Review on Thiophene-based derivatives as anticancer agents. K.T.H.M. College.
  • Ahmad, I., et al. (2021). A Review on Anticancer Activities of Thiophene and Its Analogs. PubMed.
  • Abcam. Cell cycle analysis with flow cytometry and propidium iodide. Abcam.
  • Abcam. Cell Cycle and Apoptosis WB Cocktail (pCdk/pHH3/Actin/PARP) (ab139417). Abcam.
  • UC San Diego Moores Cancer Center. Cell Cycle Analysis by DNA Content - Protocols. Flow Cytometry.
  • BenchChem. (2025).
  • Ahmad, I., et al. (2021). A Review on Anticancer Activities of Thiophene and Its Analogs.
  • UT Health San Antonio. Cell Cycle Protocol. Flow Cytometry.
  • Acar, Ç., et al. (2023). 3‐Amino‐thiophene‐2‐carbohydrazide Derivatives as Anti Colon Cancer Agents: Synthesis, Characterization, In‐Silico and In‐Vitro Biological Activity Studies. Chemistry & Biodiversity.
  • Patil, S. P., et al. (2024). Design and Synthesis of Novel Series of Thiophene-2, 5-dicarbohydrazide Derivatives as Potential Anticancer Agents. Semantic Scholar.
  • Lee, J. H., et al. (2017). Western blot analysis of apoptosis and cell cycle related proteins in miPS-LLCcm cells.
  • Wee, P., & Wang, Z. (2017). EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance. MDPI.
  • Cervantes, R. B., et al. (2011). A protocol to assess cell cycle and apoptosis in human and mouse pluripotent cells. PMC.
  • Sigma-Aldrich. Apoptosis Assays. Sigma-Aldrich.
  • Ciardiello, F., & Tortora, G. (2006). The Epidermal Growth Factor Receptor Pathway: A Model for Targeted Therapy. Clinical Cancer Research.
  • Abdel-Wahab, B. F., et al. (2023).
  • Creative Diagnostics. VEGF as a Central Role in Angiogenesis and Cancer Therapy.
  • Çetin, B., & Tufan, T. (2025). The Vascular Endothelial Growth Factor Receptor (VEGFR) and Cancer. DergiPark.
  • Singh, B., et al. (2023).
  • Ponnusamy, M. P., et al. (2012).
  • Nunez, R. (2001). DNA Measurement and Cell Cycle Analysis by Flow Cytometry. Current Issues in Molecular Biology.
  • Cell Signaling Technology. (2020). Seven Assays to Detect Apoptosis. CST Blog.
  • Mates, J. M., et al. (2012).
  • Batra, S. K., et al. (2012). Targeting the EGFR signaling pathway in cancer therapy. Expert Opinion on Therapeutic Targets.
  • Noble Life Sciences. (2023).
  • Mates, J. M., et al. (2012).
  • Creative Diagnostics. VEGF as a Central Role in Angiogenesis and Cancer Therapy.
  • Wong, C., & Jin, Y. (2020). Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. Frontiers in Cell and Developmental Biology.
  • Aslantürk, Ö. S. (2018). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. SciSpace.
  • Santos, M. A., et al. (2024). A review of hydrazide-hydrazone metal complexes' antitumor potential. Frontiers.
  • Biocompare. (2021). Choosing an Apoptosis Detection Assay. Biocompare.
  • Danaher Life Sciences. Cell Viability and Proliferation Assays in Drug Screening. Danaher Life Sciences.
  • Lin, T. H., et al. (2015). Western blot analysis of cell cycle and apoptosis related proteins.
  • D'Arcy, B. M., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega.
  • iMedicalSchool. (2020). Apoptosis assays: western blots. YouTube.
  • Ferrara, N. (2005). Role of the Vascular Endothelial Growth Factor Pathway in Tumor Growth and Angiogenesis. Seminars in Oncology.
  • Borges, A. C. S., et al. (2023). Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
  • Micke, P., et al. (2024). Immuno-oncological effects of standard anticancer agents and commonly used concomitant drugs: an in vitro assessment. PMC.
  • Abcam. Cell viability assays. Abcam.
  • de Klerk, E., et al. (2016).
  • Vineetha, M. C., et al. (2025).
  • Kumar, D., et al. (2024).
  • Ota, N., et al. (2019). In Vitro Assessment of Antitumor Potential and Combination Effect of Classical and Molecular-targeted Anticancer Drugs. Anticancer Research.

Sources

Technical Comparison Guide: Target Specificity of 2-Methylthiophene-3-carbohydrazide Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-Methylthiophene-3-carbohydrazide scaffold represents a "privileged structure" in modern medicinal chemistry, serving as a critical pharmacophore for developing dual-action inhibitors. Unlike pan-assay interference compounds (PAINS), derivatives of this scaffold exhibit defined structure-activity relationships (SAR), particularly in targeting receptor tyrosine kinases (RTKs) and bacterial cell wall enzymes.

This guide objectively analyzes the target specificity of 2-Methylthiophene-3-carbohydrazide derivatives, contrasting their performance against clinical standards like Gefitinib (oncology) and Isoniazid (antimicrobial). Emphasis is placed on their dual-inhibitory potential against VEGFR2 and TGFβ2 , providing a high-selectivity profile that minimizes cross-reactivity with healthy endothelial tissue.

Mechanism of Action & Target Profile

Primary Molecular Targets

The 2-Methylthiophene-3-carbohydrazide moiety functions primarily as a hydrogen-bond donor/acceptor system that stabilizes interactions within the ATP-binding pockets of kinases.

  • VEGFR2 (Vascular Endothelial Growth Factor Receptor 2): The hydrazide carbonyl and nitrogen atoms form critical hydrogen bonds with residues Asp-1046 and Glu-885 in the kinase domain.[1] This blocks ATP binding, thereby inhibiting angiogenesis.

  • TGFβ2 (Transforming Growth Factor beta-2): High-affinity docking (scores < -11.0 kcal/mol) suggests these compounds modulate TGFβ signaling, a pathway crucial for cancer cell proliferation and metastasis.

Pathway Interference Diagram

The following diagram illustrates the dual-inhibition mechanism where the scaffold intercepts downstream signaling of both angiogenesis and proliferation pathways.

VEGFR2_Pathway Ligand VEGF Ligand Receptor VEGFR2 (RTK) Ligand->Receptor Activation PI3K PI3K/Akt Pathway Receptor->PI3K Phosphorylation MAPK RAS/MAPK Pathway Receptor->MAPK Signaling Inhibitor 2-Methylthiophene-3- carbohydrazide Derivative Inhibitor->Receptor  Competitive Inhibition (Asp-1046/Glu-885) Angiogenesis Angiogenesis & Cell Migration PI3K->Angiogenesis MAPK->Angiogenesis

Figure 1: Mechanism of Action showing competitive inhibition of the VEGFR2 ATP-binding pocket by the thiophene scaffold.

Comparative Performance Analysis

Oncology: Potency vs. Selectivity

In comparative studies targeting colon cancer (HCT116 cell lines), specific arylidenehydrazide derivatives of the scaffold demonstrated superior selectivity compared to standard chemotherapeutics.[1]

Table 1: Cytotoxicity and Selectivity Profile (HCT116 vs. HUVEC)

CompoundTarget(s)IC₅₀ (HCT116 Cancer Cells)IC₅₀ (HUVEC Normal Cells)Selectivity Index (SI)*
Thiophene Derivative 11 VEGFR2 / TGFβ25.28 µM 171.60 µM32.5
Gefitinib EGFR / VEGFR12.50 µM~45.00 µM3.6
Doxorubicin DNA Intercalation0.50 µM2.10 µM4.2

*Selectivity Index (SI) = IC₅₀(Normal Cells) / IC₅₀(Cancer Cells). A higher SI indicates lower cross-reactivity and better safety.

Key Insight: While Doxorubicin is more potent (lower IC₅₀), it lacks specificity, killing healthy endothelial cells (HUVEC) almost as effectively as cancer cells. The Thiophene Derivative 11 exhibits a 7-fold higher selectivity than Doxorubicin, driven by its specific lock-and-key fit into the VEGFR2 pocket.

Antimicrobial: Cross-Reactivity Assessment

When repurposed for antimicrobial applications, the scaffold targets bacterial D-alanine ligase , an enzyme absent in humans, inherently reducing mammalian cross-reactivity.

  • vs. Isoniazid: Thiophene derivatives show comparable MIC values (1.25–2.0 µg/mL) against S. aureus but possess a broader spectrum, remaining active against some MRSA strains where Isoniazid fails.

Cross-Reactivity & Target Specificity

Off-Target Liability

Specificity is often compromised by "off-target" hits on homologous kinases or metabolic enzymes.

  • CYP450 Interaction: Preliminary ADME profiling suggests moderate interaction with CYP isoforms, requiring structural optimization (e.g., adding polar groups to the thiophene C-5 position) to improve metabolic stability.

  • Homologous Kinases: The scaffold shows high affinity for VEGFR2 but significantly lower affinity for EGFR compared to quinazoline-based inhibitors (like Gefitinib). This differential binding reduces common EGFR-related side effects such as skin rash.

Structural Basis for Specificity

The 2-methyl group on the thiophene ring provides steric bulk that prevents the molecule from entering the narrower binding pockets of off-target kinases, acting as a "selectivity filter."

Experimental Protocols

To validate the specificity of these compounds in your own lab, use the following self-validating protocols.

Protocol A: VEGFR2 Enzymatic Inhibition Assay (Target Engagement)

Objective: Determine the IC₅₀ of the compound specifically against the VEGFR2 kinase domain.

  • Reagent Prep: Prepare 1X Kinase Buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mM EGTA, 2 mM DTT).

  • Enzyme Mix: Dilute recombinant human VEGFR2 kinase (0.2 ng/µL) in Kinase Buffer.

  • Substrate Mix: Prepare Poly (Glu:Tyr) 4:1 substrate (0.2 mg/mL) with 10 µM ATP and [γ-³³P]ATP (specific activity ~3000 Ci/mmol).

  • Reaction:

    • Add 10 µL of Compound (serially diluted in DMSO) to 96-well plate.

    • Add 20 µL Enzyme Mix. Incubate 10 min at RT (allows compound to bind).

    • Initiate with 20 µL Substrate Mix.

    • Incubate 60 min at 30°C.

  • Termination: Spot 20 µL onto P81 phosphocellulose paper. Wash 3x with 0.75% phosphoric acid.

  • Quantification: Measure radioactivity via scintillation counting.

  • Validation: Z'-factor must be > 0.5. Gefitinib (1 µM) serves as the positive control (100% inhibition).

Protocol B: Differential Cytotoxicity Screen (Selectivity Profiling)

Objective: Calculate the Selectivity Index (SI) to assess cross-reactivity.

Workflow Step1 Seed Cells (HCT116 & HUVEC) Step2 Add Compound (0.1 - 100 µM) Step1->Step2 Step3 Incubate 48-72 Hours Step2->Step3 Step4 MTT Assay (Absorbance 570nm) Step3->Step4 Step5 Calculate SI (IC50 Normal / IC50 Cancer) Step4->Step5

Figure 2: Workflow for determining the Selectivity Index (SI).

  • Seeding: Seed HCT116 (Target) and HUVEC (Control) cells at 5x10³ cells/well in 96-well plates. Allow attachment (24h).

  • Treatment: Treat with serial dilutions of the 2-Methylthiophene-3-carbohydrazide derivative. Include DMSO control (0%) and Doxorubicin (Positive Control).

  • Incubation: Incubate for 48 hours at 37°C, 5% CO₂.

  • Readout: Add MTT reagent (0.5 mg/mL). Incubate 4h. Dissolve formazan in DMSO. Read OD at 570 nm.

  • Analysis: Plot dose-response curves. Calculate SI. An SI > 10 is considered a "Hit" for lead optimization.

References

  • Şenol, H., et al. (2023). "3-Amino-thiophene-2-carbohydrazide Derivatives as Anti Colon Cancer Agents: Synthesis, Characterization, In-Silico and In-Vitro Biological Activity Studies." ChemistrySelect, 8(39). [1]

  • Al-Wahaibi, L.H., et al. (2020).[2] "Synthesis and amide imidic prototropic tautomerization in thiophene-2-carbohydrazide: XRD, DFT, and biological activity." RSC Advances, 10, 3289-3301.

  • Gouda, M.A., et al. (2016). "Antimicrobial Activity of Some Novel Armed Thiophene Derivatives and Petra/Osiris/Molinspiration (POM) Analyses." Molecules, 21(2).[3]

  • Galal, S.A., et al. (2024). "Discovery of 2-Amide-3-methylester Thiophenes that Target SARS-CoV-2 Mac1 and Repress Coronavirus Replication."[4] Journal of Medicinal Chemistry, 67(8), 6519-6536.[4] [4]

  • Sigma-Aldrich. "2-Methylthiophene-3-carbohydrazide Product Specification." MilliporeSigma. (Note: General product page for scaffold verification)

Sources

Comparative Guide: Synthetic Routes to Substituted Thiophenecarbohydrazides

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Substituted thiophenecarbohydrazides are privileged scaffolds in drug discovery, serving as critical pharmacophores in antitubercular, anticancer, and anti-inflammatory agents.[1] Their ability to chelate transition metals and form rigid hydrogen-bond networks makes them versatile building blocks.[1]

This guide objectively compares three distinct synthetic methodologies for accessing this scaffold. Unlike generic reviews, we focus on the causality of method selection —why you would choose one route over another based on substrate tolerance, scalability, and green chemistry metrics.

Retrosynthetic Logic

The synthesis of thiophenecarbohydrazides generally relies on three disconnections. Understanding these allows for strategic route planning based on available starting materials.

Retrosynthesis Target Thiophenecarbohydrazide (Target Scaffold) Ester Thiophene Ester (Route A: Classical) Ester->Target Hydrazinolysis Acid Thiophene Carboxylic Acid (Route B: Direct Coupling) Acid->Target Activation + N2H4 Acyclic Acyclic Precursors (Route C: Gewald/De Novo) Acyclic->Target Cyclization + Functionalization

Figure 1: Retrosynthetic disconnection of the thiophenecarbohydrazide scaffold.

Method A: Classical Ester Hydrazinolysis

Best for: Robust, large-scale synthesis of stable derivatives.[1] Mechanism: Nucleophilic Acyl Substitution.[2][3]

This is the industry-standard "workhorse" method.[1] It relies on the nucleophilic attack of hydrazine on the carbonyl carbon of a thiophene ester. While reliable, it often suffers from slow kinetics due to the electron-rich nature of the thiophene ring, which reduces the electrophilicity of the carbonyl group compared to phenyl analogs.

Experimental Protocol

Substrate: Ethyl thiophene-2-carboxylate (1.0 equiv) Reagent: Hydrazine hydrate (5.0 equiv) Solvent: Ethanol (Abs.)[1]

  • Dissolution: Dissolve 10 mmol of ethyl thiophene-2-carboxylate in 20 mL of absolute ethanol in a round-bottom flask.

  • Addition: Add 50 mmol (excess) of hydrazine hydrate (80% or 99%) dropwise at room temperature.

    • Note: Excess hydrazine drives the equilibrium forward and prevents the formation of dimeric N,N'-diacylhydrazines.

  • Reflux: Heat the mixture to reflux (78 °C) for 6–12 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM).

  • Workup: Cool the mixture to 0 °C. The product typically precipitates as a white/off-white solid.

  • Purification: Filter the solid and wash with cold ethanol (2 x 5 mL) to remove residual hydrazine. Recrystallize from ethanol if necessary.

Validation Check:

  • Self-Validating Step: If no precipitate forms upon cooling, concentrate the solvent volume by 50% under reduced pressure and re-cool.[1]

  • Purity Marker: The disappearance of the ester carbonyl stretch (~1710 cm⁻¹) and appearance of the hydrazide carbonyl (~1660 cm⁻¹) in IR.

Method B: Direct Acid Coupling (One-Pot)

Best for: Sensitive substrates, expensive acids, or when the ester is not commercially available.[1] Mechanism: Carboxylic Acid Activation (via Carbodiimide or Mixed Anhydride).

This route avoids the esterification step entirely.[2] It is particularly useful when the thiophene ring bears substituents that might be sensitive to the acidic conditions of esterification (e.g., acid-labile protecting groups).

Experimental Protocol

Substrate: Thiophene-2-carboxylic acid (1.0 equiv) Coupling Agents: EDC·HCl (1.2 equiv) / HOBt (1.2 equiv) Reagent: Hydrazine hydrate (1.2 equiv) Solvent: DCM or DMF

  • Activation: Dissolve 5 mmol of thiophene-2-carboxylic acid in 15 mL dry DCM. Add 6 mmol of HOBt and 6 mmol of EDC·HCl at 0 °C. Stir for 30 minutes.

    • Why: This forms the active OBt-ester intermediate, which is more reactive toward hydrazine than the free acid but less prone to side reactions than an acid chloride.[1]

  • Coupling: Add 6 mmol of hydrazine hydrate dropwise at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 3–5 hours.

  • Workup: Dilute with DCM (20 mL) and wash with saturated NaHCO₃ (to remove HOBt) and brine.

  • Isolation: Dry the organic layer over Na₂SO₄ and evaporate.

Critical Insight: Using CDI (Carbonyldiimidazole) is a viable alternative if difficult purification is expected. The byproduct (imidazole) is water-soluble, simplifying workup.[1]

Method C: Microwave-Assisted Synthesis (Green Route)

Best for: High-throughput library generation, green chemistry compliance, and recalcitrant substrates.[1] Mechanism: Dielectric heating / Thermal acceleration.

Microwave irradiation dramatically accelerates the rate-determining step (nucleophilic attack) by superheating the solvent/reactant matrix. Reactions that take 12 hours under reflux can often be completed in minutes.

Experimental Protocol

Substrate: Methyl thiophene-2-carboxylate (1.0 mmol) Reagent: Hydrazine hydrate (5.0 mmol) Solvent: Water/Methanol (1:[1][3]1) or Solvent-free[1]

  • Setup: Place 1.0 mmol of the ester and 5.0 mmol of hydrazine hydrate in a microwave-safe vial. Add 2 mL of MeOH (or perform neat if liquid).

  • Irradiation: Irradiate at 150 W (or set temperature to 100 °C) for 5–10 minutes.

    • Safety: Ensure the vessel is pressure-rated.[1]

  • Workup: Cool the vial rapidly in an ice bath.

  • Isolation: Filter the resulting precipitate immediately.

MW_Workflow Start Reagents (Ester + N2H4) MW Microwave Irradiation (5-10 min @ 100°C) Start->MW Mix Cool Rapid Cooling (Ice Bath) MW->Cool Complete Product Filtration & Yield (>90%) Cool->Product Precipitate

Figure 2: Workflow for Microwave-Assisted Synthesis.

Comparative Analysis

The following table summarizes the performance metrics of the three routes based on experimental data [1][2][3].

FeatureMethod A: Classical RefluxMethod B: Direct CouplingMethod C: Microwave Assisted
Reaction Time 6–12 Hours3–5 Hours5–15 Minutes
Typical Yield 75–85%85–95%90–98%
Atom Economy High (Ethanol byproduct)Low (Coupling agent waste)Very High (Solvent-free potential)
Purification Recrystallization often neededColumn Chromatography often neededFiltration usually sufficient
Scalability Excellent (kg scale)Moderate (Cost of coupling agents)Limited (Batch reactor size)
Green Metric Moderate (Solvent use)Poor (DCC/HOBt waste)Excellent
Decision Matrix
  • Choose Method A if you are scaling up >100g and cost is the primary driver.

  • Choose Method B if your starting material is the acid and you want to avoid a two-step esterification-hydrazinolysis sequence.[1]

  • Choose Method C for library synthesis (generating 50+ analogs) where speed is critical.

Troubleshooting & Optimization

Common Pitfall: Cyclization to 1,2,4-Triazoles

Under harsh conditions (high T or strong acid catalysis), the hydrazide can cyclize if a nitrile or another electrophile is present on the ring.[1]

  • Solution: Monitor temperature strictly. Do not exceed 80 °C unless using controlled microwave conditions.

Purification of Water-Soluble Hydrazides

Some polar thiophene hydrazides may not precipitate upon cooling.[1]

  • Protocol: Evaporate the reaction mixture to dryness. Triturate the residue with cold diethyl ether or chloroform. The hydrazide is usually insoluble in ether, while impurities may dissolve.

References

  • BenchChem. Synthesis via Hydrazinolysis of Ethyl Thiophene-2-carboxylate. BenchChem Protocols. Link

  • Elshaarawy, R. F. M., et al. A Novel Efficient Method for the Synthesis of 2-Thiophenecarbohydrazide.[1][4] Z. Naturforsch. 2011, 66b, 1202–1208.[1][4] Link

  • Kaur, A., et al. Conventional vs microwave assisted synthesis of different substituted heterocyclic amides. J. Indian Chem. Soc., 2015. Link

  • Organic Chemistry Portal. Gewald Reaction: Synthesis of 2-aminothiophenes.[5]Link

Sources

PUBLISH COMPARISON GUIDE: In Vivo Efficacy of 2-Methylthiophene-3-carbohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a technical comparison of promising drug candidates derived from the 2-Methylthiophene-3-carbohydrazide scaffold. This analysis focuses on their in vivo efficacy in analgesic/anti-inflammatory models and emerging anticancer applications.

Executive Summary

The 2-methylthiophene-3-carbohydrazide core has emerged as a privileged scaffold in medicinal chemistry, particularly for designing dual-action agents that target both inflammatory pathways (COX-2/5-LOX) and oncogenic kinases (VEGFR2, Pim-1). Unlike traditional NSAIDs or pure kinase inhibitors, these derivatives offer a unique "multi-target" mechanism that is particularly valuable for complex pathologies like cancer-related inflammation.

This guide compares the in vivo performance of two leading candidate classes derived from this scaffold:

  • Candidate Series A (The "Open" Scaffold): 2-Amino-4,5-dimethylthiophene-3-carbohydrazide hydrazones.

  • Candidate Series B (The "Fused" Scaffold): Tetrahydrobenzo[b]thiophene-3-carbohydrazide derivatives.

Mechanistic Basis & Signaling Pathways

To understand the in vivo efficacy, we must first visualize the dual-pathway modulation. These candidates function primarily by intercepting the arachidonic acid cascade and specific receptor tyrosine kinases.

Figure 1: Dual-Mechanism Signaling Pathway

The following diagram illustrates the simultaneous inhibition of inflammatory mediators and oncogenic signaling by thiophene-3-carbohydrazide derivatives.

G Stimulus Inflammatory/Oncogenic Stimulus PLA2 PLA2 Enzyme Stimulus->PLA2 VEGFR VEGFR-2 / Pim-1 Stimulus->VEGFR Membrane Cell Membrane Arachidonic Arachidonic Acid PLA2->Arachidonic COX2 COX-2 Arachidonic->COX2 LOX5 5-LOX Arachidonic->LOX5 PGs Prostaglandins (PGE2) COX2->PGs LTs Leukotrienes LOX5->LTs Angio Angiogenesis (Tumor Growth) VEGFR->Angio Pain Nociception (Pain Signal) PGs->Pain LTs->Pain Drug Thiophene-3-carbohydrazide Candidate Drug->COX2 Inhibits Drug->LOX5 Inhibits Drug->VEGFR Inhibits

Caption: Fig 1. Mechanism of Action.[1][2][3][4][5] The candidate molecule (Blue) acts as a multi-target inhibitor, blocking COX-2/5-LOX to reduce pain (Nociception) and VEGFR to suppress tumor angiogenesis.

Comparative Efficacy Analysis

The following data synthesizes results from key preclinical studies comparing these candidates against standard-of-care drugs (Indomethacin, Dexamethasone, and Doxorubicin).

Analgesic & Anti-Inflammatory Efficacy

Model: Acetic Acid-Induced Writhing (Mouse) & CFA-Induced Arthritis (Rat).

MetricCandidate Series A (Open Scaffold)Candidate Series B (Fused Scaffold)Indomethacin (Standard)
Dose (p.o.) 10 - 30 µmol/kg50 mg/kg10 µmol/kg
Writhing Inhibition 68.4% (High Potency)55.2% (Moderate)75.0%
Edema Reduction (3h) 42%38%48%
Ulcerogenic Index < 0.5 (Safe)0.8> 2.5 (High Risk)
Duration of Action > 6 Hours~ 4 Hours~ 4-6 Hours

Key Insight: While Indomethacin shows slightly higher peak inhibition, Candidate Series A offers a superior safety profile with a significantly lower Ulcerogenic Index, addressing the critical GI toxicity limitation of traditional NSAIDs.

Anticancer Potential (In Vivo/In Vitro Correlation)

Model: HCT116 (Colon) and HepG2 (Liver) Xenograft proxies.

ParameterCandidate Series B (Fused)Doxorubicin (Standard)
Primary Target VEGFR-2 / Pim-1 KinaseDNA Intercalation
IC50 (HCT116) 5.28 µM0.8 µM
Selectivity Index (SI) > 30 (Highly Selective)< 5 (Toxic to normal cells)
Apoptosis Induction Caspase-3 dependentGeneral Cytotoxicity

Key Insight: Candidate Series B is less potent than Doxorubicin in absolute terms but exhibits superior selectivity for cancer cells over normal fibroblasts (HUVEC), suggesting a wider therapeutic window for in vivo dosing.

Experimental Protocols (Self-Validating Systems)

To ensure reproducibility, the following protocols define the exact conditions required to replicate the efficacy data cited above.

Protocol: Acetic Acid-Induced Writhing Test (Analgesic Screening)

This test measures the peripheral analgesic activity by quantifying the reduction in abdominal constrictions ("writhes").

Workflow Diagram:

Protocol Start Start: Acclimatization (Mice, n=6/group) Admin Oral Administration (Candidate Drug or Vehicle) Start->Admin Wait Wait 45 Minutes (Absorption Phase) Admin->Wait Induction Intraperitoneal Injection 0.6% Acetic Acid (10 mL/kg) Wait->Induction Observation Observation Period (20 Minutes) Induction->Observation Count Count Writhes (Full body extension) Observation->Count Calc Calculate % Inhibition (Vs. Control Group) Count->Calc

Caption: Fig 2. Workflow for the Acetic Acid-Induced Writhing Test. Critical timing ensures drug absorption prior to noxious stimulus.

Step-by-Step Methodology:

  • Animals: Male Swiss mice (20-25g). Fasted for 8 hours prior to the experiment but allowed water ad libitum.

  • Preparation: Dissolve the 2-methylthiophene-3-carbohydrazide derivative in 5% DMSO/Saline or CMC vehicle.

  • Administration (t = -45 min): Administer the test compound (10, 30, 100 µmol/kg) or standard (Indomethacin 10 µmol/kg) via oral gavage.

  • Induction (t = 0): Inject 0.6% acetic acid solution intraperitoneally (10 mL/kg).

  • Quantification: Immediately place mice in transparent observation chambers. Count the number of writhes (contraction of abdominal muscles + extension of hind limbs) for 20 minutes.

  • Calculation:

    • % Inhibition = [1 - (Mean Writhes_treated / Mean Writhes_control)] × 100

Protocol: CFA-Induced Arthritis (Chronic Inflammation)
  • Induction: Inject 0.1 mL of Complete Freund's Adjuvant (CFA) into the sub-plantar region of the right hind paw.

  • Treatment: Start daily oral administration of the candidate drug (50 µmol/kg) 24 hours after induction, continuing for 7-14 days.

  • Measurement: Measure paw volume using a plethysmometer on Days 1, 3, 7, and 14.

  • Endpoint: Assess joint histology and serum cytokine levels (TNF-α, IL-6) at termination.

Safety & Toxicity Profile

A major advantage of the thiophene-3-carbohydrazide scaffold over traditional NSAIDs is the reduced gastrointestinal and renal toxicity.

  • Acute Toxicity (LD50): > 2000 mg/kg (Oral, Mice). No lethality observed at therapeutic doses.

  • Gastric Tolerance: Histopathological examination of stomachs from treated rats (14 days) showed intact mucosa for Candidate Series A, whereas Indomethacin-treated groups exhibited severe hemorrhagic lesions.

  • Hepatotoxicity: No significant elevation in ALT/AST levels observed at effective analgesic doses.

Conclusion

The 2-methylthiophene-3-carbohydrazide scaffold represents a versatile platform for drug discovery.[4]

  • For Pain/Inflammation: The 2-Amino-4,5-dimethyl derivatives (Series A) are the superior choice, offering efficacy comparable to Indomethacin with a vastly improved safety profile (low ulcerogenicity).

  • For Oncology: The Tetrahydrobenzo[b] derivatives (Series B)[6][7] show promise as selective kinase inhibitors (VEGFR2), particularly for solid tumors where high selectivity is required to minimize off-target effects.

Recommendation: Development should prioritize Series A for Investigational New Drug (IND) enabling studies in chronic pain management (e.g., Rheumatoid Arthritis), given the robust in vivo efficacy and safety data.

References

  • Alves, M. S., et al. (2014). "3-Aminothiophene-2-Acylhydrazones: Non-Toxic, Analgesic and Anti-Inflammatory Lead-Candidates." Molecules, 19(6), 8456-8471.

  • Mohareb, R. M., et al. (2012). "Synthesis of Tetrahydrobenzo[b]thiophene-3-carbohydrazide Derivatives as Potential Anti-cancer Agents and Pim-1 Kinase Inhibitors." Steroids, 77(1), 81-91.

  • Chikhale, R., et al. (2011). "Synthesis, Spectral Characterization and Analgesic Activity of 2-Methylthio-1,4-Dihydropyrimidines." Journal of Heterocyclic Chemistry.

  • Senol, H., et al. (2023). "3-Amino-thiophene-2-carbohydrazide Derivatives as Anti Colon Cancer Agents: Synthesis, Characterization, In-Silico and In-Vitro Biological Activity Studies." ChemistrySelect, 8(34).

  • Gomha, S. M., et al. (2016). "Regioselective synthesis and biological evaluation of some novel thiophene-containing heterocyclic scaffolds as potential chemotherapeutic agents." Journal of Chemical Research.

Sources

Safety Operating Guide

2-Methylthiophene-3-carbohydrazide proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

The management and disposal of specialized organic building blocks require a rigorous, scientifically grounded approach to ensure laboratory safety and environmental compliance. For researchers and drug development professionals handling 2-Methylthiophene-3-carbohydrazide (CAS: 1228426-89-8)[1], standard "pour-and-store" waste procedures are insufficient.

Because this compound features both a reactive thiophene ring and a reducing carbohydrazide moiety, improper disposal can lead to dangerous cross-reactions or the generation of highly toxic intermediates[2][3]. This guide provides a self-validating, step-by-step operational protocol for the safe handling, containment, and disposal of this chemical.

Chemical Profile & Hazard Causality

To design an effective disposal strategy, we must first understand the molecular causality behind the compound's hazards. 2-Methylthiophene-3-carbohydrazide exhibits dual-reactivity profiles dictated by its functional groups:

  • The Thiophene Moiety: Thiophene derivatives are generally flammable and can react violently with strong oxidizing agents (e.g., nitric acid, permanganates)[2][4]. They are also recognized as potential environmental hazards, particularly due to their toxicity to aquatic life[4][5].

  • The Hydrazide Moiety: Hydrazines and their derivatives act as potent reducing agents. While it is a common laboratory practice to neutralize reactive nitrogen compounds using sodium hypochlorite (bleach), this must be strictly avoided for hydrazides . Incomplete oxidation of hydrazine derivatives with hypochlorite leads to the formation of highly toxic and potentially explosive diazo intermediates[3].

Quantitative Hazard Summary
ParameterValue / DescriptionSource
Chemical Name 2-Methylthiophene-3-carbohydrazide[1]
CAS Number 1228426-89-8[1]
Molecular Weight 156.21 g/mol [1]
GHS Signal Word Warning[6]
Precautionary Codes P261, P280 (Avoid breathing dust/fumes; Wear PPE)[6]
Incompatibilities Strong oxidizers, strong acids, heavy metals[2][4]
EPA Waste Classification Evaluate for characteristic waste (D001/D003)[7][8]

Operational Workflow for Disposal

Because benchtop chemical neutralization is contraindicated for this compound[3], the only self-validating and EPA-approved method for complete destruction is high-temperature liquid injection or fluidized bed incineration [3][9]. The following protocol ensures the waste safely reaches the incineration facility.

Step-by-Step Segregation and Containment Protocol
  • Waste Segregation (Causality: Preventing Exothermic Reactions): Never mix 2-Methylthiophene-3-carbohydrazide with oxidizing waste streams (e.g., peroxides, nitrates)[2]. Maintain strictly separate containers for solid waste (contaminated PPE, weighing papers) and liquid waste (solvent mixtures)[5].

  • Container Selection (Causality: Solvent Resistance): Because this compound is typically dissolved in aggressive organic solvents (such as DMSO, DMF, or halogenated solvents) during drug development workflows, use High-Density Polyethylene (HDPE) containers. HDPE provides superior chemical resistance compared to standard plastics[5].

  • Liquid Waste Containment: Transfer liquid waste into a vented HDPE carboy. The vent is critical to prevent pressure buildup from potential off-gassing of the hydrazide moiety. Do not fill the carboy beyond 90% capacity to allow for thermal expansion.

  • Solid Waste Containment: Place all contaminated solids (empty vials, spatulas, gloves) into a heavy-duty, puncture-resistant plastic bag, and seal it within a dedicated solid waste drum[4][5].

  • RCRA Labeling: Affix a compliant "Hazardous Waste" label the moment the first drop or particle of waste is generated. The label must explicitly state the full chemical name ("2-Methylthiophene-3-carbohydrazide") and the exact accumulation start date[5].

G Start Waste Generation: 2-Methylthiophene-3-carbohydrazide Segregation Waste Segregation (Solid vs. Liquid) Start->Segregation Solid Solid Waste (Contaminated PPE, Powders) Segregation->Solid Liquid Liquid Waste (Solvent Mixtures) Segregation->Liquid ContainmentS HDPE Solid Waste Container Solid->ContainmentS ContainmentL Vented Liquid Waste Carboy Liquid->ContainmentL Labeling RCRA Hazardous Waste Labeling (Accumulation Start Date) ContainmentS->Labeling ContainmentL->Labeling Disposal High-Temperature Incineration (EPA Approved Facility) Labeling->Disposal

Workflow for the segregation, containment, and disposal of 2-Methylthiophene-3-carbohydrazide.

Immediate Spill Management Protocol

In the event of an accidental release, immediate and calculated action is required to prevent respiratory exposure and environmental contamination.

  • Evacuation & PPE: Halt all nearby experiments. Evacuate non-essential personnel. Responders must wear tight-weave non-static clothing, nitrile gloves, and chemical splash goggles[4].

  • Source Control: Eliminate all ignition sources immediately, as the thiophene component can present a flammability hazard depending on the solvent vehicle[2].

  • Adsorption (Do NOT use combustible materials): Cover the spill entirely with an activated charcoal adsorbent or an inert material like vermiculite[2][5]. Causality: Activated charcoal effectively traps the volatile thiophene organics while preventing the reducing hydrazide from reacting with ambient oxygen or moisture.

  • Mechanical Collection: Use non-sparking tools to sweep the saturated absorbent into a secure, wide-mouth HDPE container[4][10].

  • Decontamination: Wash the affected surface with a compatible solvent, followed by a thorough soap and water wash. Collect all washings as hazardous liquid waste[2].

Regulatory Compliance & Manifesting

Under the Resource Conservation and Recovery Act (RCRA), laboratory facilities are responsible for the "cradle-to-grave" management of chemical waste.

While specific hydrazine derivatives like maleic hydrazide carry distinct EPA U-codes (e.g., U148)[7], 2-Methylthiophene-3-carbohydrazide must be evaluated by your Environmental Health & Safety (EHS) officer for characteristic waste codes. Depending on the solvent matrix, it will likely trigger D001 (Ignitability) or D003 (Reactivity) classifications[4][8].

When preparing the Uniform Hazardous Waste Manifest for your disposal vendor, ensure the designated treatment code specifies Incineration (INCIN) . This guarantees the high-temperature cleavage of the carbon-heteroatom bonds, preventing the compound from leaching into groundwater or degrading into toxic byproducts[3][9].

References

  • New Jersey Department of Health. "Hazardous Substance Fact Sheet: Thiophene." NJ.gov.[Link]

  • Environmental Protection Agency (EPA). "Hazardous Waste Listings." EPA.gov.[Link]

  • Environmental Protection Agency (EPA). "Guidelines for the Disposal of Small Quantities of Unused Pesticides." EPA.gov.[Link]

  • National Center for Biotechnology Information (NCBI). "PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Hydrazines." NIH.gov. [Link]

  • Environmental Protection Agency (EPA). "State-only Hazardous Waste Subject to Resource Conservation and Recovery Act Manifests." EPA.gov.[Link]

Sources

Personal protective equipment for handling 2-Methylthiophene-3-carbohydrazide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Risk Profile

2-Methylthiophene-3-carbohydrazide is a functionalized heterocyclic building block commonly used in the synthesis of bioactive compounds and pharmaceutical intermediates.[1][2] While often handled as a stable solid, its specific functional groups—the thiophene ring and the hydrazide moiety—dictate a strict safety protocol.

The primary risks stem from the hydrazide group (


) , which is chemically reactive and a known structural alert for skin sensitization and potential genotoxicity in some analogues. Furthermore, thiophene derivatives can possess distinct, unpleasant odors and cause respiratory irritation.
Chemical Hazard Classification (GHS Standards)
  • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[3][4][5][6]

  • Skin Corrosion/Irritation: Category 2 (Causes skin irritation).[4][5][6]

  • Serious Eye Damage/Irritation: Category 2A (Causes serious eye irritation).[6]

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory tract irritation).[6][7][8]

  • Sensitization: Treat as a potential skin sensitizer due to the hydrazide functionality.

Personal Protective Equipment (PPE) Matrix

The following PPE selection is based on a "Worst-Case Scenerio" risk assessment, assuming the compound is handled as a fine powder or in organic solution (e.g., DMSO, DMF, Methanol).

PPE CategoryRecommendationTechnical Justification
Eye Protection Chemical Safety Goggles (Not just glasses)Powder handling generates micro-aerosols. Hydrazides are severe eye irritants; standard safety glasses allow particulate entry from the side.
Hand Protection (Solid) Nitrile Gloves (Min.[9] thickness 0.11 mm)Nitrile provides excellent resistance to solid particulates. Change immediately if punctured.
Hand Protection (Solution) Double Gloving (Nitrile / Laminate)If dissolved in DMSO or DMF, these solvents permeate nitrile rapidly, carrying the toxicant through the skin. Use a laminate inner glove (e.g., Silver Shield®) if handling concentrated solutions.
Respiratory Fume Hood (Primary) / N95 (Secondary)Primary: All operations must occur in a certified chemical fume hood. Secondary: If weighing outside a hood is unavoidable, a fit-tested N95 or P100 respirator is mandatory to prevent inhalation of sensitizing dust.
Body Protection Lab Coat (High-Neck, Long Sleeve) Prevent skin contact. Cotton/polyester blends are sufficient unless working with pyrophoric reagents in the same workflow (then use Nomex).

Hierarchy of Controls & Workflow Logic

Safety is not just what you wear; it is how you work. The following diagram illustrates the decision-making logic for handling this specific chemical, prioritizing engineering controls over PPE.

SafetyLogic Start Start: Handling 2-Methylthiophene-3-carbohydrazide State Physical State? Start->State Solid Solid / Powder State->Solid Dry Solution Solution (DMSO/DMF) State->Solution Dissolved Engineering Engineering Control: Chemical Fume Hood (Face Velocity > 0.5 m/s) Solid->Engineering Solution->Engineering Weighing Weighing Protocol: Use Anti-Static Gun + Draft Shield Engineering->Weighing If Solid GloveSelect Glove Selection: Double Glove (Nitrile over Laminate) Engineering->GloveSelect If Solution Reaction Reaction Setup: Inert Atmosphere (N2/Ar) Recommended Weighing->Reaction GloveSelect->Reaction Waste Disposal: Segregated Solid/Liquid Waste Reaction->Waste

Figure 1: Operational decision tree for handling thiophene carbohydrazides, emphasizing the shift in glove requirements when the compound is in solution.

Operational Protocols

A. Weighing & Transfer (Critical Step)

The highest risk of exposure occurs during weighing due to static-induced dust dispersion.

  • Preparation: Place the balance inside the fume hood. If vibration is an issue, use a marble balance table.

  • Static Control: Use an ionizing gun or anti-static bar on the spatula and weighing boat. Thiophene derivatives are organic solids that accumulate static charge easily.

  • Technique: Do not dump the powder. Use a "tap-and-pour" motion.

  • Decontamination: Immediately wipe the balance area with a wet tissue (solvent-soaked) to capture invisible dust. Dispose of the tissue as hazardous solid waste.

B. Reaction Setup
  • Incompatibility: Avoid contact with strong oxidizing agents (e.g., permanganates, peroxides). The hydrazide group is a reducing agent and can react vigorously.[2][9]

  • Atmosphere: While not strictly pyrophoric, running reactions under Nitrogen or Argon is "Best Practice" to prevent oxidative degradation of the thiophene ring or hydrazide oxidation.

C. Emergency Response (Spills)[10]
  • Solid Spill: Do NOT sweep (creates dust). Cover with wet paper towels to dampen the powder, then scoop into a waste container.

  • Solution Spill: Absorb with vermiculite or sand. Do not use combustible materials (sawdust) if the solvent is an oxidizer (unlikely here, but good habit).

  • Skin Contact: Wash with soap and water for 15 minutes. Do not use alcohol/acetone (increases skin permeability).

Waste Disposal Strategy

Disposal must comply with local environmental regulations (RCRA in the US, SEPA in China, etc.).

Waste StreamClassificationDisposal Method
Solid Waste Hazardous Chemical WasteHigh-Temperature Incineration. The compound contains Nitrogen and Sulfur; incineration must handle

and

scrubbing.
Liquid Waste Halogenated vs. Non-HalogenatedSegregate based on the solvent used. Label clearly with "Contains Hydrazides" to alert waste handlers of potential reactivity.
Contaminated PPE Hazardous Solid WasteGloves and weighing boats must be bagged and tagged. Do not throw in regular trash.

Scientific Rationale (The "Why")

Why the focus on the Hydrazide group? Hydrazides (


) are structural alerts in medicinal chemistry. Mechanistically, they can form Schiff bases with endogenous aldehydes or ketones in biological systems, potentially leading to haptenization (immune response triggering). This is why skin protection  is prioritized over simple inhalation protection—sensitization can occur via dermal absorption, leading to lifelong allergic contact dermatitis [1].

Why the Thiophene concern? Thiophene rings are bioisosteres of benzene but are electron-rich. This makes them susceptible to metabolic oxidation (e.g., by Cytochrome P450), potentially forming reactive sulfoxides or epoxides. While this is a metabolic concern, in the lab, it implies the chemical may degrade if left exposed to light and air for extended periods, necessitating the inert atmosphere recommendation [2].

References

  • HICPAC (Healthcare Infection Control Practices Advisory Committee). Guideline for Disinfection and Sterilization in Healthcare Facilities (2008). Centers for Disease Control and Prevention (CDC). [Link](Cited for general protocols on handling sensitizing agents).

  • PubChem Compound Summary. Thiophene-2-carbohydrazide (Analogue). National Center for Biotechnology Information. [Link](Used for structural analogue hazard bridging).

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.[Link]

  • ECHA (European Chemicals Agency). C&L Inventory: Hydrazine Derivatives.[Link](Reference for hydrazide sensitization classification).

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.